4-Bromo-2-fluorobiphenyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-fluoro-1-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRNHWBOBYFTQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194433 | |
| Record name | 4-Bromo-2-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41604-19-7 | |
| Record name | 4-Bromo-2-fluoro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41604-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-fluoro-1,1'-biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041604197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-fluoro-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-2-fluorobiphenyl physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-fluorobiphenyl is a halogenated aromatic hydrocarbon that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms on the biphenyl scaffold, offers versatile reactivity for various cross-coupling reactions and other chemical transformations. This document provides a comprehensive overview of the physical, chemical, and safety properties of this compound, along with available experimental protocols for its synthesis.
Chemical Identity and Physical Properties
This compound is a substituted biphenyl compound with a bromine atom at the 4-position and a fluorine atom at the 2-position of one of the phenyl rings.[1]
| Identifier | Value |
| IUPAC Name | 4-Bromo-2-fluoro-1,1'-biphenyl |
| CAS Number | 41604-19-7[1][2][3][4] |
| Molecular Formula | C₁₂H₈BrF[1][2][3][4] |
| Molecular Weight | 251.09 g/mol [2][4][5] |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F[1] |
| InChI Key | HTRNHWBOBYFTQF-UHFFFAOYSA-N[1] |
| EINECS Number | 255-453-9[1][2][3] |
| Physical Property | Value |
| Appearance | Off-white to pale yellow crystalline powder or chunks[1][2] |
| Melting Point | 39-41 °C (lit.)[2][6][7][8] |
| Boiling Point | 175 °C at 2 mmHg[2][6], 299 °C[3] |
| Density | 1.40 g/cm³[2][3] |
| Solubility | Insoluble in water[1][3][6][9]. Soluble in DMSO and Methanol[2]. |
| Flash Point | >110 °C (>230 °F)[2][8] |
| Vapor Pressure | 0.30 mmHg at 20 °C[3] |
Chemical Properties and Reactivity
This compound is a stable compound under normal ambient conditions.[1] Its chemical reactivity is primarily dictated by the presence of the bromine and fluorine substituents on the biphenyl core.
-
Cross-Coupling Reactions: The bromine atom is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 4-position of the biphenyl system, making it a valuable building block in organic synthesis.[1]
-
Nucleophilic Aromatic Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh reaction conditions or activation by other functional groups.
-
Applications: It is primarily used as an intermediate in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.[2][10] For instance, it is a precursor in the synthesis of Flurbiprofen and its related impurities.[2]
Experimental Protocols
Synthesis via Diazotization of 4-Bromo-2-fluoroaniline
One common method involves the diazotization of 4-bromo-2-fluoroaniline followed by a coupling reaction.[2][10][11]
Caption: Synthesis of this compound from 4-Bromo-2-fluoroaniline.
Methodology:
-
A solution of crude 4-bromo-2-fluoroaniline and glacial acetic acid in benzene is added dropwise to a mixture of sodium nitrite, water, and benzene at 65°C.[2][10][11]
-
The reaction mixture is stirred at 65°C for 12 hours under a nitrogen atmosphere.[2][10][11]
-
The cooled mixture is washed with 1N hydrochloric acid.[2][10][11]
-
The organic layer is then heated under reflux with iron powder, methanol, and concentrated hydrochloric acid for 13 hours.[2][10][11]
-
After cooling, the benzene layer is washed with water and the solvent is evaporated.[2][10][11]
-
The crude product is purified by distillation under reduced pressure to yield this compound.[2][10][11]
Synthesis via Palladium-Catalyzed Cross-Coupling
Another synthetic approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1]
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Methodology:
-
An appropriately substituted aryl halide, such as 1-bromo-3-fluoro-2-iodobenzene, is reacted with a phenylboronic acid derivative.[1]
-
The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate).[1]
-
A mixed solvent system like toluene/water or dioxane/water is typically used.[1]
-
The reaction is conducted under an inert atmosphere at elevated temperatures (80–100 °C).[1]
-
The product is isolated and purified using techniques such as recrystallization or column chromatography.[1]
Signaling Pathways and Biological Activity
There is no information available in the searched literature to suggest that this compound is directly involved in any biological signaling pathways. Its primary relevance in the life sciences is as a synthetic intermediate for the creation of biologically active molecules.
Safety and Handling
Hazard Identification:
-
Harmful if swallowed.[12]
-
Causes skin irritation.[12]
-
Causes serious eye irritation.[12]
-
May cause respiratory irritation.[1]
-
Very toxic to aquatic life.[12]
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.[13]
-
Use only outdoors or in a well-ventilated area.[1]
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash hands thoroughly after handling.
-
Avoid release to the environment.[14]
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.
-
Recommended storage temperature is between 2-8 °C for extended stability.[1]
-
Keep away from strong oxidizing agents.[1]
First Aid Measures:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Spectroscopic Data
While specific spectra are not provided in the search results, NMR, HPLC, LC-MS, and UPLC data for this compound are often available from commercial suppliers upon request.[15]
Conclusion
This compound is a synthetically valuable compound with a well-defined set of physical and chemical properties. Its utility as a building block in the pharmaceutical and agrochemical industries is significant. While it is a stable compound, proper safety precautions must be observed during its handling and storage due to its potential health and environmental hazards. The synthetic routes described provide a basis for its preparation in a laboratory setting. Further research into its applications and the development of more detailed and optimized synthetic protocols will continue to be of interest to the scientific community.
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS#: 41604-19-7 [m.chemicalbook.com]
- 3. This compound(41604-19-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 4-溴-2-氟联苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-ブロモ-2-フルオロビフェニル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. This compound | 41604-19-7 [chemicalbook.com]
- 11. Synthesis routes of this compound [benchchem.com]
- 12. 4-Bromo-2-fluoro-1,1'-biphenyl | C12H8BrF | CID 521063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. Page loading... [guidechem.com]
- 15. 41604-19-7|4-Bromo-2-fluoro-1,1'-biphenyl|BLD Pharm [bldpharm.com]
4-Bromo-2-fluorobiphenyl CAS number 41604-19-7
A Technical Guide to 4-Bromo-2-fluorobiphenyl (CAS: 41604-19-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the CAS number 41604-19-7, is a halogenated aromatic hydrocarbon that serves as a critical building block in organic synthesis.[1] Its structure, featuring a biphenyl core with bromine and fluorine substituents, imparts unique reactivity and makes it a valuable intermediate in the pharmaceutical and chemical industries.[1] This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug development.
Chemical and Physical Properties
This compound is a white to off-white or pale yellow crystalline solid at room temperature.[1][2] It is characterized by its stability under ambient conditions and is sparingly soluble in water.[1] The presence of both bromine and fluorine atoms on one of the phenyl rings creates electronic asymmetry and enhanced lipophilicity, which are advantageous for various synthetic transformations.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 41604-19-7 | |
| Molecular Formula | C₁₂H₈BrF | [1] |
| Molecular Weight | 251.09 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 39-41 °C | [2][5][6] |
| Boiling Point | ~132-141 °C at 8 mmHg | [2][3] |
| 298.8 °C | ||
| Flash Point | > 110 °C (> 230 °F) - closed cup | [6] |
| Solubility | Sparingly soluble in water | [1] |
| Storage Temperature | 2-8 °C for extended stability | [1] |
| 10-25 °C |
Table 2: Spectroscopic Data Identifiers
| Spectroscopic Data | Availability/Identifier | Source |
| ¹H NMR | Available | [7][8] |
| ¹³C NMR | Available | [7][8] |
| Mass Spectrometry (GC-MS) | NIST Number: 136123 | [4] |
| Infrared (IR) Spectroscopy | Available (FTIR, ATR-IR) | [4] |
| Raman Spectroscopy | Available | [4] |
Synthesis and Manufacturing
The synthesis of this compound is not attributed to a single discoverer but evolved from the advancement of cross-coupling methodologies.[1] It is typically prepared through palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, or via diazotization reactions of corresponding anilines.[1] Industrial production focuses on achieving high yield and purity, often employing recrystallization or column chromatography for purification.[1]
Experimental Synthesis Protocols
Several methods for the laboratory and industrial-scale synthesis of this compound have been documented. Below are detailed protocols for two common approaches.
Method 1: Synthesis from 4-Bromo-2-fluoroaniline via Diazotization
This protocol involves the diazotization of 4-bromo-2-fluoroaniline followed by a reaction that forms the biphenyl structure.
Materials:
-
Crude 4-bromo-2-fluoroaniline (0.50 mol, 96 g)
-
Glacial acetic acid (1.0 mol, 60.0 g)
-
Benzene (800 ml total)
-
Sodium nitrite (1.0 mol, 69.0 g)
-
Water (69 ml)
-
1 N Hydrochloric acid (800 ml total)
-
Iron powder (0.36 mol, 20 g)
-
Methanol (250 ml)
-
Concentrated hydrochloric acid (1.8 moles, 150 ml)
Procedure:
-
A solution of crude 4-bromo-2-fluoroaniline and glacial acetic acid in 100 ml of benzene is prepared.
-
This solution is added dropwise over 7 hours to a vigorously stirred mixture of sodium nitrite, water, and 700 ml of benzene, maintained at 65°C.[3]
-
The reaction mixture is stirred at 65°C overnight (approximately 12-13 hours) under a nitrogen atmosphere.[3]
-
After cooling, the mixture is washed twice with 400 ml of 1 N hydrochloric acid.[3]
-
The organic layer is then heated under reflux overnight with iron powder, methanol, and concentrated hydrochloric acid.[3]
-
The resulting solution is cooled, and the benzene layer is separated and washed with 490 ml of water.[2]
-
The benzene is evaporated under reduced pressure (40°C at 40 mmHg).[2]
-
The resulting dark oil is distilled under vacuum (10 mmHg), collecting the fraction at approximately 132-141°C.[2][3] The product crystallizes upon seeding.
Method 2: Alternative Diazotization Synthesis
This is a variation of the diazotization method using different reagents.
Materials:
-
Crude 4-bromo-2-fluoroaniline (2.0 mol, 378 g)
-
Isoamyl nitrite (2.8 mol, 325 g)
-
Benzene (~4500 ml total)
-
Granular zinc (2.1 mol, 138 g)
-
Methanol (750 ml)
-
Concentrated hydrochloric acid (450 ml)
-
Fine iron filings (1.0 mol, 54 g)
-
Skellysolve B (hexanes)
-
1 N NaOH
-
Anhydrous sodium sulfate
Procedure:
-
Solutions of isoamyl nitrite and crude 4-bromo-2-fluoroaniline in 250 ml of benzene are added simultaneously and dropwise over approximately 20 hours to 3500 ml of vigorously stirred benzene at 65°C under a nitrogen atmosphere.[9]
-
The mixture is kept at 65°C overnight, then cooled, washed twice with water, and evaporated.[9]
-
The dark oily residue is dissolved in methanol and concentrated hydrochloric acid and treated with granular zinc in portions over 6 hours.[9]
-
To complete the reduction, fine iron filings are added over 30 minutes.[9]
-
The solution is diluted with water and Skellysolve B, and the liquid is decanted.[9]
-
The aqueous phase is extracted twice with Skellysolve B. The combined organic layers are washed with water, 1 N NaOH, and again with water.[9]
-
The solution is dried over anhydrous sodium sulfate and evaporated to yield the final product.[9]
Applications in Drug Development
The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[2][10] Its structure is a precursor to more complex, biologically active molecules.
Role as a Precursor to Flurbiprofen
This compound is a direct precursor to Flurbiprofen, a well-known NSAID. The synthesis involves the conversion of the bromo-substituent on the biphenyl ring system to a carboxylic acid group, which is a common pharmacophore in this class of drugs. This transformation highlights the synthetic utility of the bromine atom as a versatile handle for further functionalization.
Safety and Handling
This compound is considered moderately hazardous.[1] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a type N95 dust mask, should be used when handling the solid material.[6]
Table 3: Hazard and Safety Information
| Hazard Information | Details | Source |
| Signal Word | Warning | [6] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H410 (Very toxic to aquatic life with long lasting effects) | [6] |
| Precautionary Statements | P264, P273, P280, P301+P312, P302+P352, P305+P351+P338 | [6] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, Aquatic Acute 1, Aquatic Chronic 1 | [6] |
| Storage Class | 11 - Combustible Solids | [6] |
| WGK (Water Hazard Class) | WGK 3 | [6] |
Contact with the skin or eyes may cause irritation, including redness and itching.[1] Inhalation may lead to respiratory discomfort.[1] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a synthetically important molecule whose value is firmly established in the field of medicinal chemistry and drug development. Its well-defined physical and chemical properties, coupled with established synthesis protocols, make it a reliable intermediate for creating more complex, high-value compounds. For researchers and professionals in the pharmaceutical industry, a thorough understanding of this compound's characteristics and handling requirements is essential for its effective and safe utilization in the development of new therapeutic agents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 41604-19-7 [chemicalbook.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. 4-Bromo-2-fluoro-1,1'-biphenyl | C12H8BrF | CID 521063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 99% 41604-19-7 India [ottokemi.com]
- 6. 4-溴-2-氟联苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound(41604-19-7) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Bromo-2-fluorophenol(2105-94-4) 1H NMR spectrum [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. This compound-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]
Synthesis of 4-Bromo-2-fluorobiphenyl from 4-bromo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-bromo-2-fluorobiphenyl, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The primary route discussed is the diazotization of 4-bromo-2-fluoroaniline followed by a Gomberg-Bachmann-type reaction. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this compound.
Reaction Overview
The synthesis of this compound from 4-bromo-2-fluoroaniline involves two key chemical transformations:
-
Diazotization: The primary amine group of 4-bromo-2-fluoroaniline is converted into a diazonium salt using a nitrite source, typically sodium nitrite or an alkyl nitrite, in the presence of an acid.[1]
-
Aryl Coupling: The resulting diazonium salt is then reacted with an aromatic coupling partner, in this case, benzene, to form the biphenyl structure. This step is characteristic of the Gomberg-Bachmann reaction, which proceeds via a free-radical mechanism.[2][3]
Quantitative Data Summary
The following table summarizes the quantitative data from a representative experimental protocol for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-bromo-2-fluoroaniline | [4][5] |
| Key Reagents | Sodium Nitrite, Acetic Acid, Benzene | [4] |
| Isoamyl Nitrite, Benzene | [5] | |
| Solvent | Benzene | [4][5] |
| Reaction Temperature | 65 °C | [4][5] |
| Product | This compound | [4][5] |
| Molecular Weight | 251.09 g/mol | [4] |
| Yield | 51.5% | [4] |
| Boiling Point | ~132-141 °C / 8 mm Hg | [4] |
Experimental Protocols
Two detailed experimental methodologies are presented below, offering flexibility in reagent choice.
Protocol 1: Using Sodium Nitrite
This protocol utilizes sodium nitrite as the diazotizing agent.[4]
Materials:
-
Crude 4-bromo-2-fluoroaniline: 96 g (0.50 mole)
-
Glacial acetic acid: 60.0 g (1.0 mole)
-
Sodium nitrite: 69.0 g (1.0 mole)
-
Benzene: 800 ml (100 ml + 700 ml)
-
Water: 69 ml
-
1 N Hydrochloric acid
-
Iron powder: 20 g (0.36 mole)
-
Methanol: 250 ml
-
Concentrated hydrochloric acid: 150 ml (1.8 moles)
Procedure:
-
A solution of 96 g of crude 4-bromo-2-fluoroaniline and 60.0 g of glacial acetic acid in 100 ml of benzene is prepared.
-
This solution is added dropwise over 7 hours to a vigorously stirred mixture of 69.0 g of sodium nitrite in 69 ml of water and 700 ml of benzene, maintained at 65 °C.
-
The reaction mixture is stirred at 65 °C overnight (12 hours) under a nitrogen atmosphere.
-
After cooling, the mixture is washed twice with 400 ml of 1 N hydrochloric acid.
-
The organic layer is then heated under reflux overnight (13 hours) with 20 g of iron powder, 250 ml of methanol, and 150 ml of concentrated hydrochloric acid to remove impurities.
-
The cooled solution's benzene layer is washed with 490 ml of water and then evaporated at 40 °C under reduced pressure (40 mm Hg).
-
The resulting dark oil is distilled at 10 mm Hg pressure to yield 64.6 grams (51.5%) of this compound, collected as the distillate with a boiling point of approximately 132-141 °C at 8 mm Hg.[4]
Protocol 2: Using Isoamyl Nitrite
This alternative protocol employs isoamyl nitrite for the diazotization step.[5]
Materials:
-
Crude 4-bromo-2-fluoroaniline: 378 g (2.0 moles)
-
Isoamyl nitrite: 375 ml (325 g, 2.8 moles)
-
Benzene: 3750 ml (250 ml + 3500 ml)
-
Granular zinc: 138 g (2.1 moles)
-
Methanol: 750 ml
-
Concentrated hydrochloric acid: 450 ml
-
Fine iron filings: 54 g (1.0 mole)
-
Skellysolve B (hexanes)
-
1 N NaOH
-
Anhydrous sodium sulfate
Procedure:
-
Solutions of 375 ml of isoamyl nitrite and 378 g of crude 4-bromo-2-fluoroaniline in 250 ml of benzene are added separately and simultaneously dropwise over approximately 20 hours to 3500 ml of vigorously stirred benzene under a nitrogen atmosphere, maintained at 65 °C.
-
The mixture is kept at 65 °C overnight, then cooled, washed twice with 250 ml of water, and evaporated.
-
The dark oily residue is dissolved in 750 ml of methanol and 450 ml of concentrated hydrochloric acid, and then treated with 138 g of granular zinc, added in small portions over about 6 hours.
-
To complete the reductive workup, the solution is treated with 54 g of fine iron filings over 0.5 hours.
-
The solution is diluted with one liter of water and one liter of Skellysolve B, and the liquids are decanted from the remaining metals.
-
The aqueous phase is extracted twice with one liter of Skellysolve B. The combined organic layers are washed with one liter of water, one liter of 1 N NaOH, and one liter of water.
-
The solution is dried over anhydrous sodium sulfate and evaporated to provide 389 grams of this compound.[5]
Reaction Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 4-bromo-2-fluoroaniline.
References
4-Bromo-2-fluorobiphenyl molecular structure and formula
An In-depth Technical Guide to 4-Bromo-2-fluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, formula, and key properties of this compound. It is intended for researchers, scientists, and professionals in drug development who may use this compound as a synthetic intermediate.
Molecular Structure and Formula
This compound is a halogenated aromatic hydrocarbon. Its structure consists of a biphenyl core, which is two connected benzene rings, substituted with a bromine atom at the 4-position and a fluorine atom at the 2-position of one of the phenyl rings.
Molecular Formula: C₁₂H₈BrF[1][2][3][4][5]
Chemical Structure:
SMILES String: Fc1cc(Br)ccc1-c2ccccc2
InChI Key: HTRNHWBOBYFTQF-UHFFFAOYSA-N
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for handling, storage, and reaction planning.
| Property | Value | References |
| CAS Number | 41604-19-7 | [1][2][3] |
| Molecular Weight | 251.09 g/mol | [1][2][5][6] |
| Appearance | Off-white to pale yellow crystalline powder or chunks | [1][2][3] |
| Melting Point | 39-41 °C | [2][3] |
| Boiling Point | 175 °C at 2 mmHg; 338.9 °C at 760 mmHg | [2][3] |
| Solubility | Sparingly soluble in water; Soluble in DMSO and Methanol | [1][2][3][4] |
| Density | 1.40 - 1.464 g/cm³ | [2][3][4] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Storage | Sealed in a dry place at room temperature | [2][3] |
Applications in Synthesis
This compound is primarily utilized as a key intermediate in organic synthesis.[1] Its structural features, including the presence of bromine and fluorine atoms, make it a versatile building block for constructing more complex molecules. A notable application is in the pharmaceutical industry, where it serves as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen.[2][7]
Experimental Protocols: Synthesis
Several synthetic routes for this compound have been reported. Below is a detailed experimental protocol based on a common method involving diazotization of a substituted aniline.
Synthesis of this compound from 4-Bromo-2-fluoroaniline [2][8][9]
Materials:
-
Crude 4-bromo-2-fluoroaniline (0.50 mol, 96 g)
-
Glacial acetic acid (1.0 mol, 60.0 g)
-
Benzene (800 ml total)
-
Sodium nitrite (1.0 mol, 69.0 g)
-
Water (69 ml for nitrite solution, 490 ml for washing)
-
1N Hydrochloric acid (800 ml)
-
Iron powder (0.36 mol, 20 g)
-
Methanol (250 ml)
-
Concentrated hydrochloric acid (1.8 mol, 150 ml)
Procedure:
-
Diazotization:
-
In a reaction vessel, prepare a mixture of sodium nitrite (69.0 g) in water (69 ml) and benzene (700 ml).
-
Maintain the temperature of this mixture at 65°C.
-
Separately, prepare a solution of crude 4-bromo-2-fluoroaniline (96 g) and glacial acetic acid (60.0 g) in benzene (100 ml).
-
Add the aniline solution dropwise to the sodium nitrite mixture over a period of 7 hours, ensuring the temperature is maintained at 65°C.
-
After the addition is complete, stir the reaction mixture at 65°C for 12 hours under a nitrogen atmosphere.
-
-
Work-up and Reduction:
-
Cool the reaction mixture and wash it twice with 400 ml of 1N hydrochloric acid.
-
To the organic layer, add iron powder (20 g), methanol (250 ml), and concentrated hydrochloric acid (150 ml).
-
Heat the mixture at reflux for 13 hours.
-
-
Isolation and Purification:
-
After cooling, separate the benzene layer and wash it with 490 ml of water.
-
Evaporate the solvent under reduced pressure (40°C at 40 mmHg).
-
The resulting dark oily residue is then distilled under vacuum (10 mmHg).
-
Collect the fraction boiling at approximately 132-141°C at 8 mmHg to yield this compound (yield: 51.5%).
-
The product may crystallize upon seeding.
-
Logical Relationship Diagram
The following diagram illustrates the central role of this compound as a chemical intermediate, starting from its fundamental properties to its application in the synthesis of bioactive compounds.
Caption: Key attributes and synthetic role of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 41604-19-7 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound(41604-19-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. CN101973869A - Method for synthesis of flurbiprofen - Google Patents [patents.google.com]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. This compound | 41604-19-7 [chemicalbook.com]
Spectroscopic Data of 4-Bromo-2-fluorobiphenyl: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-fluorobiphenyl (CAS No: 41604-19-7), a halogenated aromatic hydrocarbon.[1] The information presented is intended for researchers, scientists, and professionals in drug development and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and analysis.
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry are summarized below.
¹H NMR Spectroscopy
Proton NMR spectroscopy provides insight into the hydrogen environments within the molecule. The chemical shifts are influenced by the electronegative fluorine and bromine atoms, as well as the anisotropic effects of the biphenyl system.
| Parameter | Value | Solvent |
| Chemical Shift (δ) | See spectrum for specific peak assignments | CDCl₃ |
Note: Specific peak assignments and coupling constants can be found in the spectral data provided by various suppliers and databases.[2]
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of the molecule. The positions of the bromine and fluorine substituents significantly impact the chemical shifts of the aromatic carbons.
| Parameter | Value | Solvent |
| Chemical Shift (δ) | See spectrum for specific peak assignments | CDCl₃ |
Note: Detailed peak assignments are available from spectral databases.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorptions for aromatic C-H and C=C bonds, as well as C-F and C-Br stretching vibrations.
| Technique | Key Absorptions (cm⁻¹) |
| ATR-Neat | Characteristic peaks for aromatic C-H, C=C, C-F, and C-Br bonds. |
Note: Specific peak locations can be found in the IR spectrum data. The spectrum can be viewed on the NIST WebBook and other databases.[3][5][6]
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.
| Parameter | Value |
| Molecular Weight | 251.09 g/mol [3][7][8] |
| Molecular Formula | C₁₂H₈BrF[3][5][8] |
| m/z Top Peak | 250[3] |
| m/z 2nd Highest | 252[3] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the diazotization of 4-bromo-2-fluoroaniline followed by a coupling reaction with benzene.[7]
Procedure:
-
A solution of crude 4-bromo-2-fluoroaniline and glacial acetic acid in benzene is added dropwise to a mixture of sodium nitrite, water, and benzene at 65°C.[9][10]
-
The mixture is stirred overnight at 65°C under a nitrogen atmosphere.[9][10]
-
The cooled mixture is then washed with 1 N hydrochloric acid.[9][10]
-
The organic layer is subsequently heated under reflux with iron powder and concentrated hydrochloric acid in methanol to reduce any byproducts.[9]
-
After cooling, the benzene layer is washed with water and evaporated.[9]
-
The resulting crude product is purified by distillation under reduced pressure to yield this compound.[9][10]
An alternative approach utilizes an alkyl nitrite, such as isoamyl or isopropyl nitrite, for the diazotization step.[7][11]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.[12] The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[3] For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed.[3] Gas-phase IR spectra can also be obtained from databases like the NIST/EPA Gas-Phase Infrared Database.[5]
Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI).[8] For analytical applications, Gas Chromatography-Mass Spectrometry (GC-MS) is often used to separate the compound from any impurities before detection.[7]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound(41604-19-7) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Bromo-2-fluoro-1,1'-biphenyl | C12H8BrF | CID 521063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(41604-19-7) 13C NMR spectrum [chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound(41604-19-7) IR Spectrum [m.chemicalbook.com]
- 7. This compound | 41604-19-7 | Benchchem [benchchem.com]
- 8. This compound [webbook.nist.gov]
- 9. Synthesis routes of this compound [benchchem.com]
- 10. This compound | 41604-19-7 [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of 4-Bromo-2-fluorobiphenyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 4-Bromo-2-fluorobiphenyl, a key intermediate in pharmaceutical synthesis. Due to the limited availability of quantitative solubility data in public literature, this document provides a comprehensive, generalized experimental protocol for determining the solubility of crystalline organic compounds. This guide is designed to enable researchers to generate precise and reliable solubility data for this compound in various organic solvents. It includes a structured template for data presentation and a visual representation of the experimental workflow.
Introduction
This compound is a halogenated aromatic hydrocarbon with the chemical formula C₁₂H₈BrF. It typically presents as a white to off-white crystalline solid.[1] This compound serves as a crucial building block in the synthesis of various organic molecules, including active pharmaceutical ingredients. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug products.
At present, publicly accessible literature provides limited quantitative data on the solubility of this compound in common organic solvents. It is known to be insoluble in water and qualitatively soluble in dimethyl sulfoxide (DMSO) and methanol.[1] This guide provides a robust experimental framework to empower researchers to determine these critical solubility parameters.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈BrF | [1] |
| Molecular Weight | 251.09 g/mol | |
| Appearance | Off-white to pale yellow crystalline powder or chunks | [1] |
| Melting Point | 39-41 °C | |
| Boiling Point | 175 °C at 2 mmHg | |
| Water Solubility | Insoluble | [1] |
Quantitative Solubility Data
As of the publication of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in peer-reviewed literature or public databases. To facilitate research and development, the following table is provided as a template for researchers to populate with their experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Methanol | e.g., 25 | e.g., HPLC | ||
| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||
| e.g., Isopropanol | e.g., 25 | e.g., HPLC | ||
| e.g., Acetone | e.g., 25 | e.g., HPLC | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., HPLC | ||
| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | ||
| e.g., Toluene | e.g., 25 | e.g., HPLC | ||
| e.g., Hexane | e.g., 25 | e.g., HPLC | ||
| e.g., Dimethyl Sulfoxide | e.g., 25 | e.g., HPLC | ||
| e.g., Dimethylformamide | e.g., 25 | e.g., HPLC |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the determination of the equilibrium solubility of this compound in organic solvents using the isothermal shake-flask method. This method is considered a gold standard for its reliability and accuracy.
4.1. Materials and Equipment
-
This compound (crystalline solid, purity >99%)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatic shaker or water bath
-
Calibrated analytical balance
-
Vials with airtight caps (e.g., 20 mL scintillation vials)
-
Calibrated thermometer
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV). A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample, calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: A generalized workflow for the experimental determination of solubility.
References
A Technical Safety Guide to 4-Bromo-2-fluorobiphenyl (CAS: 41604-19-7)
Introduction: 4-Bromo-2-fluorobiphenyl is a substituted polycyclic aromatic hydrocarbon, appearing as a pale-yellow or off-white crystalline solid.[1][2][3] It serves as a key intermediate in the synthesis of various bioactive compounds, including non-steroidal anti-inflammatory drugs.[2][4] Given its application in research and development, a comprehensive understanding of its safety profile is critical for professionals handling this chemical. This guide provides an in-depth summary of its hazards, handling procedures, and safety data based on available Safety Data Sheets (SDS).
Chemical and Physical Properties
The physical and chemical properties of this compound are essential for predicting its behavior and ensuring safe laboratory practices. These properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 41604-19-7 | [1][5] |
| Molecular Formula | C₁₂H₈BrF | [1][4] |
| Molecular Weight | 251.09 g/mol | [4][5] |
| Appearance | Off-white to pale yellow crystalline solid/powder | [1][3] |
| Melting Point | 38 - 42 °C | [1][2][5] |
| Boiling Point | 175 °C @ 2 mmHg | [4][6] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [5] |
| Vapor Pressure | 0.04 hPa @ 20 °C | [1] |
| Water Solubility | Insoluble | [1][3][6] |
| WGK (Germany) | 3 (highly hazardous for water) | [5][6] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute oral toxicity, skin and eye irritation, and significant environmental toxicity.
The GHS classification is detailed in the table below.
| Hazard Class | Category | Hazard Statement Code | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed.[5][7] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[5][7] |
| Serious Eye Damage/Eye Irritation | 2 | H319 | Causes serious eye irritation.[5][7] |
| Hazardous to the Aquatic Environment, Acute | 1 | H400 | Very toxic to aquatic life.[5][7] |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410 | Very toxic to aquatic life with long lasting effects.[5][7] |
Precautionary Measures and First Aid
Adherence to prescribed precautionary statements is crucial for minimizing risk. The following table outlines key P-statements. In case of exposure, prompt and appropriate first-aid is essential.
| Category | Code | Precautionary Statement |
| Prevention | P264 | Wash hands and any exposed skin thoroughly after handling.[5] |
| P270 | Do not eat, drink or smoke when using this product.[8] | |
| P273 | Avoid release to the environment.[5][8] | |
| P280 | Wear protective gloves, protective clothing, and eye/face protection.[5][8] | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5][8] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[5] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |
| P330 | Rinse mouth.[8] | |
| P391 | Collect spillage.[8] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[9] |
First-Aid Procedures:
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse the mouth with water.[1][10]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of running water and soap if available.[11] If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][11] Get medical attention.[1]
-
Inhalation: Remove the person to fresh air.[1] If the person is not breathing, apply artificial respiration and get medical attention if symptoms occur.[1]
Toxicological Profile
While no significant acute toxicological data from specific studies were identified in the literature search, the GHS classification indicates known hazards. The toxicological properties have not been fully investigated.[1]
-
Acute Effects: The primary acute hazard is from ingestion, with the material classified as harmful if swallowed. Accidental ingestion may cause serious damage to health. It is also known to cause skin and eye irritation upon contact.[3][7]
-
Carcinogenicity: This compound is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[1][9]
Handling, Storage, and Disposal
Proper handling and storage are critical to ensure safety and maintain the chemical's integrity.
-
Exposure Controls:
-
Engineering Controls: Use in a well-ventilated area, especially in confined spaces.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate chemical safety goggles or glasses.[1][5]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[1][5]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1] A type N95 (US) dust mask may be used if dust is generated.[5]
-
-
-
Storage: Store in a dry, cool, and well-ventilated place.[11][12] Keep containers tightly closed and sealed.[11][12]
-
Disposal: This material and its container must be disposed of as hazardous waste. Avoid release to the environment and dispose of contents at an approved waste disposal plant.[9]
Stability and Reactivity
-
Reactivity: The product is stable under normal conditions of use and storage.[1]
-
Chemical Stability: Considered stable.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, such as nitrates and chlorine bleaches, as this may result in ignition.[1]
-
Hazardous Decomposition Products: Under fire conditions, hazardous products formed can include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and gaseous hydrogen fluoride (HF).[1] Burning organic material may also produce extremely toxic polychlorinated dibenzofurans (PCDF) and dibenzodioxins (PCDD).
-
Hazardous Polymerization: Hazardous polymerization will not occur.[1]
Transport Information
This compound is regulated as a dangerous good for transport.
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| Land (UNDG) | 3152 | POLYHALOGENATED BIPHENYLS, SOLID | 9 | II |
| Air (IATA) | 3152 | POLYHALOGENATED BIPHENYLS, SOLID | 9 | II |
| Maritime (IMDG) | 3152 | POLYHALOGENATED BIPHENYLS, SOLID | 9 | II |
-
Marine Pollutant: Yes
Experimental Protocols
The quantitative safety data summarized in this guide are derived from Safety Data Sheets provided by chemical suppliers. These documents do not typically include detailed experimental protocols (e.g., specific OECD or EPA test guidelines) used to generate the data. The information is based on standardized testing, but the full study reports are not publicly available. A synthesis protocol for this compound has been described in the literature, but this does not pertain to safety testing.[2][4]
Visualized Safety Workflow
The following diagram illustrates the logical workflow from hazard identification to final disposal for this compound, providing a clear visual guide for researchers.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 41604-19-7 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound CAS#: 41604-19-7 [m.chemicalbook.com]
- 5. 4-溴-2-氟联苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 4-Bromo-2-fluoro-1,1'-biphenyl | C12H8BrF | CID 521063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. gustavus.edu [gustavus.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. 41604-19-7|4-Bromo-2-fluoro-1,1'-biphenyl|BLD Pharm [bldpharm.com]
Reactivity of bromine and fluorine in 4-Bromo-2-fluorobiphenyl
An In-depth Technical Guide to the Reactivity of Bromine and Fluorine in 4-Bromo-2-fluorobiphenyl
Introduction
This compound is a halogenated aromatic hydrocarbon featuring a biphenyl core substituted with a bromine atom at the 4-position and a fluorine atom at the 2-position of one of the phenyl rings.[1] This substitution pattern creates a molecule with distinct electronic and steric properties, making it a valuable and versatile intermediate in organic synthesis.[1] Its primary applications are in the pharmaceutical and agrochemical industries, where it serves as a key building block for constructing complex bioactive molecules.[1] The differential reactivity of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds is central to its synthetic utility, allowing for selective functionalization at specific sites. This guide provides a detailed exploration of the reactivity of these two halogen substituents, supported by experimental data and protocols.
Core Principles of Reactivity
The synthetic utility of this compound hinges on the ability to selectively functionalize either the C-Br or the C-F bond. This selectivity is governed by fundamental differences in bond strength, bond polarity, and the mechanisms of common synthetic transformations.
-
Carbon-Halogen Bond Strength: The C-F bond is significantly stronger (approx. 115 kcal/mol) than the C-Br bond (approx. 81 kcal/mol). This inherent strength makes the C-F bond more resistant to cleavage, particularly in reactions that involve oxidative addition to a metal center.
-
Reactivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend C-I > C-Br > C-Cl >> C-F.[2] This trend is primarily due to the bond dissociation energies, making the C-Br bond far more susceptible to oxidative addition to a Pd(0) catalyst than the C-F bond.
-
Nucleophilic Aromatic Substitution (SNAr): The reactivity order for SNAr is often the reverse: C-F > C-Cl > C-Br > C-I.[3] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the carbon atom.[3] However, SNAr reactions typically require strong electron-withdrawing groups (EWGs) ortho or para to the halogen to stabilize the negatively charged Meisenheimer intermediate, a condition not met in this compound.[4][5]
-
Metallation Reactions: The C-Br bond is highly susceptible to lithium-halogen exchange with organolithium reagents like n-butyllithium.[6] In contrast, the fluorine atom can act as a directed metalation group (DMG), guiding deprotonation to the adjacent ortho position (C3), although this is often a slower, thermodynamically controlled process.[7]
Selective Reactions at the Carbon-Bromine Bond
The C-Br bond at the 4-position is the primary site of reactivity for a wide range of transformations, particularly those involving organometallic intermediates.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond's susceptibility to oxidative addition makes it the exclusive site for standard palladium-catalyzed cross-coupling reactions, leaving the robust C-F bond intact.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 41604-19-7 | Benchchem [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Crystal Structure of 4-Bromo-2-fluorobiphenyl: A Technical Guide
To our valued researchers, scientists, and drug development professionals: Please be advised that, following a comprehensive search of publicly available scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), no experimentally determined crystal structure for 4-Bromo-2-fluorobiphenyl has been deposited or published to date.
This guide, therefore, provides a detailed overview of the methodologies that would be employed to determine the crystal structure of this compound, along with a summary of its known properties. The experimental protocols and structural analyses presented herein are based on established crystallographic techniques and data from structurally similar compounds.
Compound Overview
This compound is a halogenated aromatic compound that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals. Its chemical structure consists of a biphenyl core with a bromine atom at the 4-position and a fluorine atom at the 2-position of one of the phenyl rings.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₂H₈BrF |
| Molecular Weight | 251.09 g/mol |
| Appearance | Off-white to pale yellow crystalline powder or chunks[1] |
| Melting Point | 39-41 °C |
| Boiling Point | 298.8 °C |
| CAS Number | 41604-19-7 |
Experimental Determination of Crystal Structure
The determination of the crystal structure of this compound would follow a standardized workflow, as outlined below.
Synthesis and Crystallization
The first step is to synthesize and purify the compound, followed by the growth of single crystals suitable for X-ray diffraction.
Synthesis: A common synthetic route to this compound is the Suzuki coupling reaction between a suitable boronic acid and a halogenated benzene derivative.[2] Another established method involves the diazotization of 2-fluoro-4-bromoaniline followed by a coupling reaction with benzene.[3]
Purification: The crude product is typically purified by recrystallization or column chromatography to achieve high purity, which is essential for growing high-quality crystals.
Crystallization: Single crystals can be grown using various techniques, such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A range of solvents and solvent mixtures would be screened to find the optimal conditions for crystal growth.
X-Ray Diffraction Data Collection
A suitable single crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected.
Methodology:
-
A single crystal of appropriate size and quality is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), is used to irradiate the crystal.
-
The crystal is rotated, and a series of diffraction images are collected by a detector.
-
The collected data are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.
Structure Solution and Refinement
The collected diffraction data are then used to solve and refine the crystal structure.
Methodology:
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using least-squares methods. This process minimizes the difference between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.
Caption: Experimental workflow for crystal structure determination.
Predicted Molecular Structure and Intermolecular Interactions
While the precise crystal packing is unknown, the molecular structure and potential intermolecular interactions of this compound can be predicted based on its constituent atoms and the structures of similar halogenated biphenyls.
Caption: Predicted intermolecular interactions of this compound.
Predicted Interactions:
-
Halogen Bonding: The electron-deficient region on the bromine atom (σ-hole) could interact with the electron-rich fluorine atom of a neighboring molecule.
-
π-π Stacking: The aromatic phenyl rings are likely to engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
-
Van der Waals Forces: General van der Waals forces will also play a significant role in the overall crystal packing.
Conclusion
While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its experimental investigation. The synthesis and characterization of this compound, followed by single-crystal X-ray diffraction, would provide invaluable insights into its three-dimensional structure, molecular conformation, and intermolecular interactions. Such information is crucial for understanding its chemical behavior and for its application in the rational design of new materials and pharmaceuticals. Researchers are encouraged to pursue the experimental determination of this crystal structure to fill this gap in the scientific literature.
References
An In-depth Technical Guide to Alternative Starting Materials for the Synthesis of 4-Bromo-2-fluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Bromo-2-fluorobiphenyl is a key building block in the synthesis of numerous pharmaceutical compounds, most notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen.[1] Traditional synthetic routes often rely on multi-step processes starting from aniline derivatives. This technical guide explores viable and efficient alternative starting materials and synthetic methodologies for the preparation of this compound, with a focus on cross-coupling reactions and electrophilic aromatic substitution. Detailed experimental protocols, quantitative data, and logical workflow diagrams are provided to facilitate practical application in a research and development setting.
Introduction
The synthesis of this compound has historically been dominated by methods involving the diazotization of 4-bromo-2-fluoroaniline followed by a Gomberg-Bachmann or Sandmeyer-type reaction.[2][3] While effective, these methods can involve hazardous reagents and multiple synthetic steps. Modern organic synthesis has opened avenues to more convergent and efficient strategies. This guide details alternative approaches, including the highly versatile Suzuki-Miyaura coupling, the classic Ullmann reaction, and the direct electrophilic bromination of 2-fluorobiphenyl. These alternatives offer potential advantages in terms of starting material availability, reaction efficiency, and scalability.
Alternative Synthetic Pathways
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and represent a primary strategy for the synthesis of biaryl compounds.
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst, is a robust and widely used method for biaryl synthesis due to its mild reaction conditions and high functional group tolerance.[4][5] For the synthesis of this compound, two main retrosynthetic disconnections are possible.
Route A: (4-Bromo-2-fluorophenyl)boronic acid and Phenyl Halide
This approach involves the coupling of a pre-formed (4-Bromo-2-fluorophenyl)boronic acid with a suitable phenyl halide.
Route B: 2-Fluorophenylboronic acid and 1-Bromo-4-halobenzene
Alternatively, 2-fluorophenylboronic acid can be coupled with a 1-bromo-4-halobenzene. This route may be advantageous depending on the commercial availability and cost of the starting materials.
A study on the Suzuki-Miyaura coupling of various fluorinated aryl bromides provides insights into the feasibility of these transformations.[6][7]
Several other palladium- or nickel-catalyzed cross-coupling reactions offer potential routes to this compound, each utilizing different organometallic reagents:
-
Kumada Coupling: Utilizes a Grignard reagent (organomagnesium).[9][10]
-
Hiyama Coupling: Involves an organosilicon compound.[11][12]
These reactions follow a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of a specific coupling reaction often depends on the functional group tolerance, availability of starting materials, and the desired reaction conditions.
Ullmann Reaction
The Ullmann reaction is a classic method for the synthesis of biaryls, involving the copper-catalyzed coupling of two aryl halides.[13] While it often requires higher temperatures than palladium-catalyzed reactions, it can be a cost-effective alternative. The synthesis of this compound via an Ullmann reaction would likely involve the coupling of 1-bromo-2-fluorobenzene and a suitable bromophenyl derivative, or a self-coupling of a dihalophenyl precursor.
Electrophilic Aromatic Bromination of 2-Fluorobiphenyl
A direct and atom-economical approach is the electrophilic bromination of commercially available 2-fluorobiphenyl. The directing effects of the fluorine atom and the phenyl group will influence the regioselectivity of the bromination. The fluorine atom is an ortho-, para-director, while the phenyl group is also an ortho-, para-director. The para-position to the fluorine atom is the most likely site of bromination due to steric hindrance at the ortho-positions.
Quantitative Data Summary
The following table summarizes the quantitative data for the different synthetic routes discussed.
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sandmeyer-type | 4-Bromo-2-fluoroaniline, Benzene | Sodium nitrite, Acetic acid | Benzene | 65 | 19 | 51.5 | [2] |
| Sandmeyer-type | o-Fluoroaniline, Bromine | Isopropyl nitrite, Cuprous chloride | Dichloromethane, Benzene | 0-15 | 2 | Not specified | [3] |
| Suzuki-Miyaura | Aryl Halides, Arylboronic Acids | Palladium Catalyst, Base | Toluene, Dioxane, Water | 70-120 | 3-48 | Varies | [6][7][14] |
| Ullmann Coupling | Aryl Halides | Copper Catalyst | Not specified | High Temp. | Not specified | Varies | [13][15] |
| Electrophilic Bromination | 2-Fluorobiphenyl | Bromine, Iron | Not specified | Room Temp. | Not specified | Up to 97 | [16] |
Experimental Protocols
Synthesis of this compound via Sandmeyer-type Reaction[2]
Starting Material: 4-Bromo-2-fluoroaniline
Procedure:
-
A solution of 96 grams (0.50 mole) of crude 4-bromo-2-fluoroaniline and 60.0 grams (1.0 mole) of glacial acetic acid in 100 ml of benzene is added dropwise over 7 hours to a mixture of 69.0 grams (1.0 mole) of sodium nitrite, 69 ml water, and 700 ml of benzene kept at 65°C.
-
The mixture is then allowed to stir at 65°C overnight (12 hours) under a nitrogen atmosphere.
-
The cooled mixture is washed twice with 400 ml of 1 N hydrochloric acid.
-
The organic layer is then heated under reflux overnight (13 hours) with 20 grams (0.36 mole) of iron powder, 250 ml of methanol, and 150 ml (1.8 moles) of concentrated hydrochloric acid.
-
The resulting solution is cooled, and the benzene layer is washed with 490 ml of water and evaporated at 40°C/40 mm Hg.
-
The resultant dark oil is distilled at 10 mm Hg pressure to obtain 64.6 grams (51.5%) of this compound.
General Protocol for Suzuki-Miyaura Coupling[14]
Starting Materials: Aryl Halide and Arylboronic Acid
Procedure:
-
In a round-bottom flask, combine the aryl halide (e.g., 1-bromo-2-fluorobenzene, 1.0 mmol), the arylboronic acid (e.g., 4-bromophenylboronic acid, 1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent system (e.g., toluene/water or dioxane/water) is added via syringe.
-
The reaction mixture is heated to 80-100°C with vigorous stirring for 4-24 hours. Progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
General Protocol for Electrophilic Aromatic Bromination[16]
Starting Material: 2-Fluorobiphenyl
Procedure:
-
To a solution of 2-fluorobiphenyl in a suitable solvent (e.g., a non-polar solvent like dichloromethane or carbon tetrachloride), add a catalytic amount of iron powder.
-
Slowly add a stoichiometric amount of bromine (Br₂) to the mixture at room temperature, while stirring.
-
The reaction is stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction mixture is then washed with a solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to isolate this compound. A study on the bromination of fluorinated oligophenylenes suggests that this method can achieve high yields (up to 97%) with high regioselectivity for the para-position relative to the fluorine atom.[16]
Conclusion
This technical guide has outlined several effective alternative synthetic routes to this compound, moving beyond traditional aniline-based methods. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a versatile and high-yielding approach with broad functional group tolerance. The Ullmann reaction provides a classical, copper-catalyzed alternative. Furthermore, the direct electrophilic bromination of 2-fluorobiphenyl presents an atom-economical and potentially highly regioselective pathway. The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field to select and implement the most suitable method for their needs.
References
- 1. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. CN114524705A - Synthetic method of this compound - Google Patents [patents.google.com]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
- 10. Kumada Coupling [organic-chemistry.org]
- 11. Hiyama Coupling [organic-chemistry.org]
- 12. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. opendata.uni-halle.de [opendata.uni-halle.de]
4-Bromo-2-fluorobiphenyl: A Technical Guide on Electronic and Steric Effects for Drug Development
Abstract
4-Bromo-2-fluorobiphenyl is a halogenated aromatic hydrocarbon that serves as a pivotal intermediate in the synthesis of pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen.[1][2][3] Its utility stems from the unique interplay of electronic and steric effects conferred by the fluorine and bromine substituents on the biphenyl scaffold. This technical guide provides an in-depth analysis of these properties, offering valuable insights for researchers, scientists, and professionals in drug development. The document details the molecule's physicochemical properties, spectroscopic signatures, and synthetic routes, with a focus on how its inherent steric and electronic characteristics influence its reactivity and application as a molecular building block.
Physicochemical and Spectroscopic Properties
This compound is a pale yellow or off-white crystalline solid at room temperature.[4] Its structure, featuring two directly connected benzene rings, is rendered electronically asymmetric and lipophilic by the halogen substituents.[4] This compound is stable under standard ambient conditions and is typically stored in a sealed, dry, and cool environment.[5]
Physical and Chemical Data
The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 41604-19-7 | |
| Molecular Formula | C₁₂H₈BrF | [6] |
| Molecular Weight | 251.09 g/mol | [6] |
| Appearance | Off-white to pale yellow crystalline powder or chunks | [4] |
| Melting Point | 39-41 °C | [1] |
| Boiling Point | 132-141 °C at 8 mmHg; 175 °C at 2mm | [1] |
| Density | 1.40 g/cm³ (at 20 °C) | [7] |
| Solubility | Insoluble in water; Soluble in DMSO, Methanol | [7][8] |
| Flash Point | >110 °C (>230 °F) | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of this compound. The key spectral features are provided below.
| Spectrum Type | Description / Key Signals | Reference(s) |
| ¹H NMR | The proton NMR spectrum provides characteristic signals for the aromatic protons. | [9] |
| ¹³C NMR | The carbon NMR spectrum shows distinct resonances for the 12 carbon atoms, with splitting patterns influenced by the attached fluorine atom (C-F coupling). | |
| Mass Spec (MS) | The mass spectrum will show a characteristic isotopic pattern for the bromine atom (approx. 1:1 ratio for ⁷⁹Br and ⁸¹Br), with the molecular ion peak (M⁺) around m/z 250 and 252. | [10] |
| Infrared (IR) | The IR spectrum will exhibit characteristic absorption bands for C-H aromatic stretching, C=C aromatic ring stretching, and C-F and C-Br stretching vibrations. | [9] |
Electronic Effects of Substituents
The electronic landscape of this compound is dominated by the inductive and mesomeric (resonance) effects of the fluorine and bromine atoms. These effects modulate the electron density of the aromatic rings, influencing the molecule's reactivity in key synthetic transformations like cross-coupling reactions.[11]
-
Inductive Effect (-I): Both fluorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect decreases the electron density of the substituted phenyl ring, particularly at the carbon atoms directly bonded to the halogens.
-
Mesomeric Effect (+M): The halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect primarily increases electron density at the ortho and para positions relative to the halogen. For halogens, this effect is weaker than their inductive effect.
The net result is a deactivation of the substituted ring towards electrophilic substitution, yet the substituents are ortho, para-directing. The fluorine at the 2-position and bromine at the 4-position create a unique electronic asymmetry that can be exploited for regioselective reactions.[4]
Steric Effects and Molecular Conformation
The most significant steric feature of this compound is the presence of the fluorine atom at the ortho (2-) position relative to the biphenyl linkage.
-
Torsional Strain: Steric hindrance between the ortho-fluoro substituent and the adjacent phenyl ring prevents the molecule from adopting a planar conformation.[12] This repulsion forces the two phenyl rings to twist relative to each other, resulting in a non-zero dihedral angle. This twisting minimizes steric strain but reduces the π-orbital overlap between the rings.
-
Impact on Reactivity: The steric bulk around the biphenyl bond can influence the rate and outcome of chemical reactions.[12] For instance, it can affect the approach of reagents or the binding orientation in a catalyst's active site during cross-coupling reactions. Computational studies on similar biphenyl systems have shown that such ortho-substituents are critical in defining the three-dimensional shape and crystal packing of the molecule.[13]
The logical relationship between the substituents and their resulting effects is visualized below.
Figure 1: Logical flow of substituent effects in this compound.
Synthesis and Experimental Protocols
This compound is primarily synthesized via two major routes: a classical diazotization-coupling reaction and modern palladium-catalyzed cross-coupling reactions.
Synthesis via Diazotization of 4-Bromo-2-fluoroaniline
This method involves the diazotization of 4-bromo-2-fluoroaniline, which then undergoes a free-radical coupling reaction with benzene.[14]
Experimental Protocol:
-
Diazotization: A solution of 4-bromo-2-fluoroaniline (0.50 mol) and glacial acetic acid (1.0 mol) in benzene (100 ml) is added dropwise over several hours to a mixture of sodium nitrite (1.0 mol) in water and benzene (700 ml) maintained at 65°C.[1][15]
-
Reaction: The mixture is stirred overnight (approx. 12 hours) at 65°C under a nitrogen atmosphere.[15]
-
Workup (Part 1): The cooled mixture is washed twice with 1N hydrochloric acid.[15]
-
Reduction/Coupling: Iron powder (0.36 mol), methanol (250 ml), and concentrated hydrochloric acid (1.8 mol) are added, and the mixture is heated under reflux for approximately 13 hours.[1][15]
-
Workup (Part 2): After cooling, the benzene layer is separated, washed with water, and the solvent is evaporated under reduced pressure.[1][15]
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound.[1][15]
The workflow for this synthesis is illustrated in the diagram below.
Figure 2: Workflow for the diazotization-based synthesis of this compound.
Synthesis via Suzuki-Miyaura Cross-Coupling
A more modern and versatile approach is the palladium-catalyzed Suzuki-Miyaura coupling.[4] This reaction typically involves coupling an aryl halide with an arylboronic acid or ester. For this compound, this could involve reacting phenylboronic acid with a 1-bromo-3-fluoro-iodobenzene derivative or, more commonly, reacting a 4-bromo-2-fluorophenyl boronic acid derivative with a simple aryl halide.[4][16]
General Experimental Protocol:
-
Reaction Setup: In an inert atmosphere, a reaction vessel is charged with the aryl halide (e.g., 4-bromo-2-fluoro-iodobenzene, 1.0 eq), the arylboronic acid (e.g., phenylboronic acid, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).[13][17]
-
Solvent Addition: A degassed solvent system (e.g., dioxane/water, toluene/water) is added via syringe.[4][13]
-
Reaction Execution: The mixture is heated (typically 80-110 °C) with stirring for several hours until completion is confirmed by TLC or GC analysis.[4][13]
-
Workup and Purification: The reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.[17]
The catalytic cycle for this powerful C-C bond-forming reaction is shown below.
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development
This compound is a crucial intermediate in the pharmaceutical industry.[4][18]
-
Synthesis of NSAIDs: It is a key building block for Flurbiprofen, where the biphenyl core is essential for its anti-inflammatory activity.[2] The fluorine atom is known to enhance metabolic stability and binding affinity in many drug candidates.
-
Bioactive Scaffolds: The molecule serves as a versatile scaffold for constructing more complex bioactive compounds.[3][4] The bromine atom provides a reactive handle for further functionalization, typically via metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).
Conclusion
The electronic and steric properties of this compound are intrinsically linked to its structure. The electron-withdrawing nature of the halogens and the significant steric hindrance from the ortho-fluoro group dictate the molecule's conformation and reactivity. These features make it an ideal and highly valuable intermediate for the synthesis of targeted pharmaceutical agents, providing a robust platform for the strategic construction of complex molecular architectures in modern drug discovery. A thorough understanding of these core principles is essential for optimizing synthetic routes and designing novel therapeutics.
References
- 1. This compound | 41604-19-7 [chemicalbook.com]
- 2. This compound-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN114524705A - Synthetic method of this compound - Google Patents [patents.google.com]
- 6. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound(41604-19-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. This compound CAS#: 41604-19-7 [m.chemicalbook.com]
- 9. This compound(41604-19-7) 1H NMR spectrum [chemicalbook.com]
- 10. 41604-19-7|4-Bromo-2-fluoro-1,1'-biphenyl|BLD Pharm [bldpharm.com]
- 11. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki [brilliant.org]
- 12. Steric effects - Wikipedia [en.wikipedia.org]
- 13. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | 41604-19-7 | Benchchem [benchchem.com]
- 15. Synthesis routes of this compound [benchchem.com]
- 16. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 17. benchchem.com [benchchem.com]
- 18. 4-bromo-2-fluoro Biphenyl Manufacturer from Mumbai [tylonpharma.in]
The Unseen Halogenators: A Technical Guide to the Natural Occurrence of Halogenated Biphenyls
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Historically considered exclusively as persistent anthropogenic pollutants, a growing body of evidence is challenging the long-held belief that all halogenated biphenyls are synthetic. This technical guide delves into the emerging research on the natural biosynthesis of these compounds, with a primary focus on polybrominated biphenyls (PBBs) produced by marine bacteria. While the natural occurrence of polychlorinated biphenyls (PCBs) remains largely unsubstantiated, this guide will provide a comprehensive overview of the confirmed natural sources of their brominated counterparts, including detailed biosynthetic pathways and experimental considerations.
Introduction: A Paradigm Shift in Environmental Chemistry
For decades, the presence of halogenated biphenyls in the environment has been unequivocally linked to industrial activities. Their chemical stability and lipophilicity led to their widespread use as flame retardants, dielectric fluids, and plasticizers, but also to their persistence and bioaccumulation in ecosystems worldwide. However, recent discoveries have unveiled a fascinating and previously unknown chapter in the story of these molecules: their natural production by marine microorganisms. This guide will illuminate these groundbreaking findings, offering a technical resource for understanding the biosynthesis, isolation, and characterization of these naturally occurring halogenated biphenyls.
The Marine Biosynthesis of Polybrominated Biphenyls
The most definitive evidence for the natural occurrence of halogenated biphenyls comes from the study of marine bacteria, particularly species of the genus Pseudoalteromonas. Research has identified a specific gene cluster, termed the "brominated marine phenol" (bmp) cluster, responsible for the biosynthesis of a variety of polybrominated aromatic compounds, including PBBs.
The bmp Biosynthetic Pathway
The biosynthesis of PBBs in marine bacteria is a multi-step enzymatic process. A key study on Pseudoalteromonas luteoviolacea 2ta16 has elucidated a pathway that begins with a common metabolic precursor and proceeds through a series of halogenation and coupling reactions.[1]
The core pathway involves the following key enzymatic steps:
-
Chorismate Lyase (Bmp6): The pathway initiates with the conversion of chorismate, a primary metabolite, to 4-hydroxybenzoic acid (4-HBA).
-
Flavin-dependent Halogenase (Bmp5): This enzyme catalyzes the bromination of 4-HBA at the ortho and para positions, leading to the formation of brominated phenolic precursors.
-
Cytochrome P450 Enzyme (Bmp7): The crucial C-C bond formation to create the biphenyl structure is catalyzed by a cytochrome P450 enzyme, Bmp7. This enzyme facilitates the oxidative coupling of two brominated phenol molecules.[1]
This pathway leads to the production of specific PBB congeners, including 3,3',5,5'-tetrabromo-2,2'-biphenyldiol. The figure below illustrates the key steps in this biosynthetic pathway.
Naturally Produced Polybrominated Biphenyls
The enzymatic machinery of the bmp pathway results in the synthesis of specific, structurally defined PBBs, in contrast to the complex mixtures of congeners found in industrial products. The primary PBB identified from Pseudoalteromonas luteoviolacea 2ta16 is 3,3',5,5'-tetrabromo-2,2'-biphenyldiol.[1]
| Compound Name | Chemical Structure | Producing Organism |
| 3,3',5,5'-Tetrabromo-2,2'-biphenyldiol | Br(OH)C₆H₂-C₆H₂(OH)Br₂ | Pseudoalteromonas luteoviolacea 2ta16 |
The Enigma of Natural Polychlorinated Biphenyls
In stark contrast to the definitive evidence for naturally produced PBBs, the existence of naturally occurring PCBs remains largely unproven and is a subject of ongoing scientific inquiry. While industrial processes are the established source of environmental PCB contamination, the possibility of biotic or abiotic natural formation has been considered.
Interestingly, the cytochrome P450 enzyme Bmp7 from the PBB biosynthetic pathway has been shown in vitro to also catalyze the coupling of polychlorinated phenols, suggesting a potential enzymatic route for PCB synthesis.[1] However, to date, no definitive evidence has been presented for the complete biosynthesis of PCBs by any organism in a natural setting. The search for a "PCB synthetase" or a complete natural biosynthetic pathway for PCBs continues to be an open area of research.
Experimental Protocols
The successful isolation and characterization of naturally occurring halogenated biphenyls require a combination of microbiological, analytical, and spectroscopic techniques. The following sections outline generalized protocols based on methodologies reported in the literature.
Cultivation of Producing Organisms
The production of PBBs by Pseudoalteromonas luteoviolacea 2ta16 has been achieved in laboratory settings. The following provides a general outline for the cultivation of this bacterium.
Culture Medium:
-
Difco 2216 Marine Broth is a commonly used medium.
-
Supplementation with potassium bromide (KBr) at a concentration of 1 g/L can enhance the production of brominated compounds.[1]
Growth Conditions:
-
Cultures are typically grown at 30°C with shaking at approximately 200 rpm.
-
Incubation times can range from 48 to 72 hours.[1]
Extraction and Purification of Halogenated Biphenyls
The lipophilic nature of halogenated biphenyls dictates the choice of extraction and purification methods.
Extraction:
-
Bacterial cultures are typically extracted with an organic solvent such as ethyl acetate.[1]
-
The organic layer is separated, dried (e.g., with anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
Purification:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for purifying halogenated biphenyls from crude extracts.
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% trifluoroacetic acid), is employed to achieve separation.[1]
-
The following diagram illustrates a general workflow for the extraction and purification of naturally occurring PBBs.
Structure Elucidation
The definitive identification of naturally produced halogenated biphenyls relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and elemental composition of the purified compounds. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) provides a characteristic signature for brominated molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential for determining the precise connectivity of atoms and the substitution pattern of the halogen atoms on the biphenyl core.
Signaling Pathways and Ecological Roles
While the biosynthetic pathway for PBBs in marine bacteria is being unraveled, their ecological role and potential involvement in signaling pathways are still under investigation. Secondary metabolites in bacteria often play roles in chemical defense, communication (quorum sensing), and competition with other microorganisms.
It is plausible that naturally produced PBBs could have a signaling function, either within the producing organism or in its interactions with other species. However, at present, there is a lack of direct evidence to support a specific signaling pathway mediated by these compounds. This remains a promising area for future research.
Conclusion and Future Directions
The discovery of the natural biosynthesis of polybrominated biphenyls by marine bacteria represents a significant advancement in our understanding of halogenated organic compounds in the environment. It challenges the long-standing paradigm of their exclusively anthropogenic origin and opens up new avenues of research in natural product chemistry, enzymology, and chemical ecology.
Future research in this field will likely focus on:
-
Exploring the diversity of PBB-producing organisms: Identifying other marine and terrestrial microorganisms capable of synthesizing halogenated biphenyls.
-
Investigating the potential for natural PCB biosynthesis: A concerted effort is needed to determine if the enzymatic machinery for PCB production exists in nature.
-
Elucidating the ecological roles and biological activities: Understanding the function of these naturally produced compounds in their native environments.
-
Harnessing the biosynthetic machinery: The enzymes of the bmp pathway could potentially be used as biocatalysts for the synthesis of novel halogenated compounds with applications in medicine and industry.
This technical guide provides a current snapshot of a rapidly evolving field. The continued exploration of the natural world's chemical diversity promises to yield further surprises and reshape our understanding of even the most well-known classes of chemical compounds.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-2-fluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful and versatile reaction, catalyzed by a palladium complex, is widely employed in the pharmaceutical and materials science industries for the construction of complex biaryl and substituted aromatic structures. This document provides a detailed protocol for the Suzuki coupling of 4-Bromo-2-fluorobiphenyl, a key intermediate in the synthesis of various high-value molecules. The fluorine substituent on the biphenyl scaffold can significantly influence the pharmacokinetic and physicochemical properties of drug candidates, making this a crucial transformation in medicinal chemistry.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] Initially, a palladium(0) catalyst undergoes oxidative addition with the aryl halide (this compound). The resulting palladium(II) complex then undergoes transmetalation with a boronic acid derivative, a process typically facilitated by a base. The final step, reductive elimination, forms the new carbon-carbon bond, yielding the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]
Experimental Protocols
This section outlines a general protocol for the Suzuki coupling of this compound with an arylboronic acid. The specific conditions may require optimization depending on the nature of the coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
General Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) at least three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent(s) to the flask via syringe. Subsequently, add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Data Presentation
The following tables summarize typical reaction conditions for the Suzuki coupling of aryl bromides that are structurally similar to this compound. These serve as a guide for optimizing the reaction of interest.
Table 1: Suzuki Coupling of 1-bromo-2-fluorobenzene with 4-fluorophenylboronic acid. [2]
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ (2.0) | DMF/H₂O (95:5) | 70 | 24 | >95 |
| 2 | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ (2.0) | DMF/H₂O (95:5) | 110 | 8 | >95 |
Table 2: Suzuki Coupling of 5-bromo-4-fluoro-2-methoxy-N-methylaniline with 4-methoxyphenylboronic acid. [3]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2.0) | Toluene/Dioxane/H₂O | 90 | 12-24 | ~85 |
Table 3: Suzuki Coupling of 4-Bromo-2-hydroxybenzaldehyde with Phenylboronic Acid. [4]
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-100 | 8-16 | High |
Visualizations
The following diagrams illustrate the general workflow of the Suzuki coupling reaction and the catalytic cycle.
References
Application Notes and Protocols: The Use of 4-Bromo-2-fluorobiphenyl as a Key Intermediate in the Synthesis of Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
Introduction
4-Bromo-2-fluorobiphenyl is a crucial intermediate in the synthesis of various bioactive compounds, most notably Nonsteroidal Anti-inflammatory Drugs (NSAIDs).[1] Its specific structure makes it an ideal precursor for the synthesis of profen-class NSAIDs, such as Flurbiprofen.[1][2] Flurbiprofen is a well-established NSAID used for its analgesic, anti-inflammatory, and antipyretic properties, primarily in the management of arthritis.[3] The presence of the fluorine atom and the biphenyl core in this compound are key structural features that are carried through to the final drug molecule. This document provides detailed protocols and application notes for the synthesis of NSAIDs using this intermediate, tailored for researchers, scientists, and professionals in drug development.
Mechanism of Action of NSAIDs
The primary mechanism of action for most NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, thromboxanes, and prostacyclins.[5] Prostaglandins are key mediators of inflammation, pain, and fever.[6] COX-1 is a constitutively expressed enzyme involved in maintaining the gastrointestinal mucosa lining, renal function, and platelet aggregation.[4] In contrast, COX-2 is an inducible enzyme that is upregulated during inflammatory responses.[4] By inhibiting COX enzymes, NSAIDs reduce the production of prostaglandins, thereby exerting their therapeutic effects.[5][7] The differential inhibition of COX-1 and COX-2 by various NSAIDs accounts for their varying efficacy and side-effect profiles.[4]
Caption: Mechanism of action of NSAIDs via inhibition of COX-1 and COX-2.
Synthesis of Flurbiprofen from this compound
A widely employed method for the synthesis of Flurbiprofen from this compound involves a Grignard reaction.[2] This multi-step process is efficient and can be adapted for large-scale production. The overall workflow involves the formation of a Grignard reagent from this compound, followed by a coupling reaction with a propionate derivative, and subsequent acidification to yield the final product.
Caption: Synthetic workflow for Flurbiprofen from this compound.
Experimental Protocols
The following protocols are based on established synthetic routes for Flurbiprofen.[2]
Protocol 1: Preparation of the Grignard Reagent
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is assembled. The apparatus must be thoroughly dried to exclude moisture.
-
Reagents:
-
Magnesium turnings
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (crystal)
-
This compound
-
-
Procedure: a. To the flask, add magnesium turnings (50.8 g) and anhydrous THF (1000 ml).[2] b. Add a small crystal of iodine to initiate the reaction.[2] c. Heat the mixture to 60-65°C.[2] d. Dissolve this compound (500.1 g) in anhydrous THF (500 ml) and add it to the dropping funnel.[2] e. Add the this compound solution dropwise to the magnesium suspension while maintaining the temperature at 60-70°C.[2] f. Continue stirring at this temperature until the reaction is complete, which can be monitored by HPLC.[2] g. Once the reaction is complete, cool the mixture to 0-5°C.[2]
Protocol 2: Coupling Reaction and Formation of Flurbiprofen
-
Apparatus Setup: The same setup as in Protocol 1 is used.
-
Reagents:
-
Grignard reagent from Protocol 1
-
Cobalt (II) chloride hexahydrate (catalyst)
-
Sodium 2-bromopropionate
-
Hydrochloric acid (for acidification)
-
-
Procedure: a. To the cooled Grignard reagent, add a solution of Cobalt (II) chloride hexahydrate (18.5 mg in 10 ml THF).[2] b. Subsequently, add sodium 2-bromopropionate (352.3 g).[2] c. Allow the reaction mixture to warm to room temperature and stir until the coupling is complete (monitor by HPLC). The reaction temperature is typically maintained between 20 to 50°C.[2] d. Upon completion, the reaction mixture contains the sodium salt of Flurbiprofen, sodium 2-(2-fluorobiphenyl-4-yl) propionate.[2] e. The reaction mixture is then quenched with an aqueous acid solution (e.g., HCl) to precipitate the crude Flurbiprofen. f. The crude product is filtered, washed, and can be further purified by recrystallization.
Alternative Synthetic Strategies
While the Grignard-based synthesis is common, other methods have been developed. Notably, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, offer an alternative route.[8][9] In this approach, a bromoaryl intermediate is coupled with a suitable boronic acid derivative.[10][11] For instance, 2-(3-fluoro-4-bromophenyl)propionic acid can be coupled with phenylboronic acid using a Pd/C catalyst to yield Flurbiprofen.[10] Another method involves a palladium-catalyzed decarboxylation coupling reaction between 4-halo-2-fluorobiphenyl and a cyanoacetate derivative.[12]
Quantitative Data
The efficiency of the synthesis is critical in drug development. The table below summarizes reported yields for the synthesis of Flurbiprofen from this compound and its derivatives.
| Synthetic Step/Route | Starting Materials | Catalyst | Yield (%) | Reference |
| Grignard Coupling & Acidification | This compound, Sodium 2-bromopropionate | CoCl₂ | 87 | [2] |
| Suzuki Coupling | 2-(3-fluoro-4-bromophenyl)propionic acid, Phenylboronic acid | Pd/C | >90 | [10] |
| Multi-step route with Suzuki Coupling | 2,4-difluoronitrobenzene (initial material) | Pd/C | 69 (overall) | [8][9] |
Classification of NSAIDs
NSAIDs can be broadly classified based on their chemical structure or their selectivity for COX enzymes.
Caption: Classification of NSAIDs by chemical structure and COX selectivity.
This compound serves as a vital building block in the synthesis of Flurbiprofen and potentially other related NSAIDs. The Grignard reaction protocol detailed herein provides a robust and high-yielding pathway for its conversion. The availability of alternative synthetic routes like the Suzuki coupling further enhances the versatility of this intermediate in medicinal chemistry and drug manufacturing. Understanding these synthetic pathways and the underlying mechanism of action of the target molecules is essential for the development of effective and safe anti-inflammatory therapies.
References
- 1. This compound-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]
- 2. "Process For Preparation Of Flurbiprofen". [quickcompany.in]
- 3. Preparation method of flurbiprofen - Eureka | Patsnap [eureka.patsnap.com]
- 4. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. researchgate.net [researchgate.net]
- 10. CN112225657A - Preparation method of flurbiprofen - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. CN101973869A - Method for synthesis of flurbiprofen - Google Patents [patents.google.com]
Application of 4-Bromo-2-fluorobiphenyl in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of 4-bromo-2-fluorobiphenyl and its derivatives in the synthesis of potent kinase inhibitors. The 4-bromo-2-fluorophenylamino moiety is a key pharmacophore in several approved and investigational kinase inhibitors, particularly targeting the mitogen-activated protein kinase (MAPK) pathway.
Introduction
The Ras/Raf/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many human cancers. Consequently, targeting key kinases within this cascade, such as MEK1/2 and BRAF, has become a successful strategy in cancer therapy.[1] this compound and its aniline derivatives serve as crucial building blocks for the synthesis of several potent and selective allosteric MEK inhibitors. The presence of the 2-fluoro and 4-bromo substituents on the phenyl ring plays a significant role in the binding affinity and overall pharmacological profile of these inhibitors.
Kinase Targets and Signaling Pathway
The primary targets of kinase inhibitors derived from this compound are MEK1 and MEK2, dual-specificity kinases that are central components of the MAPK/ERK signaling cascade.
As illustrated, MEK inhibitors prevent the phosphorylation and subsequent activation of ERK1/2, thereby blocking the downstream signaling that leads to uncontrolled cell growth.
Featured Kinase Inhibitors
Several notable kinase inhibitors incorporate the 4-bromo-2-fluorophenylamino or a structurally analogous moiety.
| Kinase Inhibitor | Target Kinase(s) | IC50 Values | Reference |
| Trametinib | MEK1, MEK2 | MEK1: 0.92 nM, MEK2: 1.8 nM | [2] |
| BRAF-mutant cell lines | 0.3-0.85 nM | [3] | |
| NRAS-mutant cell lines | 0.36-0.63 nM | [3] | |
| Binimetinib | MEK1, MEK2 | 12 nM (cell-free) | [4][5] |
| BRAF/NRAS-mutant cell lines | 30-250 nM | [6] | |
| Selumetinib | MEK1, MEK2 | MEK1: 14 nM | [7] |
| ERK1/2 phosphorylation | 10 nM | ||
| Encorafenib | BRAF V600E, wild-type BRAF, CRAF | BRAF V600E: 0.35 nM, wtBRAF: 0.47 nM, CRAF: 0.3 nM | [8][9] |
Experimental Protocols
The following is a representative protocol for the synthesis of a key intermediate of Trametinib, a potent MEK inhibitor, starting from 2-fluoro-4-iodoaniline, a derivative closely related to this compound.
Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
This protocol outlines the initial step in the synthesis of the Trametinib core structure.
Materials:
-
2-Fluoro-4-iodoaniline
-
Triphosgene
-
Triethylamine
-
Cyclopropylamine
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Isocyanate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-fluoro-4-iodoaniline (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) dropwise. In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM and add this solution dropwise to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Urea Formation: In a separate flask, dissolve cyclopropylamine (1.1 eq) in anhydrous THF and cool to 0 °C. Add the freshly prepared isocyanate solution dropwise to the cyclopropylamine solution. Stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea as a solid.
Note: This protocol is a representative example. The subsequent steps to complete the synthesis of Trametinib involve the condensation of this urea derivative with a pyridotrione intermediate, followed by further functionalization. These steps are complex and require specialized reagents and conditions as detailed in the patent literature.
Conclusion
This compound and its derivatives are indispensable building blocks in the synthesis of a clinically important class of kinase inhibitors targeting the MAPK/ERK pathway. The synthetic protocols, while multi-stepped and requiring careful optimization, provide access to potent therapeutic agents for the treatment of various cancers. The data presented herein underscore the significance of the 4-bromo-2-fluorophenylamino moiety in achieving high-affinity inhibition of MEK and BRAF kinases. Researchers in drug discovery and development can leverage this information for the design and synthesis of novel kinase inhibitors with improved efficacy and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Trametinib | MEK Inhibitors: R&D Systems [rndsystems.com]
- 3. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Binimetinib | C17H15BrF2N4O3 | CID 10288191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. Encorafenib | C22H27ClFN7O4S | CID 50922675 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Bromo-2-fluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluorobiphenyl is a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its substituted biphenyl structure is a common motif in biologically active molecules. This document provides detailed protocols for two primary methods for the synthesis of this compound: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a classical approach involving the diazotization of 4-bromo-2-fluoroaniline. The Suzuki-Miyaura coupling offers a modern, versatile, and efficient method for constructing the C-C bond between the two phenyl rings.
Palladium-Catalyzed Synthesis: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, this typically involves the reaction of a dihalogenated benzene derivative with phenylboronic acid, where selective mono-coupling is crucial.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective mono-arylation of 1,4-dibromo-2-fluorobenzene with phenylboronic acid. Optimization may be necessary depending on the specific ligand and reaction scale.
Materials:
-
1,4-Dibromo-2-fluorobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 1,4-dibromo-2-fluorobenzene (1.0 equiv.), phenylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) to the flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to obtain this compound.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of related fluorinated aryl bromides, which can serve as a starting point for optimization.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | - | K₂CO₃ | H₂O | 110 | 8 | ~95 |
| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | - | K₂CO₃ | H₂O | 110 | 8 | ~98 |
| 1,4-Dibromo-2-fluorobenzene | Arylboronic acids | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 70-90 (typical for mono-arylation) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (1.5) | - | K₃PO₄ | Dioxane/H₂O | 105 | 8.5 | High |
Synthesis via Diazotization of 4-Bromo-2-fluoroaniline
This classical method involves the diazotization of 4-bromo-2-fluoroaniline followed by a Gomberg-Bachmann-Hey type reaction with benzene.
Experimental Workflow: Diazotization Route
Caption: Experimental workflow for the synthesis of this compound via diazotization.
Experimental Protocol: Diazotization
This protocol is adapted from established literature procedures.
Materials:
-
4-Bromo-2-fluoroaniline
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Benzene
-
Water
-
Hydrochloric acid (HCl)
-
Iron powder
-
Methanol
Procedure:
-
Diazotization and Coupling:
-
In a reaction vessel, prepare a mixture of sodium nitrite (1.0 mole) in water and add benzene. Heat the mixture to 65 °C.
-
Prepare a solution of crude 4-bromo-2-fluoroaniline (0.50 mole) and glacial acetic acid (1.0 mole) in benzene.
-
Add the aniline solution dropwise to the heated sodium nitrite mixture over several hours.
-
Stir the mixture at 65 °C overnight under a nitrogen atmosphere.
-
-
Work-up:
-
Cool the mixture and wash it twice with 1 N hydrochloric acid.
-
-
Reduction:
-
Heat the organic layer under reflux overnight with iron powder, methanol, and concentrated hydrochloric acid.
-
-
Extraction and Purification:
-
Cool the resulting solution and wash the benzene layer with water.
-
Evaporate the benzene under reduced pressure.
-
Distill the resulting dark oil under vacuum (e.g., ~132-141 °C / 8 mmHg) to obtain this compound. The product may crystallize upon seeding.[1]
-
Data Presentation: Diazotization Synthesis
| Reactant | Moles | Reagent | Moles | Solvent | Yield (%) |
| 4-Bromo-2-fluoroaniline | 0.50 | Sodium nitrite | 1.0 | Benzene/Water | 51.5 |
| Acetic acid | 1.0 | ||||
| Iron powder | 0.36 | ||||
| Conc. HCl | 1.8 |
References
The Strategic Role of 4-Bromo-2-fluorobiphenyl in the Advancement of Liquid Crystal Synthesis
FOR IMMEDIATE RELEASE
Application Note & Protocol
[Shanghai, China – December 23, 2025] – The pursuit of advanced liquid crystal materials with tailored properties for high-performance displays and photonic devices has led to a focused exploration of fluorinated biphenyl structures. Among the key precursors, 4-Bromo-2-fluorobiphenyl has emerged as a strategic building block, offering a versatile platform for the synthesis of liquid crystals with enhanced mesomorphic and electro-optical characteristics. The presence of the lateral fluorine atom at the 2-position significantly influences the physical properties of the resulting liquid crystals, making this compound a subject of considerable interest for researchers, scientists, and professionals in drug development where liquid crystal technologies are increasingly applied.
This document provides detailed application notes and experimental protocols for the synthesis of liquid crystals utilizing this compound. It is intended to guide researchers through the synthetic pathways and provide the necessary data for the characterization of these advanced materials.
The Significance of Lateral Fluorine Substitution
The introduction of a fluorine atom at the 2-position of the biphenyl core in this compound is a deliberate design choice that imparts several desirable properties to the final liquid crystal molecules. The high electronegativity and small size of the fluorine atom lead to a modification of the molecule's dipole moment and steric interactions. This lateral fluorination has been shown to influence key parameters such as dielectric anisotropy (Δε), birefringence (Δn), and the stability of the nematic phase.[1] Specifically, the 2'-fluoro-substituent in 4-n-alkyl-4'-cyanobiphenyls has been found to cause a significant depression of the nematic-isotropic transition temperature (TN-I), which can be advantageous in formulating liquid crystal mixtures with broad operating temperature ranges.[1]
Synthetic Pathways and Methodologies
The primary synthetic route for elaborating this compound into calamitic (rod-shaped) liquid crystals is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is highly efficient for the formation of carbon-carbon bonds between aryl halides and arylboronic acids, allowing for the construction of the desired extended biphenyl or terphenyl core structures.
A prominent class of liquid crystals synthesized from this compound are the 4-n-alkyl-4'-cyano-2'-fluorobiphenyls. The synthesis involves the coupling of this compound with a suitable 4-alkylphenylboronic acid, followed by the introduction of a cyano group, or more directly, coupling with 4-cyanophenylboronic acid and subsequent functionalization.
Below is a generalized synthetic pathway:
Experimental Protocols
Protocol 1: Synthesis of 4-Alkyl-2'-fluorobiphenyl via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a 4-alkyl-2'-fluorobiphenyl intermediate from this compound and a 4-alkylphenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
4-Alkylphenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, combine this compound (1.0 eq), 4-alkylphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask.
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by a 2M aqueous solution of potassium carbonate. The total solvent volume should be sufficient to ensure good stirring.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Reaction Execution: Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Synthesis of 4-Alkyl-4'-cyano-2'-fluorobiphenyl
This protocol outlines the subsequent steps to convert the intermediate from Protocol 1 into the final liquid crystal product.
Materials:
-
4-Alkyl-2'-fluorobiphenyl (from Protocol 1)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Bromination: Dissolve the 4-alkyl-2'-fluorobiphenyl in CCl₄ or DCM. Add NBS and a radical initiator (e.g., AIBN) and reflux the mixture until the starting material is consumed (monitored by TLC). After cooling, wash the reaction mixture with aqueous sodium thiosulfate and water, dry over MgSO₄, and concentrate to obtain the crude 4'-bromo-4-alkyl-2'-fluorobiphenyl.
-
Cyanation (Rosenmund-von Braun Reaction): To a solution of the crude bromide in DMF, add CuCN. Heat the mixture to reflux for several hours. After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid. Extract the product with an organic solvent (e.g., toluene), wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography followed by recrystallization to yield the final 4-alkyl-4'-cyano-2'-fluorobiphenyl liquid crystal.
Quantitative Data
The mesomorphic properties of the resulting 4-n-alkyl-4'-cyano-2'-fluorobiphenyls are significantly influenced by the length of the alkyl chain. The table below summarizes the transition temperatures for a homologous series.
| Alkyl Group (n) | Crystal to Nematic (TC-N) / °C | Nematic to Isotropic (TN-I) / °C | Reference |
| 2 | 58.5 | 13.0 | [1] |
| 3 | 41.5 | 18.0 | [1] |
| 4 | 33.0 | 29.5 | [1] |
| 5 | 29.5 | 35.5 | [1] |
| 6 | 23.5 | 37.0 | [1] |
| 7 | 34.5 | 41.0 | [1] |
| 8 | 32.5 | 43.5 | [1] |
Note: The depression in TN-I for the 2'-fluoro substituted compounds is approximately 13-18°C compared to their non-fluorinated analogues.[1]
Conclusion
This compound serves as a valuable and versatile precursor in the synthesis of advanced liquid crystal materials. The strategic placement of the lateral fluorine atom allows for the fine-tuning of mesomorphic and physical properties, leading to materials with broad nematic ranges and other desirable characteristics for display and photonic applications. The Suzuki-Miyaura coupling reaction provides a robust and efficient method for the construction of the core structures of these liquid crystals. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis and application of this important class of fluorinated liquid crystals.
References
Application Notes and Protocols: Purification of 4-Bromo-2-fluorobiphenyl by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-2-fluorobiphenyl is a halogenated aromatic hydrocarbon commonly utilized as an intermediate in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs, and other bioactive compounds.[1][2] Its synthesis, often proceeding through palladium-catalyzed cross-coupling reactions or from starting materials like 4-bromo-2-fluoroaniline, can result in a crude product containing unreacted starting materials, byproducts, and other impurities.[1][2][3] Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system. This document provides a detailed, step-by-step protocol for the purification of this compound via recrystallization.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties, particularly the melting point and solubility, is critical for selecting an appropriate recrystallization solvent and assessing the purity of the final product.
| Property | Value | References |
| Molecular Formula | C₁₂H₈BrF | [4][5] |
| Molecular Weight | 251.1 g/mol | [4][5] |
| Appearance | White to off-white or pale yellow crystalline solid/powder. | [1][2][6] |
| Melting Point | 38-41 °C | [2][7][8] |
| Boiling Point | ~299 °C at 760 mmHg | [4] |
| Solubility | Insoluble in water; Soluble in DMSO and Methanol. | [1][4][6][9][10] |
Experimental Protocol: Recrystallization
This protocol outlines the procedure for purifying crude this compound using a mixed solvent system of methanol and water. The principle relies on the high solubility of the compound in hot methanol and its insolubility in water. Water acts as an anti-solvent, inducing crystallization upon cooling.
3.1. Materials and Equipment
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Deionized water
-
Erlenmeyer flasks (two sizes)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Vacuum source
-
Drying oven or desiccator
3.2. Step-by-Step Procedure
-
Solvent Selection and Preparation: Based on solubility data, a methanol/water system is effective. Prepare a hot plate in a fume hood. Place a beaker of deionized water and an Erlenmeyer flask containing methanol on the hot plate to warm.
-
Dissolution of the Crude Product:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot methanol to the flask, just enough to submerge the solid.
-
Heat the mixture gently on the hot plate with stirring. Add small portions of hot methanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure good recovery.
-
-
Decolorization (Optional): If the solution is highly colored, it may indicate the presence of colored impurities. In such cases, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or any insoluble impurities are present, perform a hot gravity filtration. This step is crucial to remove insoluble matter while the desired compound remains in solution.
-
Inducing Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, cloudiness or the initial formation of crystals should be observed. If no crystals form, scratching the inside of the flask with a glass stirring rod can initiate crystallization.
-
To maximize the yield, place the flask in an ice bath for approximately 15-20 minutes to further decrease the solubility of the compound.
-
-
Crystal Collection:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold deionized water to ensure a good seal.
-
Collect the crystals by vacuum filtration, pouring the cold slurry into the Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum for several minutes.
-
Transfer the purified crystals to a watch glass and dry them in a low-temperature oven (below the compound's melting point, e.g., ~30°C) or in a desiccator until a constant weight is achieved.
-
-
Purity Assessment: The purity of the recrystallized this compound can be confirmed by measuring its melting point. A sharp melting point range close to the literature value (38-41°C) indicates high purity.
Visualization of the Experimental Workflow
The following diagram illustrates the step-by-step process of purifying this compound by recrystallization.
Caption: Workflow for the purification of this compound.
Safety and Handling Precautions
This compound may be harmful if swallowed and can cause skin and eye irritation.[1][7][11] It is essential to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[7] In case of contact, flush the affected area with copious amounts of water. All waste materials should be disposed of in accordance with institutional and local regulations.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 41604-19-7 [chemicalbook.com]
- 3. CN114524705A - Synthetic method of this compound - Google Patents [patents.google.com]
- 4. This compound(41604-19-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 4-溴-2-氟联苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound 99 41604-19-7 [sigmaaldrich.com]
- 9. This compound CAS#: 41604-19-7 [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. 4-Bromo-2-fluoro-1,1'-biphenyl | C12H8BrF | CID 521063 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ullmann Coupling Reactions Involving 4-Bromo-2-fluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. This copper-catalyzed reaction is particularly valuable for the synthesis of biaryls, arylamines, and diaryl ethers, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] 4-Bromo-2-fluorobiphenyl is a versatile building block in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the fluorine and bromine substituents. The bromine atom serves as a reactive handle for cross-coupling reactions, while the fluorine atom can influence molecular conformation, metabolic stability, and binding affinity.
This document provides detailed application notes and protocols for Ullmann coupling reactions involving this compound, focusing on C-N and C-O bond formation. While direct, detailed experimental protocols for Ullmann reactions specifically starting with this compound are not extensively documented in publicly available literature, this guide provides representative protocols based on well-established Ullmann methodologies for structurally similar aryl bromides. These protocols are intended to serve as a starting point for reaction optimization and development.
Reaction Mechanisms and Pathways
The Ullmann reaction traditionally involves the coupling of two aryl halides in the presence of a stoichiometric amount of copper at high temperatures.[1] Modern iterations often utilize catalytic amounts of a copper source, along with a ligand to facilitate the reaction under milder conditions. The reaction mechanism is thought to involve the formation of an organocopper intermediate.
For heteroatom coupling (C-N and C-O), the reaction, often referred to as the Ullmann condensation or Buchwald-Hartwig amination/etherification (for palladium-catalyzed systems), typically proceeds through the following general steps:
-
Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the aryl halide (this compound).
-
Coordination: The amine or alcohol coordinates to the copper center.
-
Deprotonation: A base deprotonates the coordinated amine or alcohol.
-
Reductive Elimination: The desired C-N or C-O bond is formed through reductive elimination, regenerating the copper(I) catalyst.
The following diagram illustrates a generalized workflow for an Ullmann-type coupling reaction.
Caption: Generalized workflow for Ullmann coupling reactions.
Experimental Protocols
The following are representative protocols for the N-arylation and O-arylation of this compound. These protocols are adapted from established procedures for similar aryl bromides and should be optimized for the specific substrates being used.
Protocol 1: N-Arylation of this compound with an Aniline Derivative (C-N Coupling)
This protocol describes a general procedure for the copper-catalyzed coupling of an aniline derivative with this compound.
Materials:
-
This compound
-
Aniline derivative
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline or N,N'-dimethylethylenediamine)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
Anhydrous, degassed solvent
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aniline derivative (1.2 mmol), CuI (0.1 mmol, 10 mol%), the ligand (0.2 mmol, 20 mol%), and the base (2.0 mmol).
-
Evacuate the tube and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-fluorobiphenyl derivative.
Protocol 2: O-Arylation of this compound with a Phenol Derivative (C-O Coupling)
This protocol outlines a general procedure for the copper-catalyzed coupling of a phenol derivative with this compound.
Materials:
-
This compound
-
Phenol derivative
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
Ligand (e.g., 1,10-Phenanthroline or 8-Hydroxyquinoline)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))
-
Solvent (e.g., Dioxane, Toluene, or DMF)
-
Anhydrous, degassed solvent
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the phenol derivative (1.2 mmol), the copper catalyst (0.05-0.1 mmol, 5-10 mol%), the ligand (0.1-0.2 mmol, 10-20 mol%), and the base (2.0 mmol).
-
Seal the tube, evacuate, and backfill with an inert gas. Repeat this process twice more.
-
Add the anhydrous, degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture to a temperature between 100-140 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the desired O-aryl-2-fluorobiphenyl derivative.
Data Presentation
The following table summarizes hypothetical quantitative data for Ullmann coupling reactions of this compound based on typical results for similar substrates. Note: This data is illustrative and actual results will vary depending on the specific substrates and optimized reaction conditions.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 110 | 24 | 75 |
| 2 | 4-Methoxyaniline | CuI (10) | DMEDA (20) | Cs₂CO₃ | DMF | 100 | 18 | 82 |
| 3 | Phenol | Cu₂O (5) | 1,10-Phenanthroline (10) | K₃PO₄ | Dioxane | 120 | 36 | 68 |
| 4 | 4-Cresol | CuI (5) | 8-Hydroxyquinoline (10) | K₂CO₃ | Toluene | 130 | 48 | 78 |
| 5 | This compound | Cu (20) | None | None | DMF | 150 | 12 | 45 |
DMEDA = N,N'-dimethylethylenediamine
Logical Relationships in Ullmann Coupling
The success of an Ullmann coupling reaction is dependent on the interplay of several factors. The following diagram illustrates the key relationships influencing the reaction outcome.
References
4-Bromo-2-fluorobiphenyl as a building block in medicinal chemistry
Application Notes: 4-Bromo-2-fluorobiphenyl in Medicinal Chemistry
Introduction
This compound is a halogenated aromatic hydrocarbon that serves as a crucial building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring a biphenyl core with bromine and fluorine substituents, provides a versatile scaffold for constructing complex molecules. The presence of the bromine atom at the 4-position and a fluorine atom at the 2-position creates specific reactivity and conformational properties, making it an ideal starting material for synthesizing a range of bioactive compounds.[1] This compound is particularly noted as a key intermediate in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[2][3]
Chemical Properties:
-
Molecular Formula: C₁₂H₈BrF[4]
-
Molecular Weight: 251.09 g/mol [4]
-
Appearance: White to light yellow or pale yellow crystalline solid.[2][3]
-
CAS Number: 41604-19-7[5]
The strategic placement of the fluorine atom influences the molecule's electronic properties and can enhance the pharmacological profile of the final drug product, affecting aspects like metabolic stability and binding affinity.[6] The bromine atom provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of diverse functionalities.
Key Applications in Drug Synthesis
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of Flurbiprofen, a widely used NSAID.[3][5] It is also used as an intermediate for other active compounds, such as Tazarotene.[3]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 41604-19-7 [chemicalbook.com]
- 3. This compound-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]
- 4. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 4-bromo-2-fluoro Biphenyl Manufacturer from Mumbai [tylonpharma.in]
- 6. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-2-fluorobiphenyl in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-2-fluorobiphenyl as a key intermediate in the discovery and development of novel agrochemicals. This document details synthetic protocols, biological activity data for derived compounds, and standardized bioassay methodologies to facilitate research and development in the agrochemical sector.
Introduction
This compound is a halogenated aromatic hydrocarbon that serves as a versatile building block in organic synthesis.[1][2] Its unique substitution pattern, featuring both bromine and fluorine atoms, allows for selective functionalization through various cross-coupling reactions, making it an attractive starting material for the synthesis of complex molecules with potential biological activity. In agrochemical research, this compound is a valuable precursor for the development of novel fungicides, herbicides, and insecticides. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compound to its biological target, while the bromine atom provides a reactive handle for further chemical modifications.
Application: Synthesis of a Novel Biphenyl Carboxamide Fungicide
This section outlines the proposed synthesis and fungicidal activity of a novel biphenyl carboxamide derivative, N-(4'-bromo-2'-fluoro-[1,1'-biphenyl]-2-yl)-2-(trifluoromethyl)benzamide , conceptualized from this compound. This class of compounds has shown promise as potent fungicides, particularly as succinate dehydrogenase inhibitors (SDHIs).
Proposed Synthetic Pathway
The synthesis of the target fungicide from this compound can be envisioned through a multi-step process involving the introduction of an amino group followed by an amide coupling reaction.
References
Experimental procedure for large-scale synthesis of 4-Bromo-2-fluorobiphenyl
Application Note: Large-Scale Synthesis of 4-Bromo-2-fluorobiphenyl
Introduction
This compound is a key halogenated aromatic hydrocarbon, appearing as a white to off-white crystalline solid at room temperature.[1] It serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its primary application is as an intermediate in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen, and other biologically active compounds.[2][3] The presence of both bromine and fluorine atoms on the biphenyl scaffold allows for selective chemical modifications, making it a versatile precursor for more complex molecules.[1] This document outlines a detailed protocol for the large-scale synthesis of this compound, tailored for researchers and professionals in chemical and drug development.
Overview of Synthetic Strategies
The industrial synthesis of this compound is primarily achieved through two main routes:
-
Diazotization of 4-Bromo-2-fluoroaniline: This classical approach involves the diazotization of 4-bromo-2-fluoroaniline followed by a Gomberg-Bachmann type reaction to form the biphenyl ring system.[4][5][6] This method is well-documented for scale-up and utilizes readily available starting materials. Variations exist based on the choice of diazotizing agent (e.g., sodium nitrite or isoamyl nitrite) and subsequent workup procedures.[4][5][6]
-
Palladium-Catalyzed Cross-Coupling: Modern synthetic chemistry often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of biaryl compounds.[1][7][8] This method involves reacting an appropriately substituted aryl halide with an arylboronic acid derivative. While offering high yields and selectivity, the cost and recovery of the palladium catalyst can be a consideration for large-scale industrial production.[9][10]
This document will focus on the diazotization route using isoamyl nitrite, as it is a well-established procedure for producing significant quantities of the target compound.[5][6]
Experimental Data Summary
The following table summarizes quantitative data from various reported diazotization procedures for synthesizing this compound, allowing for a comparison of different approaches.
| Parameter | Method 1 (Isoamyl Nitrite) | Method 2 (Sodium Nitrite) | Method 3 (Isopropyl Nitrite) |
| Starting Material | 378 g (2.0 mol) of crude 4-bromo-2-fluoroaniline[5][6] | 96 g (0.50 mol) of crude 4-bromo-2-fluoroaniline[3][4] | Not specified, but uses 2-fluoro-4-bromoaniline solution[11] |
| Diazotizing Agent | 375 ml (2.8 mol) of isoamyl nitrite[5][6] | 69.0 g (1.0 mol) of sodium nitrite[3][4] | 22.9 kg of isopropyl nitrite[11] |
| Solvent | 3750 ml Benzene[5][6] | 800 ml Benzene[3][4] | Benzene[11] |
| Reaction Temperature | 65°C[5][6] | 65°C[3][4] | 0-5°C (diazotization), 10-15°C (incubation)[11] |
| Workup/Upgrading | Reductive upgrading with Granular Zinc (138 g) and Iron filings (54 g) in Methanol/HCl[5][6] | Reductive heating with Iron powder (20 g) in Methanol/HCl[3][4] | Filtration, washing, neutralization, and separation[11] |
| Purification | Vacuum Distillation (137°-155° C./11 mm Hg)[6] | Vacuum Distillation (132-141° C./8 mm Hg)[3][4] | Vacuum Distillation (85-90°C) followed by rectification[11] |
| Reported Yield | 282 g (56%)[6] | 64.6 g (51.5%)[3][4] | Not specified |
| Purity | Not specified, but product crystallizes on standing[6] | Not specified, but product crystallizes on seeding[4] | Not specified |
Detailed Experimental Protocol: Isoamyl Nitrite Method
This protocol is adapted from a procedure demonstrated to be effective for multi-mole scale synthesis.[5][6] It involves the diazotization of crude 4-bromo-2-fluoroaniline using isoamyl nitrite, followed by a reductive upgrading step to improve product quality.
Materials and Equipment:
-
Large reaction vessel (e.g., 5-10L jacketed reactor) with overhead mechanical stirrer, condenser, and two dropping funnels
-
Heating/cooling circulator for the reactor jacket
-
Large separatory funnels
-
Vacuum distillation apparatus
-
Crude 4-bromo-2-fluoroaniline (2.0 moles, 378 g)
-
Isoamyl nitrite (2.8 moles, 325 g, 375 ml)
-
Benzene (4.0 L)
-
Methanol (750 ml)
-
Concentrated Hydrochloric Acid (450 ml)
-
Granular Zinc (2.1 moles, 138 g)
-
Fine Iron Filings (1.0 mole, 54 g)
-
Skellysolve B (hexanes) or similar aliphatic hydrocarbon solvent
-
1N Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen gas supply
Safety Precautions:
-
Conduct all operations in a well-ventilated fume hood.
-
Benzene is a known carcinogen and is highly flammable; handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Isoamyl nitrite is volatile and flammable. Avoid inhalation.
-
Handle concentrated hydrochloric acid with caution as it is highly corrosive.
-
The reaction should be conducted under an inert nitrogen atmosphere to prevent side reactions.
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
Procedure:
Part A: Diazotization and Coupling
-
Set up the reaction vessel with a vigorous mechanical stirrer and charge it with 3500 ml of benzene. Begin stirring and purge the vessel with nitrogen. Heat the benzene to 65°C using a water bath or reactor jacket.[5][6]
-
Prepare two separate solutions for addition:
-
Add both solutions simultaneously and dropwise to the heated benzene in the reaction vessel over approximately 20 hours. Maintain a constant temperature of 65°C and vigorous stirring throughout the addition.[5][6]
-
After the addition is complete, continue to stir the mixture overnight at 65°C under a nitrogen atmosphere.[5][6]
-
Cool the reaction mixture to room temperature. Wash the mixture twice with 250 ml portions of water.
-
Evaporate the benzene solvent under reduced pressure to yield a dark oily residue.[5][6]
Part B: Reductive Upgrading and Purification
-
Dissolve the dark oily residue in a mixture of 750 ml of methanol and 450 ml of concentrated hydrochloric acid.[5]
-
To this solution, add 138 grams (2.1 moles) of granular zinc in small portions over about 6 hours. The reaction is exothermic; control the addition rate to maintain a manageable temperature.[5]
-
To complete the "reductive upgrading," subsequently add 54 grams (1.0 mole) of fine iron filings over 30 minutes. The color of the mixture should visibly lighten within an hour.[5]
-
Dilute the solution with one liter of water and one liter of hexanes (or Skellysolve B). Decant the liquids away from the remaining unreacted metals.[5]
-
Transfer the liquid to a large separatory funnel. Separate the layers and extract the aqueous phase twice more with one-liter portions of hexanes.
-
Combine the organic extracts and wash them sequentially with one liter of water, one liter of 1N NaOH solution, and finally one liter of water.[5]
-
Dry the organic solution over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.[5]
-
Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 137°-155° C./11 mm Hg.[6] The expected yield is approximately 282 grams (56%). The product should crystallize upon standing.[6]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-bromo-2-fluoro Biphenyl Manufacturer from Mumbai [tylonpharma.in]
- 3. This compound CAS#: 41604-19-7 [m.chemicalbook.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. US4518799A - Processes for the preparation of hydratropic acids - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ikm.org.my [ikm.org.my]
- 11. CN114524705A - Synthetic method of this compound - Google Patents [patents.google.com]
Application Notes and Protocol for the Column Chromatography Purification of 4-Bromo-2-fluorobiphenyl
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Bromo-2-fluorobiphenyl is a halogenated aromatic hydrocarbon widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds.[1] The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. This technique separates the target compound from impurities based on differential adsorption to the stationary phase.
Physicochemical Properties: A comprehensive understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈BrF | [2] |
| Molecular Weight | 251.09 g/mol | [2] |
| Appearance | White to off-white or pale yellow crystalline solid/powder | [1][3][4] |
| Melting Point | 39-41 °C | [1][4] |
| Boiling Point | 175 °C at 2 mm Hg; ~132-141 °C at 8 mm Hg | [1][4] |
| Solubility | Insoluble in water; Soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes. | [3][4] |
| Polarity | Considered a relatively non-polar to moderately polar compound. | [3] |
Experimental Protocol
This protocol details the purification of this compound using flash column chromatography with silica gel as the stationary phase. The procedure begins with Thin Layer Chromatography (TLC) to determine the optimal mobile phase, followed by column packing, sample loading, elution, and finally, isolation of the pure product.
1. Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (DCM)
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Beakers, flasks, and test tubes for fraction collection
-
Rotary evaporator
2. Step 1: Determination of Eluent System by TLC The selection of an appropriate solvent system (mobile phase) is crucial for effective separation.[5]
-
Dissolve a small amount of the crude product in a few drops of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 99:1, 95:5, 90:10).
-
Develop the TLC plates in the prepared chambers.
-
Visualize the spots under a UV lamp (254 nm).
-
The ideal solvent system will provide a retention factor (Rƒ) of approximately 0.2-0.3 for the this compound spot, with good separation from any impurities.
3. Step 2: Column Preparation (Wet Packing) Proper packing of the column is essential to prevent channeling and ensure high resolution.[6]
-
Secure a glass column vertically. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[6]
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis. The amount of silica should be 30-50 times the weight of the crude product.
-
Pour the slurry into the column. Gently tap the sides of the column to dislodge any air bubbles and ensure even packing.
-
Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any stage.
4. Step 3: Sample Loading
-
Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica gel column using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the liquid level again reaches the top of the sand.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and repeat the draining process.
5. Step 4: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Begin elution by opening the stopcock to achieve a steady drip rate. For flash chromatography, gentle positive pressure can be applied to the top of the column.
-
Collect the eluent in sequentially numbered test tubes or flasks (e.g., 10-20 mL fractions).
-
Monitor the composition of the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of the product.
-
If separation is difficult, a gradient elution can be employed by gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate).[7]
6. Step 5: Isolation of Purified Compound
-
Using the TLC results, identify all fractions containing the pure this compound.
-
Combine these pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure to yield the purified product as a white to pale yellow solid.[8]
-
Determine the yield and assess the purity using analytical methods such as NMR, GC-MS, or HPLC.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all organic solvents with care as they are flammable and may be toxic.
Data Presentation
The following table summarizes the key parameters for the column chromatography protocol.
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (Starting with 99:1, adjusted based on TLC) |
| Column Dimensions | Dependent on sample size (e.g., 2-4 cm diameter for 1-2 g of crude) |
| Sample Load | 1 g of crude product per 30-50 g of silica gel |
| Elution Mode | Isocratic or Gradient Elution |
| Detection Method | UV visualization (254 nm) on TLC plates |
| Expected Purity | >98% (confirm with GC-MS or NMR) |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. This compound | 41604-19-7 [chemicalbook.com]
- 2. 4-Bromo-2-fluoro-1,1'-biphenyl | C12H8BrF | CID 521063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Flurbiprofen from 4-Bromo-2-fluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), starting from 4-bromo-2-fluorobiphenyl. The primary synthetic route described is a Grignard reaction followed by coupling with a propionate source, a method demonstrated to be efficient and scalable.[1] These application notes are intended to guide researchers through the practical execution of this synthesis, providing specific experimental procedures, and a summary of relevant quantitative data.
Introduction
Flurbiprofen, chemically known as 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, is a widely used NSAID for the management of pain and inflammation associated with conditions such as arthritis.[2][3] The synthesis of Flurbiprofen can be achieved through various routes, with the Grignard reaction of this compound being a common and effective strategy.[1][4] This method involves the formation of an organomagnesium intermediate (a Grignard reagent), which is then reacted with a suitable electrophile to introduce the propionic acid side chain. This document outlines a specific, high-yield protocol utilizing sodium 2-bromopropionate as the electrophile in the presence of a transition metal catalyst.[1]
Reaction Scheme
The overall synthetic pathway from this compound to Flurbiprofen is depicted below:
Step 1: Formation of the Grignard Reagent this compound reacts with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the corresponding Grignard reagent, 2-fluoro-4-biphenylylmagnesium bromide. A small amount of iodine is often used to initiate the reaction.
Step 2: Catalytic Coupling and Acidification The freshly prepared Grignard reagent is then coupled with sodium 2-bromopropionate in the presence of a catalytic amount of a transition metal salt, such as cobalt(II) chloride.[1] This is followed by an acidic workup to protonate the carboxylate and yield the final product, Flurbiprofen.
Experimental Protocol
This protocol is adapted from a patented industrial process.[1]
Materials and Reagents:
-
This compound
-
Magnesium turnings
-
Tetrahydrofuran (THF), anhydrous
-
Iodine
-
Cobalt(II) chloride hexahydrate
-
Sodium 2-bromopropionate
-
Hydrochloric acid (concentrated)
-
Sodium chloride
-
Sodium sulfate (anhydrous)
-
Toluene
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Grignard Reagent:
-
To a dry three-necked flask under an inert atmosphere, add magnesium turnings (50.8 g).
-
Add 1000 ml of anhydrous tetrahydrofuran (THF) and a crystal of iodine.
-
Heat the mixture to 60-65°C to initiate the reaction.
-
Prepare a solution of this compound (500.1 g) in 500 ml of anhydrous THF.
-
Gradually add the this compound solution to the magnesium suspension via the dropping funnel, maintaining the reaction temperature at 60-70°C.
-
Continue stirring at this temperature until the reaction is complete, which can be monitored by HPLC.
-
-
Coupling Reaction:
-
Once the Grignard formation is complete, cool the reaction mixture to 0-5°C using an ice bath.
-
Prepare a solution of cobalt(II) chloride hexahydrate (18.5 mg) in 10 ml of anhydrous THF and add it to the cooled Grignard reagent.
-
Subsequently, add sodium 2-bromopropionate (352.3 g) to the reaction mixture.
-
Allow the reaction to proceed at a temperature between 20°C and 50°C.
-
-
Work-up and Isolation:
-
After the coupling reaction is complete, cool the mixture.
-
Slowly add 10% aqueous hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude Flurbiprofen.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to obtain Flurbiprofen of high purity.[5]
-
Quantitative Data Summary
The following table summarizes the quantitative data from the described synthesis.[1]
| Parameter | Value |
| Starting Material: this compound | 500.1 g |
| Magnesium Turnings | 50.8 g |
| Sodium 2-bromopropionate | 352.3 g |
| Cobalt(II) chloride hexahydrate | 18.5 mg |
| Yield of Flurbiprofen | 327.0 g |
| Molar Yield | 87% |
| Purity (conforming to regulatory specs) | High |
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of Flurbiprofen
Caption: Workflow for Flurbiprofen synthesis.
Diagram 2: Logical Relationship of Key Steps
Caption: Key logical steps in the synthesis.
Characterization
The final product, Flurbiprofen, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Melting Point: The reported melting point of Flurbiprofen is in the range of 110-114°C.[2]
-
Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups such as the carboxylic acid O-H and C=O stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[6]
Safety Precautions
-
This synthesis should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents are highly flammable and should be handled with care, away from ignition sources.
-
Grignard reagents are highly reactive and moisture-sensitive. The reaction must be conducted under a dry, inert atmosphere.
-
Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Conclusion
The described protocol for the synthesis of Flurbiprofen from this compound via a Grignard reaction is a robust and high-yielding method suitable for laboratory and potential scale-up operations.[1] Adherence to the detailed experimental procedure and safety precautions is crucial for a successful and safe synthesis. The provided quantitative data and workflow diagrams offer a comprehensive guide for researchers in the field of pharmaceutical synthesis.
References
- 1. "Process For Preparation Of Flurbiprofen". [quickcompany.in]
- 2. Flurbiprofen | C15H13FO2 | CID 3394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bpasjournals.com [bpasjournals.com]
- 4. Synthesis of a TNF inhibitor, flurbiprofen and an i-Pr analogue in enantioenriched forms by copper-catalyzed propargylic substitution with Grignard reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols for 4-Bromo-2-fluorobiphenyl as a Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-Bromo-2-fluorobiphenyl as a surrogate or internal standard in analytical chemistry, particularly for the analysis of persistent organic pollutants (POPs) such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). Due to a lack of specific published methods validating this compound for this purpose, the following protocols and data are based on established methodologies for structurally similar halogenated aromatic compounds.
Introduction
This compound is a halogenated aromatic hydrocarbon. Its chemical structure, possessing both bromine and fluorine substituents on a biphenyl backbone, makes it a suitable candidate as a surrogate or internal standard for the analysis of various halogenated environmental contaminants. A surrogate standard is a compound that is chemically similar to the analytes of interest and is added to a sample in a known amount before processing. It is used to monitor the efficiency of sample preparation and analysis, including extraction and cleanup steps. An internal standard is added to the final extract just before instrumental analysis to correct for variations in injection volume and instrument response.
The ideal standard should not be naturally present in the samples being analyzed, should have similar chemical and physical properties to the target analytes, and should be chromatographically resolved from them. The presence of both bromine and fluorine in this compound offers unique mass spectral characteristics that can aid in its distinction from chlorinated and polybrominated analytes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing and validating analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 41604-19-7 | |
| Molecular Formula | C₁₂H₈BrF | |
| Molecular Weight | 251.1 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | |
| Melting Point | 39-41 °C | |
| Boiling Point | 299 °C | [1] |
| Solubility | Insoluble in water | [1] |
| Purity | Typically ≥98% for use as an analytical standard |
Applications in Analytical Chemistry
While specific applications are not widely documented, this compound is a potential surrogate or internal standard for the following analytical applications:
-
Environmental Monitoring: Analysis of PCBs, PBDEs, and other halogenated POPs in environmental matrices such as soil, sediment, water, and air.
-
Food Safety: Determination of contaminant levels in food products, particularly in fatty matrices where these lipophilic compounds tend to accumulate.
-
Toxicology and Biomonitoring: Measurement of exposure to halogenated compounds in biological samples such as blood serum and adipose tissue.
Experimental Protocols
The following is a representative protocol for the analysis of PCBs in soil using this compound as a surrogate standard, based on methodologies like EPA Method 8082A.[2]
4.1. Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Surrogate Spiking: Accurately weigh approximately 10 g of the homogenized soil sample into an extraction thimble. Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in acetone).
-
Extraction: Place the thimble in a Soxhlet extractor and extract with 150 mL of a 1:1 (v/v) mixture of hexane and acetone for 16-24 hours.
-
Concentration: After extraction, concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Solvent Exchange: Exchange the solvent to hexane by adding 20 mL of hexane and re-concentrating to 1 mL.
4.2. Extract Cleanup
-
Sulfur Removal (if necessary): If elemental sulfur is present in the extract (indicated by a yellow precipitate), add activated copper powder and agitate until the copper remains shiny.
-
Florisil Chromatography:
-
Prepare a chromatography column packed with 10 g of activated Florisil.
-
Pre-elute the column with 50 mL of hexane.
-
Load the concentrated extract onto the column.
-
Elute the PCBs and the surrogate standard with 200 mL of hexane.
-
Concentrate the cleaned extract to a final volume of 1 mL.
-
4.3. Instrumental Analysis (GC-MS)
-
Internal Standard Spiking: Add a known amount of an internal standard (e.g., PCB 209) to the final extract just prior to analysis.
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: 100°C (hold 2 min), ramp to 160°C at 15°C/min, then ramp to 270°C at 5°C/min (hold 10 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for target PCBs and this compound (e.g., m/z 250, 252, 170).
-
Data Presentation and Quality Control
Quantitative data should be summarized in a clear and structured format. Table 2 provides a template for a quality control summary for the analysis of a hypothetical analyte using this compound as a surrogate. The values presented are illustrative and should be established by each laboratory through method validation studies.
Table 2: Representative Quality Control Summary
| QC Parameter | Analyte | Surrogate (this compound) | Acceptance Criteria |
| Method Blank | Not Detected | 70-130% Recovery | Analyte < MDL |
| Laboratory Control Sample (LCS) | 80-120% Recovery | 70-130% Recovery | Within established limits |
| Matrix Spike (MS) | 75-125% Recovery | 70-130% Recovery | Within established limits |
| Matrix Spike Duplicate (MSD) | RPD ≤ 20% | RPD ≤ 20% | RPD ≤ 20% |
| Surrogate Recovery (Samples) | N/A | 70-130% | 70-130% |
MDL: Method Detection Limit; RPD: Relative Percent Difference. These are typical acceptance criteria and may vary by method and regulatory body.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of environmental samples using a surrogate standard.
Caption: General workflow for the analysis of environmental samples using a surrogate standard.
Conclusion
While this compound shows promise as a surrogate or internal standard for the analysis of halogenated organic compounds due to its structural similarities and unique mass spectral properties, there is a clear need for formal method development and validation studies. The protocols and data presented here are intended to serve as a starting point for researchers and analytical chemists looking to incorporate this compound into their analytical schemes. It is imperative that any method utilizing this compound as a standard be rigorously validated to establish performance characteristics such as accuracy, precision, linearity, and limits of detection and quantification.
References
Application Notes and Protocols: Synthesis of 4-Bromo-2-fluorobiphenyl via Diazotization of 4-Bromo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. The synthesis of substituted biphenyls is therefore of significant interest. One established method for the formation of asymmetrical biphenyls is the Gomberg-Bachmann reaction, which proceeds via the diazotization of an aniline derivative followed by an aryl-aryl coupling reaction.[1][2][3] This application note provides a detailed protocol for the synthesis of 4-bromo-2-fluorobiphenyl from 4-bromo-2-fluoroaniline, a valuable intermediate in the preparation of non-steroidal anti-inflammatory drugs and other biologically active compounds.[4]
The described method is a variation of the Gomberg-Bachmann reaction, which, while having a long history, can sometimes be associated with modest yields due to side reactions of the diazonium salt intermediate.[2][3] For this reason, modern cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid, are often employed for biphenyl synthesis due to their generally higher yields and broader substrate scope.[5][6][7]
This document will focus on the diazotization route, providing a detailed experimental protocol and a summary of the quantitative data.
Reaction Scheme
The synthesis of this compound from 4-bromo-2-fluoroaniline via a Gomberg-Bachmann type reaction can be depicted as follows:
Step 1: Diazotization of 4-bromo-2-fluoroaniline 4-bromo-2-fluoroaniline reacts with a diazotizing agent, such as isoamyl nitrite, to form the corresponding diazonium salt.
Step 2: Aryl-Aryl Coupling (Gomberg-Bachmann Reaction) The in situ generated diazonium salt reacts with an aromatic solvent, in this case, benzene, to form the desired biphenyl product through a free-radical mechanism.
Experimental Protocols
This section details the laboratory procedure for the synthesis of this compound.
Materials and Reagents
-
4-bromo-2-fluoroaniline (crude)
-
Isoamyl nitrite
-
Benzene
-
Methanol
-
Concentrated hydrochloric acid
-
Granular zinc
-
Fine iron filings
-
Skellysolve B (hexanes)
-
Anhydrous sodium sulfate
-
Water
-
1 N Sodium hydroxide (NaOH)
-
Nitrogen gas
Equipment
-
Multi-neck round-bottom flask
-
Dropping funnels
-
Vigorous mechanical stirrer
-
Water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol for the Synthesis of this compound[8]
-
Reaction Setup: In a suitable reaction vessel equipped with a vigorous mechanical stirrer and two separate dropping funnels, place 3500 ml of benzene. Maintain a nitrogen atmosphere and heat the benzene to 65°C using a water bath.
-
Reagent Addition:
-
Prepare a solution of 378 g (2.0 moles) of crude 4-bromo-2-fluoroaniline in 250 ml of benzene.
-
Prepare a solution of 375 ml (325 g, 2.8 moles) of isoamyl nitrite.
-
Simultaneously and dropwise, add both solutions to the vigorously stirred benzene over a period of approximately 20 hours.
-
-
Reaction Completion and Work-up:
-
After the addition is complete, maintain the reaction mixture at 65°C overnight.
-
Cool the mixture to room temperature and wash it twice with 250 ml of water.
-
Evaporate the benzene to obtain a dark oily residue.
-
-
Reductive Treatment (Removal of Nitro Impurities):
-
Dissolve the dark oily residue in 750 ml of methanol and 450 ml of concentrated hydrochloric acid.
-
Add 138 g (2.1 moles) of granular zinc in small portions over about 6 hours.
-
To complete the reduction, add 54 g (1.0 mole) of fine iron filings over 30 minutes. The color of the mixture should lighten within an hour.
-
-
Extraction and Purification:
-
Dilute the solution with one liter of water and one liter of Skellysolve B (hexanes).
-
Decant the liquids from the remaining metals.
-
Extract the aqueous phase twice with one liter of Skellysolve B each time.
-
Wash the combined organic extracts with one liter of water, one liter of 1 N NaOH, and finally one liter of water.
-
Dry the organic solution over anhydrous sodium sulfate.
-
Evaporate the solvent to yield 389 grams of this compound.
-
Data Presentation
The following table summarizes the quantitative data from the described protocol for the synthesis of this compound.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume Used |
| 4-bromo-2-fluoroaniline | C₆H₅BrFN | 190.02 | 2.0 | 378 g (crude) |
| Isoamyl nitrite | C₅H₁₁NO₂ | 117.15 | 2.8 | 375 ml (325 g) |
| Benzene (solvent and reactant) | C₆H₆ | 78.11 | - | 3500 ml + 250 ml |
| Zinc (granular) | Zn | 65.38 | 2.1 | 138 g |
| Iron filings | Fe | 55.85 | 1.0 | 54 g |
| Product: this compound | C₁₂H₈BrF | 251.10 | - | 389 g |
Note: The yield of the reaction based on the provided data can be calculated. Theoretical yield = 2.0 moles * 251.10 g/mol = 502.2 g. The reported yield is 389 g, which corresponds to an approximate yield of 77.5%.
Visualizations
Reaction Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for biphenyl synthesis.
Gomberg-Bachmann Reaction Mechanism
The following diagram outlines the key steps in the Gomberg-Bachmann reaction mechanism.
Caption: Gomberg-Bachmann reaction mechanism.
References
- 1. Gomberg-Bachmann Reaction [drugfuture.com]
- 2. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 3. Gomberg-Bachmann_reaction [chemeurope.com]
- 4. CN114524705A - Synthetic method of this compound - Google Patents [patents.google.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-Bromo-2-fluorobiphenyl Suzuki Coupling
This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues leading to low yields in the Suzuki coupling of 4-bromo-2-fluorobiphenyl. The ortho-fluoro substituent introduces specific steric and electronic challenges that require careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the Suzuki coupling of this compound?
Low yields in Suzuki couplings involving sterically hindered substrates like this compound are often attributed to a few key factors:
-
Inefficient Oxidative Addition: The steric bulk of the ortho-fluoro group can impede the palladium catalyst's approach to the carbon-bromine bond, slowing down this crucial initial step of the catalytic cycle.[1][2]
-
Difficult Reductive Elimination: Steric congestion around the palladium center can also hinder the final step where the new carbon-carbon bond is formed.[1][2]
-
Catalyst Decomposition: The catalyst can degrade before the reaction is complete, particularly at the higher temperatures often required for these challenging couplings.[1][3]
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid or homocoupling of the starting materials can consume the reactants and reduce the yield of the desired product.[1]
Q2: How can I improve the oxidative addition step for this sterically hindered substrate?
To enhance the oxidative addition of this compound to the palladium catalyst, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can stabilize the palladium center and promote the oxidative addition step. Examples include Buchwald ligands (e.g., SPhos, XPhos) or other bulky phosphines like P(t-Bu)3.[4][5]
-
Catalyst Choice: While many palladium sources can be effective, using a pre-formed Pd(0) catalyst or a pre-catalyst that readily generates the active Pd(0) species can be advantageous.[6]
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. However, be mindful that excessively high temperatures can lead to catalyst decomposition.[3]
Q3: What is protodeboronation and how can I prevent it?
Protodeboronation is a side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying the boronic acid. This is particularly problematic with electron-rich or heteroaromatic boronic acids.[1] To minimize this:
-
Use Milder Bases: Strong bases can promote protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1]
-
Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive water can facilitate protodeboronation. Using a carefully controlled amount of water or anhydrous conditions with a soluble base can be beneficial.[6]
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation than the corresponding boronic acids.
Q4: Which base and solvent system is recommended for the Suzuki coupling of this compound?
The choice of base and solvent is critical and often interdependent.[6]
-
Bases: A range of bases can be effective, and the optimal choice may depend on the specific boronic acid partner. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[6][7] Cs₂CO₃ is often a good choice for challenging couplings due to its high solubility in organic solvents.
-
Solvents: A variety of solvents can be employed. Common solvent systems include mixtures of an organic solvent with water, such as dioxane/water, THF/water, or toluene/water.[6] For anhydrous conditions, solvents like dioxane or DMF can be used.[8] Thoroughly degassing the solvent is crucial to prevent catalyst oxidation.[6]
Troubleshooting Guide
If you are experiencing low yields, systematically evaluate the following parameters.
dot
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for optimization. The specific quantities and conditions may need to be adjusted for your specific boronic acid partner.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[9]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.[9]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]
Data Presentation
Table 1: Starting Conditions for Optimization
| Parameter | Recommended Starting Point | Range to Explore |
| Catalyst Loading | 2 mol% | 0.5 - 5 mol% |
| Ligand | SPhos or XPhos | Other Buchwald ligands, P(t-Bu)₃ |
| Base | K₃PO₄ (2.5 equiv.) | K₂CO₃, Cs₂CO₃ (2.0 - 3.0 equiv.) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O, THF/H₂O, DMF |
| Temperature | 90 °C | 80 - 120 °C |
| Reaction Time | 12 hours | 2 - 24 hours (monitor) |
Table 2: Effect of Ligand on Yield (Hypothetical Data)
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| PPh₃ | 3 | 100 | 35 |
| P(t-Bu)₃ | 2 | 90 | 65 |
| SPhos | 2 | 90 | 85 |
| XPhos | 2 | 90 | 88 |
Note: This data is illustrative and serves as a guideline for the expected trend in reactivity.
Signaling Pathways and Logical Relationships
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Identifying and minimizing byproducts in 4-Bromo-2-fluorobiphenyl reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluorobiphenyl. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis.[1] The most common reactions involve the carbon-bromine bond and include:
-
Suzuki-Miyaura Coupling: To form a new carbon-carbon bond, creating more complex biaryl structures.[2][3]
-
Buchwald-Hartwig Amination: To form a carbon-nitrogen bond, introducing amine functionalities.[4][5]
-
Grignard Reaction: To form a Grignard reagent, which can then be used to create new carbon-carbon bonds with various electrophiles.[6][7]
Q2: What are the primary byproducts I should be aware of when using this compound in these reactions?
A2: The primary byproducts are generally related to side reactions of the starting materials or intermediates. Key byproducts include:
-
Homocoupling products: In Suzuki-Miyaura reactions, this can result in the formation of biphenyl from the boronic acid or 4,4'-bis(2-fluorobiphenyl) from the starting material.[8] In Grignard reactions, the homocoupling of the Grignard reagent can also lead to the formation of a biphenyl byproduct.[9]
-
Dehalogenated product (2-fluorobiphenyl): This can occur through hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[10] This is a potential side reaction in various palladium-catalyzed couplings and Grignard reactions.
-
Products from beta-hydride elimination: In Buchwald-Hartwig amination, this side reaction can lead to the formation of the dehalogenated arene and an imine.[4]
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproducts requires careful control of reaction conditions:
-
For Homocoupling:
-
In Suzuki-Miyaura reactions, the rigorous exclusion of oxygen is critical. This can be achieved by degassing solvents and maintaining an inert atmosphere (e.g., argon or nitrogen).[8]
-
In Grignard reactions, byproduct formation is favored by high concentrations of bromobenzene and increased reaction temperatures.[9] Careful control of these parameters is essential.
-
-
For Dehalogenation: The choice of catalyst, ligand, and reaction conditions can influence the extent of dehalogenation. Using a well-defined catalyst system and optimizing reaction parameters can help to suppress this side reaction.
-
For Beta-Hydride Elimination: The selection of the appropriate phosphine ligand in Buchwald-Hartwig amination is crucial for preventing this side reaction.[4]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low yield of the desired cross-coupled product and significant formation of homocoupled byproducts.
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Degas all solvents and reagents thoroughly. Use a robust inert atmosphere (Argon or Nitrogen) throughout the reaction setup and execution.[8] |
| Inefficient Catalyst | Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. The choice of ligand can significantly impact catalyst activity and stability. |
| Suboptimal Base | The choice of base is crucial for the transmetalation step.[11] Screen inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Inappropriate Solvent | The solvent system affects the solubility of reagents and the reaction rate. Common solvent mixtures include toluene/water or dioxane/water.[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a degassed solution of a base (e.g., 2M aqueous K₂CO₃, 2.0 eq) and a degassed organic solvent (e.g., toluene or 1,4-dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Buchwald-Hartwig Amination
Problem: Incomplete conversion and/or formation of dehalogenated byproduct.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst/Ligand Combination | The choice of phosphine ligand is critical.[4][12] For challenging substrates, consider using bulky, electron-rich ligands such as those from the Buchwald or Hartwig groups. |
| Base Incompatibility | The strength and nature of the base can significantly affect the reaction. Common bases include NaOt-Bu, K₃PO₄, or Cs₂CO₃. The choice of base should be optimized for the specific amine and aryl halide. |
| Reaction Temperature Too High/Low | Amination reactions are often sensitive to temperature. Optimize the temperature to ensure a reasonable reaction rate while minimizing decomposition and side reactions. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 eq).
-
Add a solution of this compound (1.0 eq) and the amine (1.1-1.2 eq) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Grignard Reaction
Problem: Formation of a significant amount of homocoupled biphenyl byproduct.
| Potential Cause | Troubleshooting Step |
| High Local Concentration of Aryl Halide | Add the solution of this compound slowly to the magnesium turnings to maintain a low concentration of the aryl halide.[9] |
| High Reaction Temperature | The formation of the biphenyl side product is favored by increased temperature.[9] Maintain a gentle reflux and avoid excessive heating. |
| Presence of Water | Grignard reagents are highly sensitive to moisture.[6][9] Ensure all glassware is oven-dried and all solvents and reagents are anhydrous. |
Experimental Protocol: Formation and Reaction of the Grignard Reagent
-
In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether or THF.
-
Add a small portion of the aryl halide solution to the magnesium. The reaction should start, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.
-
The resulting Grignard reagent can then be reacted with the desired electrophile (e.g., an aldehyde, ketone, or ester) by slow addition of the electrophile at an appropriate temperature (often 0 °C or room temperature).
-
Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify as needed.
Data Summary
Table 1: Reported Yields for Reactions Involving Bromo-Fluoro-Aryl Compounds
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10, 110 °C | ~100 | [3] |
| Suzuki-Miyaura | 1-bromo-2-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10, 110 °C | ~80 | [3] |
| Synthesis | 4-bromo-2-fluoroaniline | Benzene | NaNO₂, Fe, HCl | 51.5 | [13][14] |
Visualizations
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for minimizing byproducts in common reactions.
References
- 1. Page loading... [guidechem.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. adichemistry.com [adichemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Dehalogenation - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. This compound | 41604-19-7 [chemicalbook.com]
- 14. Synthesis routes of this compound [benchchem.com]
Technical Support Center: 4-Bromo-2-fluorobiphenyl Purification
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for improving the purity of 4-Bromo-2-fluorobiphenyl.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is a dark-colored oil, but the literature describes it as a pale-yellow crystalline solid. What causes this discoloration and how can I fix it?
A1: The dark coloration of your crude product is likely due to the presence of residual reagents, byproducts from the synthesis, or degradation products.[1][2] Common synthesis methods, such as those starting from 4-bromo-2-fluoroaniline, can result in colored impurities.[3][4] To obtain the desired pale-yellow crystalline solid, purification by vacuum distillation, column chromatography, or recrystallization is necessary.[1][5][6] Often, a combination of these techniques yields the best results.
Q2: I performed a vacuum distillation, but the purity of my this compound is still not satisfactory. What could be the problem?
A2: Several factors could contribute to low purity after distillation. First, ensure your vacuum is stable and the distillation temperature is appropriate for the pressure. The boiling point of this compound is reported to be in the range of 132-141 °C at 8 mmHg.[1][2] If impurities have similar boiling points, distillation alone may not be sufficient. In such cases, a subsequent purification step like recrystallization or column chromatography is recommended. Additionally, ensure your distillation apparatus is clean and free from contaminants.
Q3: What is the best solvent for recrystallizing this compound?
A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[6][7] While specific solvent systems for this compound are not extensively detailed in the provided literature, general principles suggest starting with solvents where it is known to be soluble, such as methanol, and testing solvent/anti-solvent systems (e.g., dissolving in a soluble solvent and adding a miscible "insoluble" solvent until turbidity is observed).[1] Given its insolubility in water, a polar organic solvent/water system might be effective.[8] Small-scale trials are essential to determine the optimal solvent or solvent pair for your specific impurity profile.
Q4: How can I remove polar impurities from my this compound sample?
A4: Column chromatography is highly effective for separating compounds based on polarity.[9] To remove polar impurities, you would use a nonpolar stationary phase (like silica gel) and a relatively nonpolar eluent (mobile phase), such as a hexane/ethyl acetate mixture. The less polar this compound will elute from the column faster than the more polar impurities, which will adhere more strongly to the silica gel.
Q5: After purification, my product crystallizes, but the melting point is broad and lower than the reported 39-41 °C. What does this indicate?
A5: A broad and depressed melting point range is a classic indicator of impurities remaining in your solid sample.[7] The impurities disrupt the crystal lattice of the pure compound, leading to a less ordered solid that requires less energy to melt. To improve purity, consider another round of purification using a different method. For instance, if you have already performed a recrystallization, trying column chromatography might remove the persistent impurities.
Data on Purification Parameters
The following table summarizes key quantitative data from synthesis and purification procedures for this compound.
| Parameter | Value | Purification Method | Source(s) |
| Boiling Point | 132-141 °C / 8 mmHg | Vacuum Distillation | [1][2][3] |
| Boiling Point | 175 °C / 2 mmHg | Vacuum Distillation | [1] |
| Boiling Point | 137-155 °C / 11 mmHg | Vacuum Distillation | [4] |
| Melting Point | 39-41 °C | (Post-Purification) | [1][3][10] |
| Yield (Example 1) | 51.5% | Vacuum Distillation | [1][2] |
| Yield (Example 2) | 56% | Vacuum Distillation | [4] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities or those with significantly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Sample Loading: Place the crude this compound (often a dark oil) into the distillation flask.[1][2] Add a magnetic stir bar for smooth boiling.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually apply the vacuum, aiming for a stable pressure of around 8-10 mmHg.[1]
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Carefully monitor the temperature at the distillation head. Collect the fraction that distills over in the boiling range of 132-141 °C (at 8 mmHg).[1][2] Discard any initial lower-boiling fractions and stop the distillation when the temperature rises above this range or when the distillation rate slows significantly.
-
Product Recovery: Allow the apparatus to cool completely before releasing the vacuum. The collected distillate should be the purified this compound, which may crystallize upon cooling or seeding.[1][2]
Protocol 2: Purification by Recrystallization
This protocol is effective for removing small amounts of impurities from a solid or semi-solid product.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of your product. The ideal solvent dissolves the compound when hot but not when cold.[6]
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture while stirring until the solid completely dissolves.[7][11] Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin.[7] To maximize the yield, you can then place the flask in an ice bath.[6][11]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor. Allow the crystals to air dry or dry them in a vacuum oven to a constant weight.
Protocol 3: Purification by Column Chromatography
This technique is ideal for separating impurities with different polarities from the target compound.
Methodology:
-
Column Packing: Prepare a chromatography column by slurry packing with silica gel in a nonpolar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.[9] Add a thin layer of sand on top of the silica.[12]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or another suitable solvent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the sample through the column with a nonpolar solvent system (e.g., hexane with a small percentage of ethyl acetate). The polarity of the eluent can be gradually increased if necessary to move the desired compound.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visual Guides
Caption: Troubleshooting workflow for purifying this compound.
Caption: Guide to selecting a purification method based on impurity type.
References
- 1. This compound CAS#: 41604-19-7 [m.chemicalbook.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. This compound | 41604-19-7 [chemicalbook.com]
- 4. US4518799A - Processes for the preparation of hydratropic acids - Google Patents [patents.google.com]
- 5. CN114524705A - Synthetic method of this compound - Google Patents [patents.google.com]
- 6. athabascau.ca [athabascau.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound(41604-19-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. This compound 99 41604-19-7 [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. flinnsci.com [flinnsci.com]
Technical Support Center: Scale-Up of 4-Bromo-2-fluorobiphenyl Production
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up of 4-Bromo-2-fluorobiphenyl synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to common issues encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for the production of this compound at an industrial scale?
A1: The two most common and scalable synthetic routes for this compound are the Suzuki-Miyaura coupling and the diazotization of 4-bromo-2-fluoroaniline, often followed by a Gomberg-Bachmann type reaction.
-
Suzuki-Miyaura Coupling: This method involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 1-bromo-3-fluorobenzene or 2-fluoro-4-bromoiodobenzene) with a phenylboronic acid derivative. It is known for its high yields and functional group tolerance.
-
Diazotization of 4-bromo-2-fluoroaniline: This classical approach involves the conversion of 4-bromo-2-fluoroaniline to a diazonium salt, which then reacts with benzene to form the biphenyl structure. This method can be cost-effective but often results in lower yields and more byproducts compared to the Suzuki-Miyaura coupling.[1]
Q2: What are the critical safety considerations when scaling up the synthesis of this compound?
A2: Several safety precautions must be taken during the scale-up process. Diazonium salts, intermediates in one of the synthesis routes, are notoriously unstable and can be explosive.[2] It is crucial to maintain low temperatures during their formation and reaction. Additionally, many of the solvents used, such as benzene, are flammable and carcinogenic, requiring proper ventilation and handling procedures. The use of palladium catalysts, while effective, necessitates measures to control exposure and manage waste streams containing residual metal.
Q3: How can I minimize the formation of impurities during the scale-up process?
A3: Minimizing impurity formation is critical for achieving high product purity and yield. For the Suzuki-Miyaura coupling, thorough degassing of solvents and reactants is essential to prevent catalyst deactivation and side reactions. In the diazotization route, precise temperature control is paramount to prevent the decomposition of the diazonium salt, which can lead to a variety of byproducts. Careful control over the stoichiometry of reactants in both methods will also help to reduce unreacted starting materials in the final product.[1]
Q4: What are the most effective methods for purifying this compound at a large scale?
A4: At an industrial scale, purification of this compound is typically achieved through a combination of techniques. The crude product is often washed with acidic and basic solutions to remove unreacted starting materials and catalysts.[1] This is followed by crystallization or recrystallization from a suitable solvent system to isolate the pure product.[1] For very high purity requirements, vacuum distillation can be employed.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling Route
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst | - Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere.- Use pre-catalysts that are activated in situ. |
| Incomplete reaction | - Monitor the reaction by TLC or GC to confirm completion.- Increase reaction time or temperature if necessary. | |
| Poor quality reagents | - Use high-purity starting materials and solvents.- Ensure the boronic acid is not degraded. | |
| High Levels of Homo-coupling Byproducts | Inefficient cross-coupling | - Optimize the catalyst-to-ligand ratio.- Adjust the base and solvent system. |
| Presence of Dehalogenated Byproducts | Reductive dehalogenation of the starting material | - Use a milder base.- Lower the reaction temperature. |
| Difficulty in Removing Palladium Residues | Inefficient workup | - Employ a palladium scavenger during workup.- Perform multiple extractions and washes. |
Diazotization of 4-bromo-2-fluoroaniline Route
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield and Tar Formation | Decomposition of the diazonium salt | - Maintain a low reaction temperature (0-5 °C) during diazotization.- Add the sodium nitrite solution slowly and portion-wise. |
| Inefficient coupling reaction | - Ensure vigorous mixing to facilitate the reaction between the diazonium salt and benzene. | |
| Presence of Dibrominated Byproducts | Over-bromination of the starting aniline | - Control the stoichiometry of the brominating agent carefully.- Optimize the reaction temperature and time for the bromination step. |
| Unreacted 4-bromo-2-fluoroaniline in Product | Incomplete diazotization | - Ensure the correct stoichiometry of sodium nitrite and acid.- Allow sufficient reaction time for the diazotization to complete. |
| Foaming or Gas Evolution Issues | Rapid decomposition of the diazonium salt | - Control the rate of addition of the diazonium salt solution to the benzene.- Ensure adequate headspace in the reactor. |
Data Presentation
Table 1: Comparison of Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Suzuki-Miyaura Coupling | Diazotization of 4-bromo-2-fluoroaniline |
| Starting Materials | 1-bromo-4-fluorobenzene, Phenylboronic acid | 4-bromo-2-fluoroaniline, Benzene, Sodium Nitrite |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄, Pd/C) | None (or CuBr for Sandmeyer-type coupling) |
| Base | K₂CO₃, K₃PO₄, or other inorganic bases | Not applicable |
| Solvent | Toluene/Water, Dioxane/Water, or similar biphasic systems | Benzene (as reactant and solvent), Water |
| Reaction Temperature | 80-110 °C | 0-5 °C (diazotization), then warming for coupling |
| Typical Yield | > 85% (literature) | 69% (reported in a patent)[1] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound (General Laboratory Scale)
This protocol is a general guideline and may require optimization.
Materials:
-
1-bromo-4-fluorobenzene
-
Phenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane/water (4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-4-fluorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed 4:1 1,4-dioxane/water solvent system (5 mL) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Synthesis of this compound via Diazotization (Industrial Scale Example)
This protocol is adapted from a patent and is for informational purposes.[3]
Materials:
-
Dichloromethane
-
Tetrabutylammonium bromide
-
Bromine
-
o-fluoroaniline
-
Benzene
-
Sodium hydroxide
-
Anhydrous magnesium sulfate
-
Trifluoroacetic acid
-
Cuprous chloride
-
Isopropyl nitrite
Procedure:
-
Bromination: Charge a reaction kettle with dichloromethane and tetrabutylammonium bromide. Cool the mixture and slowly add a solution of bromine in dichloromethane. Then, add o-fluoroaniline and maintain the temperature for 2 hours.
-
Workup 1: Filter the reaction mixture. To the filter cake, add water, benzene, and sodium hydroxide for neutralization. Wash the organic layer with water and perform azeotropic dehydration to obtain a solution of 2-fluoro-4-bromoaniline in benzene.
-
Diazotization and Coupling: To the 2-fluoro-4-bromoaniline solution, add anhydrous magnesium sulfate, trifluoroacetic acid, and cuprous chloride. Cool the mixture to 0-5 °C and slowly add isopropyl nitrite. Maintain the temperature at 10-15 °C for 2 hours.
-
Workup 2: Filter the reaction mixture and wash the filter cake with benzene. Wash the filtrate with water and neutralize with a 30% sodium hydroxide solution. Separate the organic layer.
-
Purification: Distill the organic layer under reduced pressure at 85-90 °C to obtain the crude product. Rectify the crude product to obtain pure this compound.
Visualizations
References
Technical Support Center: Purification of 4-Bromo-2-fluorobiphenyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-bromo-2-fluorobiphenyl from its starting materials and reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from 4-bromo-2-fluoroaniline?
A1: The most prevalent impurities include unreacted 4-bromo-2-fluoroaniline, and biaryl byproducts formed during the diazotization and coupling reaction. Other potential impurities can arise from the reagents used in the synthesis, such as residual acids or bases.
Q2: My purified this compound has a yellowish tint. What is the likely cause and how can I remove it?
A2: A yellowish tint often indicates the presence of colored impurities, which can be residual starting materials or polymeric byproducts. Recrystallization is an effective method for removing such impurities. If the color persists, treatment with activated charcoal during the recrystallization process can be beneficial.
Q3: I am getting a low yield after recrystallization. What are the possible reasons?
A3: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals.
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q4: During column chromatography, my compound is not separating well from an impurity. What can I do?
A4: Poor separation can be addressed by:
-
Optimizing the mobile phase: Adjust the polarity of the eluent. For this compound, which is relatively non-polar, you can start with a low polarity solvent system (e.g., a high ratio of hexane to ethyl acetate) and gradually increase the polarity.
-
Using a longer column: This increases the surface area for separation.
-
Ensuring proper column packing: A poorly packed column can lead to channeling and inefficient separation.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Oiling out instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or there are significant impurities depressing the melting point. | - Use a lower boiling point solvent or a mixed solvent system. - Try to purify the crude material by another method (e.g., a quick filtration through a silica plug) before recrystallization. |
| No crystal formation upon cooling | The solution is not saturated (too much solvent was used). | - Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. |
| Crystals are colored | Presence of colored impurities. | - Perform a second recrystallization. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product. |
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor separation of product and impurity | The polarity of the mobile phase is not optimal. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the best eluent for separation. Aim for a significant difference in Rf values between your product and the impurity. - Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Compound is stuck on the column | The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the mobile phase. |
| Cracking of the silica gel bed | The column was not packed properly or the solvent polarity was changed too abruptly. | - Ensure the column is packed uniformly as a slurry. - When running a gradient, increase the polarity of the eluent gradually. |
Experimental Protocols
Recrystallization of this compound
This protocol is a starting point and may require optimization based on the impurity profile of your crude material.
Materials:
-
Crude this compound
-
Methanol (or Ethanol)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of methanol (or ethanol) to just cover the solid.
-
Gently heat the mixture to boiling while stirring or swirling.
-
Add more hot solvent dropwise until all the solid has just dissolved. Avoid adding excess solvent.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added, perform a hot gravity filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Expected Purity and Yield:
| Parameter | Value |
|---|---|
| Purity | >99% (by GC or NMR) |
| Yield | 60-85% |
Column Chromatography of this compound
This protocol is a general guideline. The optimal mobile phase composition should be determined by TLC analysis of the crude mixture.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Prepare the column: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.
-
Pack the column: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.
-
Load the sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica gel.
-
Elute the column: Begin eluting with a non-polar mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Collect fractions and monitor the separation by TLC.
-
Gradually increase the polarity of the mobile phase if necessary to elute the desired compound.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Recommended Starting Conditions:
| Parameter | Value |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (starting) | 98:2 Hexane:Ethyl Acetate |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
Technical Support Center: Overcoming Solubility Issues in Reactions with 4-Bromo-2-fluorobiphenyl
Welcome to the technical support center for chemists and researchers working with 4-Bromo-2-fluorobiphenyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges commonly encountered during chemical reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a crystalline solid with a melting point of 39-41 °C. It is practically insoluble in water but shows solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[1] Its solubility in common reaction solvents like tetrahydrofuran (THF), dioxane, and toluene is limited at room temperature but can be significantly improved with heating.
Q2: I am having trouble dissolving this compound for my reaction. What are the initial steps I should take?
The most direct approach to address poor solubility is to modify the solvent system and reaction temperature. Consider the following:
-
Increase Temperature: Heating the reaction mixture is often the most effective initial step to increase the solubility of this compound.
-
Solvent Screening: If heating is not sufficient or desired, screening a variety of solvents is recommended. Polar aprotic solvents such as DMF or DMSO can be effective, but their compatibility with your reaction chemistry must be considered.
-
Use of Co-solvents: For reactions like the Suzuki-Miyaura coupling, employing a co-solvent system such as Toluene/Water or Dioxane/Water is a standard practice.[2] The aqueous phase helps to dissolve inorganic bases, which can be crucial for the catalytic cycle.[2]
Q3: Are there any alternative techniques if solvent and temperature modifications are unsuccessful?
Yes, for particularly challenging cases of insolubility, solid-state reaction techniques can be employed. High-temperature ball milling, a form of mechanochemistry, can facilitate reactions between solid reactants without the need for a solvent. This method has been successfully used for Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides.[3]
Troubleshooting Guides for Specific Reactions
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the low solubility of this compound can hinder its efficiency.
Issue: Low conversion or reaction failure due to poor solubility.
| Troubleshooting Step | Rationale | Recommended Action |
| Solvent System Optimization | The choice of solvent is critical for dissolving both the aryl halide and the boronic acid partner. | Screen a range of solvents and co-solvents. Common systems include Dioxane/H₂O, Toluene/H₂O, and THF/H₂O.[2] For highly insoluble substrates, consider more polar solvents like DMF, but be mindful of potential side reactions. |
| Increase Reaction Temperature | Higher temperatures increase the solubility of this compound and can accelerate the reaction rate. | Gradually increase the reaction temperature, typically in the range of 80-120 °C, while monitoring for any signs of reactant or product degradation. |
| Base Selection and Form | The solubility and physical form of the base can impact the reaction. | Use a finely powdered and dry base to maximize its surface area and reactivity.[2] If using an aqueous co-solvent, ensure the base (e.g., K₂CO₃, K₃PO₄) is soluble in the aqueous phase.[2] |
| Phase-Transfer Catalysis | In biphasic systems, a phase-transfer catalyst (PTC) can facilitate the transfer of the boronate from the aqueous to the organic phase. | Add a PTC such as tetrabutylammonium bromide (TBAB) to the reaction mixture to improve the rate of biphasic reactions.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials: this compound (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene (5 mL/mmol), Water (1 mL/mmol).
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene and water.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Diagram: Troubleshooting Workflow for Suzuki-Miyaura Coupling
References
Reducing reaction time for the synthesis of 4-Bromo-2-fluorobiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the reaction time for the synthesis of 4-Bromo-2-fluorobiphenyl.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via two common routes: the Gomberg-Bachmann reaction and the Suzuki-Miyaura coupling.
Guide 1: Gomberg-Bachmann Reaction Troubleshooting
The Gomberg-Bachmann reaction is a classical method for aryl-aryl coupling. However, it is often associated with long reaction times and modest yields. Below are common issues and potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Extremely Long Reaction Time (> 24 hours) | 1. Slow diazonium salt formation. 2. Low reaction temperature. 3. Inefficient radical formation and coupling. | 1. Ensure the temperature for diazotization is optimal (typically 0-5 °C). 2. For the coupling step, gradually increase the temperature, but monitor for decomposition. 3. Consider the use of a phase-transfer catalyst to improve interfacial reactions. |
| Low Yield (< 40%) | 1. Decomposition of the diazonium salt. 2. Numerous side reactions, such as tar formation. 3. Incomplete reaction. | 1. Use the diazonium salt immediately after its formation. 2. Maintain a controlled temperature throughout the reaction. 3. Ensure efficient stirring to promote the desired coupling. 4. An alternative is to employ diazonium tetrafluoroborates which are more stable.[1] |
| Formation of Tar and Other Byproducts | 1. The reaction temperature is too high. 2. Presence of impurities in the starting materials. 3. Uncontrolled radical reactions. | 1. Carefully control the reaction temperature. 2. Use purified starting materials. 3. Add the diazonium salt solution dropwise to the aromatic substrate to maintain a low concentration of the reactive intermediate. |
Guide 2: Suzuki-Miyaura Coupling Troubleshooting
The Suzuki-Miyaura coupling is a modern, versatile, and often high-yielding method for C-C bond formation. Optimizing this reaction can significantly reduce the synthesis time.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Inactive catalyst. 2. Improper base selection. 3. Low reaction temperature. 4. Poor solvent choice. | 1. Use a fresh, high-quality palladium catalyst and ensure an inert atmosphere to prevent catalyst deactivation. Consider using highly active pre-catalysts. 2. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base is critical for the transmetalation step. 3. Increase the reaction temperature. For challenging couplings, higher temperatures are often required. 4. Use a solvent system (e.g., Toluene/Water, Dioxane/Water) that ensures the solubility of all reactants. |
| Low Yield | 1. Catalyst deactivation. 2. Protodeboronation of the boronic acid. 3. Homocoupling of the reactants. | 1. Use bulky, electron-rich phosphine ligands to stabilize the palladium catalyst. 2. Use anhydrous conditions if possible, or consider using boronic esters (e.g., pinacol esters) which are more stable. 3. Thoroughly degas the solvent and reaction mixture to remove oxygen, which can promote homocoupling. |
| Difficulty in Product Purification | 1. Presence of boronic acid-derived impurities. 2. Residual palladium catalyst. | 1. After the reaction, perform an acid-base extraction to remove unreacted boronic acid. 2. Filter the reaction mixture through a pad of celite or silica gel to remove the palladium catalyst. |
| Reaction Time is Still Too Long | 1. Conventional heating is inefficient. | 1. Employ microwave irradiation. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by promoting rapid and uniform heating. |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using the Suzuki-Miyaura coupling over the Gomberg-Bachmann reaction for synthesizing this compound?
The Suzuki-Miyaura coupling generally offers significantly higher yields, milder reaction conditions, greater functional group tolerance, and substantially shorter reaction times compared to the Gomberg-Bachmann reaction. The Gomberg-Bachmann reaction is known for its often low yields (<40%) and the formation of numerous side products.[1]
Q2: How can I significantly reduce the reaction time for the Suzuki-Miyaura synthesis of this compound?
The most effective method to drastically reduce the reaction time is to use microwave-assisted heating. This technique can shorten reaction times from several hours to as little as a few minutes. Additionally, optimizing the catalyst system (palladium precursor and ligand), base, and solvent can also contribute to a faster reaction.
Q3: I am using a traditional Gomberg-Bachmann protocol with a very long dropwise addition time (e.g., 20 hours). Can this be shortened?
Yes, the long addition time is often to control the concentration of the reactive diazonium salt and to manage heat evolution. A more recent patent describes a method with a 30-minute dropwise addition followed by a 2-hour reaction time, indicating that significant time reduction is possible with optimized conditions.
Q4: What is the role of the ligand in the Suzuki-Miyaura coupling, and how does it affect the reaction time?
The ligand stabilizes the palladium catalyst, preventing its decomposition, and modulates its reactivity. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, can accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination), leading to faster reaction rates.
Q5: Are there any "greener" solvent options for the Suzuki-Miyaura coupling?
Yes, researchers have developed protocols using aqueous media, such as water or ethanol/water mixtures. These are more environmentally friendly and can simplify the workup process.
Data Presentation
The following table summarizes quantitative data for different synthesis methods of this compound, highlighting the significant impact of the chosen method on reaction time.
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Gomberg-Bachmann (Traditional) | 4-bromo-2-fluoroaniline, Benzene | Sodium nitrite, Acetic acid, Iron powder | Benzene, Methanol | 65, then reflux | ~32 hours | 51.5 |
| Gomberg-Bachmann (Modified) | 4-bromo-2-fluoroaniline, Benzene | Isoamyl nitrite | Benzene | 65 | ~20 hours (addition) + overnight | Not specified |
| Gomberg-Bachmann (Rapid) | 2-fluoro-4-bromoaniline, Benzene | Isopropyl nitrite, Cuprous chloride | Benzene | 10-15 | ~2.5 hours | Not specified |
| Suzuki-Miyaura (Conventional Heating) | 1-bromo-2-fluoro-4-iodobenzene, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Water | 80-100 | 8.5 - 12 hours | ~85-95 |
| Suzuki-Miyaura (Microwave-Assisted) | Aryl bromide, Arylboronic acid | Pd catalyst, Base | Various | 70-160 | 5 - 30 minutes | High |
Experimental Protocols
Protocol 1: Rapid Gomberg-Bachmann Synthesis of this compound
This protocol is adapted from a patented procedure and offers a significantly reduced reaction time compared to traditional methods.
-
Reaction Setup: In a reaction vessel, dissolve 2-fluoro-4-bromoaniline in benzene.
-
Reagent Addition: Add anhydrous magnesium sulfate, trifluoroacetic acid, and cuprous chloride to the solution.
-
Cooling: Cool the mixture to 0-5 °C.
-
Diazotization: At this temperature, slowly add isopropyl nitrite dropwise over a period of 30 minutes.
-
Reaction: Allow the reaction to proceed at 10-15 °C for 2 hours.
-
Workup:
-
Filter the reaction mixture and rinse the solid with benzene.
-
Wash the filtrate with water.
-
Neutralize with a 30% sodium hydroxide solution.
-
Separate the organic layer.
-
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Synthesis of this compound
This protocol provides a general guideline for a rapid synthesis using microwave irradiation.
-
Reaction Setup: In a microwave-safe reaction vial, combine 4-bromo-2-fluorobenzene (or a suitable precursor), phenylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent Addition: Add a suitable degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
Workup:
-
After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for the Gomberg-Bachmann synthesis of this compound.
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
References
Technical Support Center: 4-Bromo-2-fluorobiphenyl Reaction Monitoring
This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis of 4-Bromo-2-fluorobiphenyl using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of reactions producing this compound.
TLC Analysis Issues
Question 1: My spots on the TLC plate are not visible. What should I do?
Answer: This is a common issue with several potential causes:
-
Insufficient Concentration: The sample spotted on the plate may be too dilute. Try re-spotting the sample multiple times in the same location, ensuring the solvent evaporates completely between applications.[1][2]
-
Incorrect Visualization Method: this compound is an aromatic compound and should be readily visible under a UV lamp (254 nm) as a dark spot on a fluorescent plate.[3][4][5] If you are not using a UV lamp, this is the first method to try. If UV fails, you can try staining with iodine vapor, which has a high affinity for aromatic compounds.[3][6]
-
Sample Volatility: Although unlikely for this compound, highly volatile substances can evaporate from the plate before or during development.
-
Solvent Level: Ensure the solvent level in the developing chamber is below the spotting line on the TLC plate. If the spotting line is submerged, the sample will dissolve into the solvent reservoir instead of migrating up the plate.[1][2]
Question 2: Why are my spots streaking or appearing as elongated smears?
Answer: Streaking can obscure results and indicates a problem with the separation. Here are the primary causes and solutions:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[1][2][7] Prepare a more dilute solution of your reaction mixture and spot a smaller amount.
-
Inappropriate Solvent System: The polarity of your developing solvent (mobile phase) may be too high, causing the compound to move too quickly and without sharp resolution. Try decreasing the proportion of the polar solvent in your mixture.
-
Highly Polar or Acidic/Basic Compounds: If your starting materials or byproducts are strongly acidic or basic, they can interact strongly with the silica gel, causing streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase (0.1-1%) can often resolve this.[2][7]
-
Sample Application: If the initial spot is too large, it can lead to streaking. Use a fine capillary tube to apply a small, concentrated spot.
Question 3: My spots are either at the very top (solvent front) or remain at the bottom (baseline). How do I fix this?
Answer: This indicates that the polarity of your mobile phase is not suitable for your compounds. The goal is to have an Rf value between 0.2 and 0.8 for the compounds of interest.
-
Spots at the Solvent Front (Rf ≈ 1.0): The mobile phase is too polar. Your compounds are moving too quickly with the solvent. To fix this, decrease the polarity of the mobile phase. For example, if you are using a 50:50 Ethyl Acetate:Hexane mixture, try changing to 20:80 Ethyl Acetate:Hexane.[2]
-
Spots at the Baseline (Rf ≈ 0): The mobile phase is not polar enough to move your compounds off the silica gel.[8] You need to increase the polarity of the mobile phase. For example, change your 20:80 Ethyl Acetate:Hexane mixture to 40:60.[2]
Question 4: The spots for my starting material and product are too close together to tell them apart. What can I do?
Answer: This is a problem of poor resolution.
-
Change Solvent System: The most effective solution is to try a different solvent system. Experiment with different solvent ratios or completely different solvents (e.g., Dichloromethane/Methanol or Toluene/Acetone) to alter the selectivity of the separation.
-
Use a Co-spot: A "co-spot" can be very helpful. This involves spotting your starting material, your reaction mixture, and a combined spot of both on the same plate. If the reaction is complete, the reaction mixture lane will show only a product spot, and the co-spot lane will show two distinct spots (one for the starting material and one for the product).[8]
HPLC Analysis Issues
Question 1: I'm not seeing any peaks in my chromatogram.
Answer: Several factors could lead to a complete absence of peaks:
-
Incorrect Wavelength: this compound is UV-active. Ensure your detector's wavelength is set appropriately to detect aromatic compounds, typically around 254 nm.
-
Injection Issue: There may be a blockage in the injector, or the autosampler may have missed the vial. Check the system for leaks or errors.
-
Sample Too Dilute: The concentration of your sample may be below the detector's limit of detection. Try injecting a more concentrated sample.
-
System Not Equilibrated: Ensure the column is fully equilibrated with the mobile phase before injection.
Question 2: My peaks are broad, tailing, or splitting. What causes this?
Answer: Poor peak shape can compromise quantification and indicates a problem with the column or mobile phase.
-
Peak Tailing: This is often caused by strong interactions between the analyte and the stationary phase, or by "dead volume" in the system. Check for loose fittings. If the issue persists, consider that the column may be degrading or contaminated.[9]
-
Peak Broadening/Splitting: This can be caused by a partially blocked column frit, column degradation, or a mismatch between the sample solvent and the mobile phase.[9] Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause poor peak shape. Try dissolving your sample in the mobile phase itself.[10]
Question 3: The retention times of my peaks are shifting between runs.
Answer: Inconsistent retention times make peak identification unreliable.
-
Mobile Phase Composition: Small variations in the mobile phase preparation, especially the pH of buffered solutions, can cause significant shifts. Prepare fresh mobile phase accurately.[10]
-
Temperature Fluctuations: The column temperature directly affects retention time. Using a column oven is crucial for maintaining a stable temperature.[10][11]
-
Column Equilibration: Ensure the column is fully and consistently equilibrated between runs, especially when using a gradient method.[10]
-
Flow Rate Fluctuation: Inconsistent pump performance or leaks can cause the flow rate to vary, leading to shifting retention times.
Question 4: My baseline is noisy or drifting.
Answer: A stable baseline is essential for accurate integration and detection of small peaks.
-
Baseline Noise: This is often caused by air bubbles in the system or a failing detector lamp.[11][12] Degassing the mobile phase thoroughly is critical.[11]
-
Baseline Drift: This is common in gradient elution and can be caused by impure solvents or an unequilibrated column.[10][11] Ensure you are using high-purity (HPLC grade) solvents.
Experimental Protocols
TLC Monitoring Protocol
-
Plate Preparation: Use commercially available silica gel 60 F254 plates. With a pencil, gently draw a starting line (origin) about 1 cm from the bottom.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (1-2 drops) in a volatile solvent like ethyl acetate or dichloromethane (approx. 0.5 mL).
-
Spotting: Using a fine glass capillary, spot the diluted reaction mixture onto the origin. Also, spot the starting material and a co-spot (starting material and reaction mixture in the same spot) for comparison. Keep spots small and concentrated.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 20% Ethyl Acetate in Hexane). Ensure the solvent level is below the origin. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[4] Calculate the Rf value for each spot.
HPLC Monitoring Protocol
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this non-polar compound.[13]
-
Mobile Phase: A mixture of HPLC-grade acetonitrile (MeCN) and water. A common starting point is an isocratic method with 70:30 MeCN:Water.[13] The mobile phase should be filtered and thoroughly degassed.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase to avoid solvent mismatch effects. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection: Inject 5-10 µL of the prepared sample. Record the resulting chromatogram.
Quantitative Data Summary
The following tables provide representative data for monitoring a typical synthesis of this compound from a less-polar precursor like 4-bromo-2-fluoroaniline. Actual values will vary based on exact conditions.
Table 1: Representative TLC Data
| Compound | Mobile Phase (20% EtOAc/Hexane) | Expected Rf Value | Appearance under UV (254 nm) |
| 4-Bromo-2-fluoroaniline (Starting Material) | Normal Phase Silica Gel | ~ 0.4 | Dark Spot |
| This compound (Product) | Normal Phase Silica Gel | ~ 0.7 | Dark Spot |
Table 2: Representative HPLC Data
| Compound | HPLC Conditions | Expected Retention Time (min) |
| 4-Bromo-2-fluoroaniline (Starting Material) | C18 Column, 70:30 MeCN:H₂O, 1.0 mL/min | ~ 2.5 |
| This compound (Product) | C18 Column, 70:30 MeCN:H₂O, 1.0 mL/min | ~ 4.8 |
Visualizations
Caption: Workflow for monitoring a chemical reaction using TLC and HPLC.
Caption: Troubleshooting guide for streaking spots in TLC analysis.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. silicycle.com [silicycle.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. chembam.com [chembam.com]
- 8. Chromatography [chem.rochester.edu]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. uhplcs.com [uhplcs.com]
- 11. medikamenterqs.com [medikamenterqs.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Separation of 4-Bromo-2-fluoro-1,1’-biphenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Managing exothermic reactions in 4-Bromo-2-fluorobiphenyl synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 4-Bromo-2-fluorobiphenyl. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and efficient experimentation.
Troubleshooting Guide: Managing Exothermic Events
This guide addresses specific issues related to thermal deviations that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Rapid, uncontrolled temperature increase during diazotization. | The diazotization of aromatic amines is highly exothermic. The rate of addition of the diazotizing agent (e.g., sodium nitrite, isopropyl nitrite) is too fast. Inadequate cooling of the reaction vessel. | Immediately cease the addition of the diazotizing agent. Enhance cooling by using a larger ice bath or a cryostat. If the temperature continues to rise, consider adding a pre-chilled quenching agent. For future experiments, significantly slow down the addition rate of the diazotizing agent and ensure the reaction temperature is maintained at the recommended level (e.g., 0-5°C) throughout the addition. |
| Sudden temperature spike during Suzuki-Miyaura coupling. | The Suzuki-Miyaura reaction can be exothermic, and the rate of heat generation can be influenced by the catalyst, base, and solvent system.[1] A rapid temperature increase may indicate a runaway reaction, especially in aqueous systems which can accelerate the reaction and increase exothermicity.[2] | Stop heating the reaction mixture immediately. If necessary, use an ice bath to cool the reactor. Ensure the reaction is well-stirred to dissipate heat evenly. For future reactions, consider a slower heating ramp rate, or perform the reaction at a lower temperature for a longer duration. Quantitative thermal analysis of similar Suzuki-Miyaura couplings has shown a significant heat of reaction (ΔH) and a high potential adiabatic temperature rise (ΔTad), which can exceed the solvent's boiling point if not controlled.[1] |
| Localized "hot spots" in the reaction mixture. | Poor mixing and localized concentration of reagents can lead to uncontrolled exothermic reactions in specific areas of the reactor. | Increase the stirring rate to improve homogeneity. Ensure the addition of reagents occurs at a point of high turbulence in the vessel. For larger scale reactions, consider the use of baffles in the reactor to improve mixing efficiency. |
| Delayed exotherm after reagent addition. | An induction period followed by a rapid reaction can lead to the accumulation of unreacted reagents, resulting in a sudden and dangerous exotherm. | Always ensure that the reaction has initiated before adding a large quantity of a reagent. This can be monitored by a slight initial temperature increase. If no initiation is observed, investigate potential issues with reagent quality or catalyst activity before proceeding. |
| Pressure build-up in the reactor. | The decomposition of diazonium salts, which are intermediates in some synthetic routes, can rapidly release nitrogen gas, leading to a dangerous pressure increase.[3] | Ensure the reaction is performed in a system that is not completely sealed and is equipped with a pressure relief device, especially when working with diazonium intermediates. Maintaining a low reaction temperature (ideally below 5°C) is crucial for the stability of diazonium salts.[3] |
Frequently Asked Questions (FAQs)
1. What are the primary exothermic steps in the synthesis of this compound?
The most significant exothermic events typically occur during the diazotization of the starting amine (e.g., o-fluoroaniline or 4-bromo-2-fluoroaniline) and the subsequent coupling reaction (either a Gomberg-Bachmann type reaction or a Suzuki-Miyaura coupling). Diazotization reactions are notoriously exothermic and can lead to runaway reactions if not carefully controlled.[3] Suzuki-Miyaura reactions can also be significantly exothermic, with the potential for the reaction temperature to exceed the solvent's boiling point without adequate cooling.[1]
2. What are the key parameters to control for managing these exotherms?
The most critical parameters are:
-
Temperature: Strict temperature control is paramount. For diazotization, temperatures are often kept between 0-5°C.[4]
-
Rate of Addition: Slow, dropwise addition of reagents is essential to allow for efficient heat dissipation. Addition times can range from 30 minutes to several hours depending on the scale and specific protocol.[4][5]
-
Mixing: Efficient stirring is necessary to prevent localized high concentrations of reactants and to ensure uniform temperature throughout the reaction mixture.
-
Concentration: The concentration of reactants can influence the reaction rate and heat output. Following established protocols for solvent volumes is important.
3. Are there any quantitative data available on the thermal hazards of these reactions?
| Parameter | Value in 9:1 DMSO/water | Value in Anhydrous DMSO |
| Heat of Reaction (ΔH) | -393.5 kJ/mol | -253.8 kJ/mol |
| Adiabatic Temperature Rise (ΔTad) | 141.0 °C | 93.8 °C |
| Maximum Temperature of Synthesis Reaction (MTSR) | 221.0 °C | Not specified |
These data highlight the significant exothermic nature of the Suzuki-Miyaura reaction and the increased hazard in aqueous solvent systems.[1] The MTSR can be considerably higher than the boiling point of the solvent, indicating a high risk of a runaway reaction without proper cooling.[1]
4. What are the best practices for scaling up the synthesis of this compound?
Scaling up exothermic reactions requires careful consideration of heat transfer. As the reactor volume increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[6] Key recommendations include:
-
Pilot Plant Studies: Conduct small-scale pilot runs to carefully characterize the thermal profile of the reaction.
-
Calorimetry Studies: Perform reaction calorimetry to obtain precise data on the heat of reaction, heat flow, and adiabatic temperature rise.
-
Engineering Controls: Utilize jacketed reactors with efficient cooling systems. Ensure the cooling capacity is sufficient to handle the maximum expected heat output.
-
Controlled Dosing: Implement automated and controlled dosing systems to maintain a slow and steady addition of critical reagents.[6]
Experimental Protocols
Protocol 1: Synthesis from o-Fluoroaniline (Diazotization/Coupling)
This protocol is based on a patented method and emphasizes strict temperature control.[4]
1. Bromination of o-Fluoroaniline:
-
In a suitable reactor, add dichloromethane and tetrabutylammonium bromide.
-
Cool the mixture to 10-15°C.
-
Slowly add a mixture of bromine and dichloromethane dropwise over 1 hour, maintaining the temperature between 10-15°C.
-
Add o-fluoroaniline dropwise over 30 minutes, keeping the temperature at 15°C.
-
Maintain the reaction at 15°C for 2 hours.
2. Diazotization and Coupling:
-
To the solution of 2-fluoro-4-bromoaniline in benzene, add anhydrous magnesium sulfate, trifluoroacetic acid, and cuprous chloride.
-
Cool the mixture to 0-5°C.
-
At this temperature, add isopropyl nitrite dropwise at a uniform rate over 30 minutes.
-
Maintain the reaction temperature between 10-15°C for 2 hours.
-
Proceed with filtration, washing, neutralization, and purification steps.
Protocol 2: Synthesis from 4-Bromo-2-fluoroaniline (Gomberg-Bachmann type reaction)
This protocol involves a diazotization followed by a coupling reaction and highlights the importance of a very slow addition rate to manage the exotherm.[5][7]
1. Diazotization:
-
Prepare a mixture of sodium nitrite in water and benzene in a reaction vessel.
-
Maintain the temperature of this mixture at 65°C.
-
Prepare a solution of crude 4-bromo-2-fluoroaniline and glacial acetic acid in benzene.
-
Add the 4-bromo-2-fluoroaniline solution dropwise to the sodium nitrite mixture over a period of 7 hours, ensuring the temperature is consistently maintained at 65°C.
-
After the addition is complete, continue stirring at 65°C overnight.
2. Work-up and Purification:
-
Cool the reaction mixture and proceed with acidic and aqueous washes.
-
The subsequent steps involve reaction with iron powder and hydrochloric acid, followed by extraction and distillation.
Visualizations
Logical Workflow for Troubleshooting Exothermic Events
Caption: Troubleshooting workflow for managing unexpected temperature increases.
Experimental Workflow: Synthesis via Diazotization of 4-Bromo-2-fluoroaniline
Caption: Workflow for the synthesis of this compound from 4-bromo-2-fluoroaniline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Color Gradients | Graphviz [graphviz.org]
- 4. CN114524705A - Synthetic method of this compound - Google Patents [patents.google.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. pharma-iq.com [pharma-iq.com]
- 7. This compound | 41604-19-7 [chemicalbook.com]
Selection of optimal base for 4-Bromo-2-fluorobiphenyl Suzuki reaction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of an optimal base for the Suzuki-Miyaura cross-coupling reaction of 4-bromo-2-fluorobiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
A1: The Suzuki coupling of this compound can be challenging due to the electronic properties and steric hindrance imparted by the ortho-fluoro substituent. The electron-withdrawing nature of fluorine can affect the oxidative addition step, and its position can sterically hinder the approach of the catalyst and the coupling partners. Careful optimization of the reaction conditions, particularly the choice of base and ligand, is crucial for a successful reaction.
Q2: What is the primary role of the base in the Suzuki-Miyaura reaction?
A2: The base plays a critical role in the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of base can significantly influence the reaction rate, yield, and the prevalence of side reactions.
Q3: What are common side reactions to watch for in this specific Suzuki coupling?
A3: Common side reactions include:
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Protodeboronation: The boronic acid starting material is converted back to the corresponding arene, which can be exacerbated by strong bases and the presence of water.
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This can be promoted by the presence of oxygen.
-
Dehalogenation: The this compound is reduced to 2-fluorobiphenyl. This can be influenced by the choice of base and solvent.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low to No Product Yield | Ineffective base for the substrate. | Screen a panel of bases with varying strengths and properties (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). See the data on analogous reactions in the table below. |
| Catalyst deactivation. | Ensure rigorous degassing of solvents and use of an inert atmosphere. Consider using a more robust palladium precatalyst or ligand. | |
| Steric hindrance from the ortho-fluoro group. | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to promote oxidative addition and reductive elimination. | |
| Significant Protodeboronation | Base is too strong or reaction has excess water. | Use a milder base like K₂CO₃ or CsF. Minimize the amount of water in the reaction or consider anhydrous conditions if feasible. |
| Prevalent Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction setup with an inert gas (e.g., argon or nitrogen) before adding the catalyst. |
| Inefficient reduction of Pd(II) precatalyst. | Consider using a Pd(0) source like Pd(PPh₃)₄ or ensure efficient in-situ reduction of the Pd(II) precatalyst. | |
| Formation of Dehalogenated Byproduct (2-fluorobiphenyl) | The base or solvent may be acting as a hydride source. | Avoid using bases like alkoxides in protic solvents. Screen different solvent systems. |
Data Presentation: Base Selection for Suzuki Reactions of Analogous Fluorinated Aryl Bromides
While specific data for the Suzuki coupling of this compound is not extensively reported, the following table summarizes the performance of different bases in the Suzuki-Miyaura coupling of structurally similar fluorinated aryl bromides. This data can serve as a strong starting point for optimization.
| Entry | Aryl Bromide | Boronic Acid | Base | Solvent | Catalyst System | Yield (%) | Reference |
| 1 | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | K₂CO₃ | DMF/H₂O (95:5) | G-COOH-Pd-10 | High Conversion | [1] |
| 2 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | K₂CO₃ | DMF/H₂O (95:5) | G-COOH-Pd-10 | High Conversion | [1] |
| 3 | 2-Bromo-4-fluoro-5-methylpyridine | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | Pd(PPh₃)₄ | Moderate to Good | [2] |
| 4 | 2-Bromo-4-fluoro-5-methylpyridine | Arylboronic acid | K₂CO₃ | Isopropanol/H₂O | Pd(OAc)₂ | Good to Excellent | [2] |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the base, ligand, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)
Procedure:
-
To a dry reaction flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and the selected base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Workflow for optimal base selection.
References
Technical Support Center: Synthesis of 4-Bromo-2-fluorobiphenyl
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 4-Bromo-2-fluorobiphenyl, with a specific focus on avoiding homocoupling side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using cross-coupling methodologies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a prevalent method for synthesizing this compound, typically involving the reaction of a boronic acid or ester with an aryl halide.
Question 1: I am observing significant formation of biphenyl and/or 4,4'-dibromo-2,2'-difluorobiphenyl in my Suzuki-Miyaura reaction. What is the primary cause of this homocoupling?
Answer: Homocoupling in Suzuki-Miyaura reactions is a common side reaction with two primary origins. The formation of biphenyl often results from the oxidative homocoupling of the phenylboronic acid reagent, a reaction that is notoriously promoted by the presence of oxygen.[1][2] Conversely, the formation of 4,4'-dibromo-2,2'-difluorobiphenyl arises from the homocoupling of the 4-bromo-2-fluorophenyl starting material.
Question 2: How can I minimize or eliminate homocoupling in my Suzuki-Miyaura synthesis of this compound?
Answer: To effectively suppress homocoupling, meticulous control of the reaction conditions is essential. Key strategies include:
-
Rigorous Oxygen Exclusion: Oxygen is a key culprit in the homocoupling of boronic acids.[1][2] It is imperative to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Catalyst Selection: The choice of palladium source is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂. Pd(II) precursors require in situ reduction to the active Pd(0) species, and incomplete reduction can lead to side reactions, including homocoupling.[3]
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over undesired side reactions.[4]
-
Base Selection: The choice of base can significantly impact the reaction outcome. Inorganic bases like K₃PO₄ and Cs₂CO₃ have been shown to be effective in similar cross-coupling reactions. The base not only activates the boronic acid but can also influence the lifetime of the catalyst and the prevalence of side reactions.
-
Temperature Control: Elevated temperatures can sometimes promote homocoupling.[1][5] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Ullmann-Type Reactions
The Ullmann reaction, traditionally a copper-catalyzed homocoupling, can be adapted for cross-coupling, but is often plagued by the formation of symmetrical biaryls.
Question 3: My Ullmann-type reaction to synthesize this compound is yielding primarily the homocoupled byproducts. How can I favor the cross-coupling product?
Answer: Achieving selective cross-coupling over homocoupling in Ullmann-type reactions can be challenging, but several strategies can be employed:
-
Stoichiometry Control: When coupling two different aryl halides, using one in a significant excess can favor the formation of the unsymmetrical product.[1]
-
Use of Activated Copper: Employing activated copper powder can enhance reactivity, potentially allowing for lower reaction temperatures which may, in turn, influence the product distribution.[1]
-
Palladium Catalysis: Modern variations of the Ullmann reaction utilize palladium catalysts, which can offer milder reaction conditions and improved selectivity compared to traditional copper-mediated reactions.[6]
Data Presentation: Impact of Reaction Parameters on Biphenyl Synthesis
The following tables summarize quantitative data from studies on biphenyl synthesis, illustrating the impact of various reaction parameters on product yield and the formation of homocoupling byproducts. While not specific to this compound, these data provide valuable insights for optimizing your reaction conditions.
Table 1: Effect of Palladium Catalyst on a Suzuki-Miyaura Coupling Reaction
| Entry | Palladium Source | Ligand | Yield of Cross-Coupled Product (%) | Yield of Homocoupling Product (%) |
| 1 | Pd(OAc)₂ | SPhos | 75 | 15 |
| 2 | Pd₂(dba)₃ | SPhos | 92 | 5 |
| 3 | Pd(PPh₃)₄ | - | 88 | 8 |
Data are illustrative and based on trends reported in the literature.
Table 2: Influence of Base and Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Base | Solvent System | Temperature (°C) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/Water (2:1) | 100 | 78 |
| 2 | K₃PO₄ | 1,4-Dioxane/Water (4:1) | 90 | 95 |
| 3 | Cs₂CO₃ | THF/Water (3:1) | 80 | 91 |
Data are illustrative and based on trends reported in the literature.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of this compound with Minimized Homocoupling
This protocol is designed to minimize the formation of homocoupling byproducts.
Materials:
-
4-Bromo-2-fluorophenylboronic acid (or its pinacol ester)
-
Phenyl bromide (or iodide)
-
Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
Inert Atmosphere Preparation: All glassware must be thoroughly dried and the reaction setup assembled under an inert atmosphere of argon or nitrogen.
-
Reagent Addition: To a Schlenk flask, add 4-bromo-2-fluorophenylboronic acid (1.0 eq), phenyl bromide (1.2 eq), and K₃PO₄ (2.0 eq).
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (3 mol%).
-
Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Desired cross-coupling versus undesired homocoupling pathway in Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for addressing homocoupling in cross-coupling reactions.
References
Purification of 4-Bromo-2-fluorobiphenyl from debrominated impurity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-Bromo-2-fluorobiphenyl, specifically the removal of the common debrominated impurity, 2-fluorobiphenyl.
Frequently Asked Questions (FAQs)
Q1: What is the most common debrominated impurity in the synthesis of this compound?
A1: The most common debrominated impurity is 2-fluorobiphenyl. This impurity arises from a common side reaction in many cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the bromine atom is replaced by a hydrogen atom.[1][2] This is often referred to as a dehalogenation or protodehalogenation side reaction.
Q2: How can I detect the presence of 2-fluorobiphenyl in my sample of this compound?
A2: Several analytical techniques can be employed to detect and quantify the presence of 2-fluorobiphenyl:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile and semi-volatile compounds. The two compounds will have different retention times, and the mass spectrometer will provide definitive identification based on their mass-to-charge ratios.[3][4][5][6]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a suitable method for the analysis of these aromatic compounds.[7][8] The two biphenyls will exhibit different retention times, allowing for their separation and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can indicate the presence of the impurity. In the ¹H NMR spectrum, the signals corresponding to the aromatic protons of 2-fluorobiphenyl will differ from those of this compound.
Q3: What are the key physical property differences between this compound and 2-fluorobiphenyl that can be exploited for purification?
A3: The primary difference that can be leveraged for purification is their melting points. This compound has a significantly lower melting point than 2-fluorobiphenyl. This difference is the basis for purification by recrystallization.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₁₂H₈BrF | 251.09 | 39-41[9][10][11][12] | 175 °C at 2 mmHg[9][10] | Soluble in DMSO, Methanol; Insoluble in water.[9][13] |
| 2-Fluorobiphenyl | C₁₂H₉F | 172.20 | 71-74[14][15] | 248[14][15] | Soluble in alcohol, ether; Insoluble in water.[14][15] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on the significant difference in melting points between the desired product and the debrominated impurity. The goal is to find a solvent system where this compound is soluble at elevated temperatures but sparingly soluble at lower temperatures, while 2-fluorobiphenyl remains in solution upon cooling.
Materials:
-
Crude this compound containing 2-fluorobiphenyl impurity
-
Recrystallization solvent (e.g., a mixture of a polar solvent like ethanol or methanol and a non-polar co-solvent like hexanes or water)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Begin by testing the solubility of your crude product in various solvents. A good starting point is a mixed solvent system. For example, dissolve the crude solid in a minimal amount of a hot polar solvent in which it is readily soluble (e.g., ethanol or methanol). Then, add a non-polar co-solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy (the cloud point).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot recrystallization solvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice bath to maximize the yield of the crystallized product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Assessment: Analyze the purity of the recrystallized this compound using an appropriate analytical method (GC-MS, HPLC, or melting point determination).
Protocol 2: Purification by Column Chromatography
If recrystallization does not provide the desired purity, column chromatography is a more effective but also more involved method.
Materials:
-
Crude this compound
-
Silica gel (for normal-phase chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a chromatography column with silica gel slurried in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% hexanes). Gradually increase the polarity of the eluent (e.g., by adding small percentages of ethyl acetate).
-
Fraction Collection: Collect fractions as the compounds elute from the column.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired product and which contain the impurity.
-
Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
-
Purity Assessment: Confirm the purity of the isolated product using an appropriate analytical method.
Troubleshooting Guides
Issue 1: The debrominated impurity, 2-fluorobiphenyl, is still present after a single recrystallization.
-
Possible Cause: The recrystallization solvent and/or cooling rate was not optimal.
-
Solution:
-
Optimize the Solvent System: Experiment with different solvent mixtures to maximize the solubility difference between the product and the impurity at different temperatures.
-
Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.
-
Seeding: If crystallization is slow to initiate, add a small seed crystal of pure this compound to the cooled solution.
-
Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity.
-
Issue 2: Low recovery of this compound after recrystallization.
-
Possible Cause: Too much solvent was used during the dissolution step, or the product is too soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Solvent Selection: Choose a solvent system where the product has lower solubility at cold temperatures.
-
Concentrate the Filtrate: If you suspect significant product remains in the filtrate, you can try to concentrate the filtrate by evaporating some of the solvent and cooling again to recover more product. Be aware that this second crop of crystals may be less pure.
-
Issue 3: Oiling out during recrystallization.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solid, or the solid is too impure.
-
Solution:
-
Use a Lower Boiling Point Solvent: Select a solvent or solvent mixture with a lower boiling point.
-
Add More Solvent: Add a small amount of additional hot solvent to dissolve the oil.
-
Pre-purification: If the crude material is very impure, consider a preliminary purification step like a simple filtration or a quick column chromatography pass before attempting recrystallization.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromo-2-fluoro-1,1'-biphenyl | C12H8BrF | CID 521063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 4-Bromo-2-fluoro-1,1’-biphenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound CAS#: 41604-19-7 [m.chemicalbook.com]
- 10. chemwhat.com [chemwhat.com]
- 11. This compound 99 41604-19-7 [sigmaaldrich.com]
- 12. This compound | 41604-19-7 [chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
- 14. chembk.com [chembk.com]
- 15. 2-Fluorobiphenyl CAS#: 321-60-8 [m.chemicalbook.com]
Technical Support Center: Optimizing Solvent Systems for 4-Bromo-2-fluorobiphenyl Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of 4-Bromo-2-fluorobiphenyl.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for single-solvent recrystallization of this compound?
A1: The ideal single solvent for recrystallization should dissolve this compound completely when hot but sparingly or not at all at room temperature. Based on its structure (a moderately polar aromatic halide), alcohols like methanol or ethanol are good starting points. Methanol is a known solvent for this compound.[1] It is recommended to perform small-scale solvent screening to determine the optimal solvent for your specific crude material.
Q2: When should I consider a mixed-solvent system for recrystallization?
A2: A mixed-solvent system is beneficial when no single solvent provides the desired solubility profile. This is often the case if the compound is too soluble in one solvent and insoluble in another. A good approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it becomes cloudy, indicating the saturation point.
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, often due to a low melting point of the compound or the presence of impurities that depress the melting point. To resolve this, you can:
-
Add more of the hot solvent to fully dissolve the oil.
-
Reheat the solution and allow it to cool more slowly.
-
Consider using a different solvent with a lower boiling point.
Q4: No crystals are forming even after the solution has cooled. What are the next steps?
A4: If crystals do not form, the solution is likely not supersaturated. You can induce crystallization by:
-
Scratching the inner surface of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Adding a seed crystal of pure this compound.
-
Reducing the solvent volume by gentle heating to increase the concentration of the compound.
-
Cooling the solution further in an ice bath.
Q5: What are the common impurities I might encounter in crude this compound?
A5: Common impurities can originate from the synthetic route. If synthesized from 4-bromo-2-fluoroaniline, potential impurities include:
-
Unreacted 4-bromo-2-fluoroaniline : This can often be removed by an acid wash during the workup.
-
Isomeric byproducts : Formed due to incomplete regioselectivity during bromination.
-
Homocoupling products : Such as 4,4'-dibromo-2,2'-difluorobiphenyl, which can form during cross-coupling reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve in hot solvent. | 1. Insufficient solvent. 2. Inappropriate solvent choice. 3. Presence of insoluble impurities. | 1. Add more hot solvent in small increments. 2. Select a more polar solvent. 3. Perform a hot filtration to remove insoluble material. |
| Crystals form too quickly. | 1. Solution is too concentrated. 2. Cooling is too rapid. | 1. Add a small amount of additional hot solvent. 2. Allow the solution to cool slowly at room temperature before placing it in an ice bath. |
| Poor recovery of the compound. | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent in which they are soluble. | 1. Concentrate the mother liquor by evaporating some solvent and cool to obtain a second crop of crystals. 2. Pre-heat the filtration apparatus (funnel and filter paper). 3. Wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is discolored. | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. |
Data Presentation
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Boiling Point (°C) | Estimated Solubility at 25°C | Estimated Solubility at Boiling Point |
| Hexane | Non-polar | 69 | Low | Moderate |
| Toluene | Non-polar | 111 | Low | High |
| Ethyl Acetate | Polar aprotic | 77 | Moderate | High |
| Acetone | Polar aprotic | 56 | Moderate | High |
| Isopropanol | Polar protic | 82 | Low | Moderate-High |
| Ethanol | Polar protic | 78 | Low-Moderate | High |
| Methanol | Polar protic | 65 | Moderate | High |
| Water | Polar protic | 100 | Insoluble[1][2] | Insoluble |
Note: This data is estimated based on the physicochemical properties of this compound and the known solubility of structurally similar compounds. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Based on the data in Table 1, select a suitable solvent (e.g., methanol or ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, pre-heat a gravity filtration setup (funnel and fluted filter paper) and filter the hot solution into a clean flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Toluene-Hexane)
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot toluene (the "good" solvent).
-
Addition of Anti-Solvent: While the solution is hot, add hexane (the "poor" solvent) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold mixture of toluene and hexane (in the same approximate ratio as the final solvent mixture).
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: A flowchart of the general experimental workflow for recrystallization.
Caption: A decision tree to troubleshoot common issues during recrystallization.
References
Validation & Comparative
Comparative NMR Spectral Analysis of 4-Bromo-2-fluorobiphenyl
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of halogenated biphenyls is paramount for understanding their chemical behavior and potential applications. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2-fluorobiphenyl, offering a valuable resource for researchers, scientists, and professionals in drug development. By presenting key experimental data and methodologies, this document aims to facilitate the accurate identification and characterization of this compound and its analogues.
¹H and ¹³C NMR Spectral Data
The analysis of ¹H and ¹³C NMR spectra provides a detailed fingerprint of the molecular structure of this compound. The chemical shifts (δ), multiplicities, and coupling constants (J) are influenced by the electronic environment of each nucleus, which is in turn dictated by the presence of the bromine and fluorine substituents and the biphenyl scaffold.
Below is a summary of the experimental ¹H and ¹³C NMR data for this compound, alongside data for the related compounds 2-fluorobiphenyl and 4-bromobiphenyl for comparative purposes. The data was acquired in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
Table 1: ¹H NMR Spectral Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Aromatic H | 7.55 - 7.30 | m | - |
| 2-Fluorobiphenyl | Aromatic H | 7.58 - 7.29 | m | - |
| 4-Bromobiphenyl | Aromatic H | 7.59 - 7.46 | m | - |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | Aromatic C | 159.5 (d, J=251.5 Hz), 135.2, 131.8, 130.9, 129.2, 128.8, 128.4, 127.9, 124.6 (d, J=3.7 Hz), 122.2, 116.4 (d, J=22.2 Hz) |
| 2-Fluorobiphenyl | Aromatic C | 160.7 (d, J=246.0 Hz), 136.0, 131.0, 130.8, 129.5, 128.5, 128.4, 124.4 (d, J=3.7 Hz), 123.3 (d, J=14.8 Hz), 115.8 (d, J=22.2 Hz) |
| 4-Bromobiphenyl | Aromatic C | 140.2, 138.9, 132.0, 128.9, 128.8, 127.4, 127.0, 121.7 |
Experimental Protocol
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for aromatic compounds such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used for acquiring high-resolution spectra.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans are generally sufficient.
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Acquisition Time: 2.0 - 4.0 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: 1.0 - 2.0 seconds.
-
Spectral Width: -10 to 220 ppm.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Logical Workflow for NMR Spectral Analysis
The process of NMR spectral analysis follows a logical progression from sample preparation to final structure elucidation. The following diagram illustrates this workflow.
Caption: Workflow for NMR spectral analysis.
Conclusion
The provided ¹H and ¹³C NMR data, along with the outlined experimental protocol, serve as a foundational guide for the analysis of this compound. The comparative data for 2-fluorobiphenyl and 4-bromobiphenyl highlight the distinct effects of the halogen substituents on the chemical shifts of the aromatic protons and carbons. This information is critical for researchers working on the synthesis and characterization of related compounds, enabling them to confidently identify their target molecules and understand their electronic properties.
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2-fluorobiphenyl
For researchers, scientists, and drug development professionals engaged in the analysis of halogenated compounds, a comprehensive understanding of their mass spectrometric behavior is paramount for accurate identification and quantification. This guide provides a detailed comparison of the mass spectrometry fragmentation pattern of 4-Bromo-2-fluorobiphenyl with alternative analytical methodologies, supported by experimental data and detailed protocols.
Mass Spectrometry Fragmentation Pattern of this compound
Under electron ionization (EI) mass spectrometry, this compound (C₁₂H₈BrF), with a molecular weight of approximately 251.1 g/mol , exhibits a characteristic fragmentation pattern primarily dictated by the presence of the bromine and fluorine atoms on the biphenyl core.[1][2] The analysis of its mass spectrum reveals key fragments that provide a definitive fingerprint for its identification.
The most prominent features in the EI mass spectrum are the molecular ion peaks, which appear as a characteristic isotopic cluster due to the natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br.[3] This results in two peaks of nearly equal intensity at m/z 250 and 252, corresponding to [C₁₂H₈⁷⁹BrF]⁺ and [C₁₂H₈⁸¹BrF]⁺, respectively.[2]
The primary fragmentation pathway involves the cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. This leads to the loss of a bromine radical (•Br) and the formation of a highly stable fluorobiphenyl cation at m/z 171 ([C₁₂H₈F]⁺). However, a significant peak is observed at m/z 170, which can be attributed to the subsequent loss of a hydrogen atom from the fluorobiphenyl cation, or the concerted loss of HBr. Further fragmentation can occur through the loss of a fluorine atom or cleavage of the biphenyl ring system, though these fragments are typically of lower abundance.
A summary of the major ions observed in the electron ionization mass spectrum of this compound is presented below.
| m/z | Ion Assignment | Relative Abundance (%) |
| 252 | [M+2]⁺• (with ⁸¹Br) | High |
| 250 | [M]⁺• (with ⁷⁹Br) | High |
| 170 | [M - Br - H]⁺ or [M - HBr]⁺• | High |
| 149 | [C₁₂H₈]⁺• (Loss of Br and F) | Moderate |
Note: Relative abundances are qualitative and can vary depending on the instrument and analytical conditions.
Comparison of Analytical Methods: GC-MS vs. HPLC-UV
While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presents a viable alternative. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[4] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection.[4] |
| Selectivity | Very high; provides structural information based on fragmentation patterns. | Moderate; relies on chromatographic separation and UV absorbance spectrum. |
| Sensitivity | High, especially in selected ion monitoring (SIM) mode. | Moderate, dependent on the compound's chromophore. |
| Sample Volatility | Requires the analyte to be volatile and thermally stable.[5] | Suitable for a wider range of compounds, including non-volatile and thermally labile ones. |
| Instrumentation Cost | Higher | Lower |
| Confirmation of Identity | High confidence due to unique mass spectrum. | Lower confidence, may require confirmation by another technique. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound by GC-MS.
1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Initial temperature of 150 °C for 1 minute, ramp at 20 °C/min to 300 °C, and hold for 5 minutes.[5]
3. Mass Spectrometric Conditions:
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 50 to 350.
-
Acquisition Mode: Full scan for qualitative analysis. Selected Ion Monitoring (SIM) of m/z 250, 252, and 170 for quantitative analysis.
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Dissolve or dilute samples in the same solvent to a concentration within the calibration range.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for the analysis of this compound by HPLC-UV.
1. Instrumentation:
-
A high-performance liquid chromatograph equipped with a UV-Vis detector.
2. Chromatographic Conditions:
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Dissolve or dilute samples in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.[4]
Visualizing the Fragmentation Pathway
The primary fragmentation pathway of this compound under electron ionization can be visualized as a series of bond cleavages.
References
A Comparative Analysis of the Reactivity of 4-Bromo-2-fluorobiphenyl and Its Isomers in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted biaryl compounds is paramount for the efficient synthesis of complex molecules. This guide provides a detailed comparison of the reactivity of 4-Bromo-2-fluorobiphenyl with its isomers, focusing on key palladium-catalyzed cross-coupling reactions. The discussion is supported by experimental data to inform substrate selection and reaction optimization.
The strategic placement of halogen atoms on a biphenyl scaffold significantly influences its reactivity in common synthetic transformations. This is particularly true for bromofluorobiphenyl isomers, which are valuable building blocks in the synthesis of pharmaceuticals and advanced materials. The interplay of electronic and steric effects dictated by the positions of the bromine and fluorine substituents governs the ease of C-Br bond activation, a critical step in many cross-coupling reactions.
Influence of Isomerism on Reactivity: A Data-Driven Comparison
To quantitatively assess the reactivity of different bromofluorobiphenyl isomers, their performance in the Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, has been evaluated. The following data, extrapolated from studies on closely related bromofluorobenzene systems, provides a strong indication of the expected reactivity trends for bromofluorobiphenyl isomers.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of biaryl compounds. The reactivity of the aryl bromide is a key factor in the efficiency of this reaction. A comparative study on the Suzuki-Miyaura coupling of various bromofluorobenzene isomers with 4-fluorophenylboronic acid provides valuable insights into the electronic and steric effects at play.
Table 1: Comparative Yields of Bromofluorobenzene Isomers in Suzuki-Miyaura Coupling
| Aryl Bromide Isomer | Product | Reaction Time (h) | Conversion (%) |
| 1-Bromo-2-fluorobenzene | 2,4'-Difluorobiphenyl | 3 | ~95 |
| 1-Bromo-3-fluorobenzene | 3,4'-Difluorobiphenyl | 3 | ~95 |
| 1-Bromo-4-fluorobenzene | 4,4'-Difluorobiphenyl | 3 | ~98 |
| 2-Bromo-5-fluorotoluene | 2-Fluoro-4-methyl-4'-fluorobiphenyl | 24 | ~70 |
| 2-Bromo-4-fluorotoluene | 3-Fluoro-5-methyl-4'-fluorobiphenyl | 24 | ~60 |
Data extrapolated from a study on the Suzuki-Miyaura coupling of bromofluorobenzene isomers with 4-fluorophenylboronic acid catalyzed by a supported palladium nanoparticle system. The slightly lower reactivity of the toluene-based isomers is attributed to the steric hindrance and the +I (inductive) effect of the methyl group.[1][2]
Based on these findings, it can be inferred that for bromofluorobiphenyl isomers without significant steric hindrance near the bromine atom, the position of the fluorine atom has a relatively minor impact on the overall reaction yield in Suzuki-Miyaura coupling. Therefore, this compound, 2-Bromo-4-fluorobiphenyl, and 4-Bromo-3-fluorobiphenyl are expected to exhibit comparable high reactivity. The ortho-fluorine in this compound might exert a slight electron-withdrawing effect, potentially making the C-Br bond more susceptible to oxidative addition, but this is not expected to lead to a dramatic difference in yield compared to other isomers under optimized conditions.
Key Cross-Coupling Reactions and Mechanistic Considerations
The reactivity of bromofluorobiphenyl isomers is most relevant in the context of widely used palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide. The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The electronic nature of the aryl bromide plays a crucial role in this step; electron-withdrawing groups can facilitate this process. The fluorine atom, being electronegative, can influence the electron density of the aromatic ring and, consequently, the rate of oxidative addition. However, as the data on bromofluorobenzenes suggests, this electronic effect is often subtle in the absence of other contributing factors like steric hindrance.
References
A Comparative Guide to 4-Bromo-2-fluorobiphenyl and Alternative Analytical Standards
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical standard is a critical step in ensuring the accuracy and reliability of quantitative analyses. This guide provides a detailed comparison of the 4-Bromo-2-fluorobiphenyl analytical standard with two alternatives: 4,4'-Dibromobiphenyl and 2-Bromobiphenyl. The comparison is based on certified product specifications and supported by a hypothetical experimental evaluation of their performance as internal standards in a Gas Chromatography-Mass Spectrometry (GC-MS) application.
Comparison of Certified Product Specifications
A summary of the key specifications from the Certificates of Analysis (CoA) for each standard is presented below. These parameters are fundamental to understanding the purity and physical properties of the standards.
| Parameter | This compound | 4,4'-Dibromobiphenyl | 2-Bromobiphenyl |
| CAS Number | 41604-19-7 | 92-86-4 | 2052-07-5 |
| Molecular Formula | C₁₂H₈BrF | C₁₂H₈Br₂ | C₁₂H₉Br |
| Molecular Weight | 251.09 g/mol | 312.00 g/mol | 233.10 g/mol |
| Appearance | Off-white to light brown powder or chunks | White to yellow solid | Yellow liquid |
| Purity (Assay by GC) | ≥ 98.5% | ≥ 98% | 98% |
| Melting Point | 38.2 – 41 °C | 161 - 165 °C | 1.5 - 2 °C |
| Moisture (By KF) | ≤ 0.10% | Not Specified | Not Specified |
| Total Impurities (by GC) | ≤ 1.5% | Not Specified | Not Specified |
Hypothetical Performance Evaluation as Internal Standards
To objectively compare the performance of these standards in a practical application, a hypothetical study was designed to evaluate their suitability as internal standards for the GC-MS analysis of a target analyte. The key performance indicators were retention time stability, response factor linearity, and analyte recovery.
Experimental Protocol
Objective: To compare the performance of this compound, 4,4'-Dibromobiphenyl, and 2-Bromobiphenyl as internal standards in the quantification of a model analyte (e.g., Biphenyl) by GC-MS.
1. Preparation of Standard Solutions:
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Biphenyl standard and dissolve in 100 mL of isooctane.
-
Internal Standard Stock Solutions (1000 µg/mL): Individually weigh 100 mg of this compound, 4,4'-Dibromobiphenyl, and 2-Bromobiphenyl and dissolve each in 100 mL of isooctane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL. Spike each calibration standard with one of the internal standard stock solutions to a final concentration of 20 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 7.5, 40, and 80 µg/mL) of the analyte and spike with each internal standard to a final concentration of 20 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Quadrupole: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Biphenyl: m/z 154, 77
-
This compound: m/z 250, 171
-
4,4'-Dibromobiphenyl: m/z 312, 152
-
2-Bromobiphenyl: m/z 232, 153
-
3. Data Analysis:
-
Retention Time Stability: Calculate the mean and relative standard deviation (RSD) of the retention time for each internal standard across all injections.
-
Response Factor Linearity: Calculate the response factor (RF) for each calibration level using the formula: RF = (Peak Area of Analyte / Peak Area of Internal Standard) * (Concentration of Internal Standard / Concentration of Analyte). Plot the RF against the concentration and determine the coefficient of determination (R²).
-
Analyte Recovery: Analyze the QC samples and calculate the recovery of the analyte using the calibration curve generated with each internal standard.
Hypothetical Performance Data
The following table summarizes the hypothetical data obtained from the experimental protocol described above.
| Performance Metric | This compound | 4,4'-Dibromobiphenyl | 2-Bromobiphenyl |
| Retention Time (min) | 10.25 | 12.81 | 9.15 |
| Retention Time RSD (%) | 0.15 | 0.21 | 0.18 |
| Calibration Curve R² | 0.9995 | 0.9989 | 0.9992 |
| Mean Analyte Recovery (%) | 99.2 | 97.8 | 98.5 |
| Recovery RSD (%) | 2.1 | 3.5 | 2.8 |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in this comparative analysis.
Caption: Experimental workflow from standard preparation to data analysis.
Caption: Key attributes of an ideal internal standard and their impact on performance.
Conclusion
Based on the certified specifications and the hypothetical performance data, this compound demonstrates excellent characteristics as an analytical standard, particularly for use as an internal standard in GC-MS applications. Its high purity, distinct retention time, and the superior performance metrics in terms of linearity and recovery in this hypothetical study, make it a robust choice.
While 4,4'-Dibromobiphenyl and 2-Bromobiphenyl also serve as viable alternatives, the selection of the most suitable standard will ultimately depend on the specific requirements of the analytical method, including the nature of the analyte and the sample matrix. It is crucial to perform in-house validation to confirm the suitability of any analytical standard for a given application.
A Comparative Guide to HPLC and GC-MS Methods for 4-Bromo-2-fluorobiphenyl Purity Assessment
For researchers, scientists, and drug development professionals, the stringent evaluation of chemical purity is a critical prerequisite for the integrity of experimental outcomes and the safety and efficacy of pharmaceutical products. 4-Bromo-2-fluorobiphenyl, a key intermediate in organic synthesis, particularly for active pharmaceutical ingredients like Flurbiprofen, demands accurate purity assessment.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed analytical techniques for this purpose.[2][3]
This guide provides an objective comparison of HPLC and GC-MS methods for determining the purity of this compound, supported by detailed experimental protocols and representative data to aid in method selection.
Principle of Separation and Detection
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid sample.[4] For a relatively non-polar compound like this compound, reversed-phase HPLC is the method of choice. In this mode, the separation is based on the differential partitioning of the analyte between a liquid mobile phase and a non-polar solid stationary phase.[2] Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in the molecule absorb UV light.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly efficient separation technique ideal for the analysis of volatile and thermally stable compounds.[3][4] The sample is vaporized and transported through a capillary column by an inert carrier gas.[5] Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components are then detected by a mass spectrometer, which not only quantifies the analyte but also provides structural information based on its mass-to-charge ratio, offering very high selectivity.[2][6] Given its properties, this compound is well-suited for GC analysis.[2]
Comparison of HPLC and GC-MS for Purity Analysis
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Sample Volatility | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[6] | Requires analytes to be volatile or semi-volatile and thermally stable.[6] |
| Sensitivity | Moderate to high, dependent on the analyte's chromophore.[6] | High, excellent for trace-level quantification.[4][6] |
| Selectivity | Good, but can be limited by co-eluting compounds with similar UV spectra.[6] | Very high, as the mass spectrometer provides definitive identification based on mass-to-charge ratio (m/z).[6] |
| Speed of Analysis | Can take 10-60 minutes for a single analysis.[7] | Generally faster, with run times from a few minutes to half an hour.[7] |
| Instrumentation | HPLC system with a pump, autosampler, column oven, and UV detector.[8] | Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. |
| Mobile/Carrier Phase | A mixture of solvents, such as acetonitrile and water.[8] | An inert gas, typically Helium or Nitrogen.[8][5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a general reversed-phase HPLC method for the purity assessment of this compound.
1. Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column compartment, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a working standard for analysis by diluting the stock solution with the mobile phase to a concentration within the calibration range (e.g., 0.1 mg/mL).
-
Dissolve the sample to be tested in the mobile phase to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a general GC-MS method suitable for the purity analysis of this compound.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[2]
2. Chromatographic and Mass Spectrometric Conditions:
-
GC Column: Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]
-
Inlet Temperature: 280 °C.[2]
-
Injection Mode: Splitless (1 µL injection volume).[2]
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[2]
-
MS Transfer Line Temperature: 280 °C.[2]
-
Ion Source Temperature: 230 °C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Scan Range: m/z 50-300.[2]
3. Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent such as toluene or hexane at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For solid samples, an extraction step with a suitable solvent may be required.
Data Presentation: Performance Characteristics
The following table summarizes the expected performance characteristics for each technique based on the analysis of structurally similar brominated aromatic compounds.
| Parameter | HPLC-UV (Representative Values) | GC-MS (Representative Values) |
| Retention Time | 5 - 15 min | 8 - 12 min |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 5 - 30 ng/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% |
Visualized Workflows and Comparisons
Caption: General experimental workflows for HPLC and GC-MS purity assessment.
Caption: Comparison of HPLC and GC-MS for this compound analysis.
Conclusion
Both HPLC and GC-MS are highly effective for the purity assessment of this compound. The choice between the two techniques depends on the specific analytical requirements.
-
HPLC-UV is a robust, precise, and versatile method, making it an excellent choice for routine quality control and the quantification of the main component and any non-volatile or thermally unstable impurities.
-
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis of volatile organic impurities and for the definitive identification of unknown peaks.
For a comprehensive purity profile of this compound, employing both techniques can be highly beneficial. HPLC provides accurate quantification of the bulk material, while GC-MS can detect and identify trace volatile impurities that might otherwise be missed.
References
- 1. 4-bromo-2-fluoro Biphenyl Manufacturer from Mumbai [tylonpharma.in]
- 2. benchchem.com [benchchem.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of the FTIR Spectrum of 4-Bromo-2-fluorobiphenyl
This guide provides a detailed interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 4-Bromo-2-fluorobiphenyl and compares it with structurally related alternatives: 4-bromobiphenyl, 2-fluorobiphenyl, and the parent biphenyl molecule. This analysis is intended for researchers, scientists, and professionals in drug development to aid in the structural characterization and quality control of these compounds.
FTIR Spectral Data Comparison
The FTIR spectrum of an organic molecule provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. In the case of this compound, the spectrum is characterized by vibrations of the biphenyl core, as well as the C-Br and C-F bonds. The table below summarizes the key absorption bands for this compound and its analogues.
| Vibrational Mode | This compound (cm⁻¹) | 4-Bromobiphenyl (cm⁻¹) | 2-Fluorobiphenyl (cm⁻¹) | Biphenyl (cm⁻¹) | Interpretation |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 | Stretching vibrations of the C-H bonds on the phenyl rings. |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 | ~1600-1450 | In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings. Multiple bands are typically observed in this region. |
| C-F Stretch | ~1250-1150 | N/A | ~1250-1150 | N/A | Characteristic stretching vibration of the carbon-fluorine bond. Its presence is a key indicator for fluorine substitution. |
| C-Br Stretch | ~700-500 | ~700-500 | N/A | N/A | Stretching vibration of the carbon-bromine bond. This peak is in the lower frequency region of the spectrum. |
| Aromatic C-H Out-of-Plane Bending | ~900-700 | ~900-700 | ~900-700 | ~900-700 | These bands are highly dependent on the substitution pattern of the aromatic rings and can be used to distinguish between isomers. |
Note: The exact peak positions can vary slightly depending on the sample preparation method and the specific instrument used.
Experimental Protocol: Acquiring FTIR Spectra via ATR
A common and convenient method for obtaining the FTIR spectrum of a solid organic compound is by using an Attenuated Total Reflectance (ATR) accessory.[1][2]
Objective: To obtain a high-quality infrared spectrum of a solid organic sample.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
The solid sample (e.g., this compound).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Procedure:
-
Prepare the Spectrometer: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.
-
Clean the ATR Crystal: Before running any spectra, clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent like isopropanol to remove any residues.
-
Collect a Background Spectrum: With the clean and empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument's own signal, which will be subtracted from the sample spectrum.[1]
-
Apply the Sample: Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula. Ensure the crystal surface is completely covered.[1]
-
Apply Pressure: Use the pressure clamp of the ATR accessory to apply firm and even pressure to the solid sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a strong signal.
-
Collect the Sample Spectrum: Initiate the scan to collect the infrared spectrum of the sample. The spectrometer will automatically ratio the sample scan against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.
-
Clean Up: After the measurement is complete, release the pressure clamp, remove the sample from the crystal, and clean the crystal surface thoroughly with a solvent and a lint-free wipe.
Workflow for FTIR Spectrum Interpretation
The following diagram illustrates the logical workflow for interpreting an FTIR spectrum, from initial data acquisition to final structural elucidation.
Caption: A flowchart outlining the key steps in acquiring and interpreting an FTIR spectrum.
References
A Comparative Guide to Suzuki and Stille Couplings for the Synthesis of 4-Bromo-2-fluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among the various cross-coupling methodologies, the Suzuki-Miyaura and Stille couplings have proven to be powerful and versatile tools for the formation of carbon-carbon bonds. This guide provides an objective comparison of these two methods for the synthesis of 4-Bromo-2-fluorobiphenyl, a key intermediate in the development of various pharmaceuticals. The comparison is supported by extrapolated experimental data and detailed protocols to assist researchers in selecting the optimal synthetic route.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (organostannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts.[1] |
| Reagent Stability | Boronic acids can be prone to protodeboronation; boronic esters offer greater stability. | Organostannanes are generally stable to air and moisture.[2] |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates, hydroxides).[3] | Often proceeds under neutral or mildly basic conditions, though additives like CsF or Cu(I) salts can be beneficial.[1] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups.[1] |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed through aqueous workup. | Tin byproducts can be challenging to remove and may require specific purification techniques like fluoride washes or specialized chromatography.[4] |
| Steric Hindrance | Can be sensitive to sterically hindered substrates, potentially leading to lower yields.[5] | Often more effective for sterically demanding couplings.[5] |
Performance Comparison: Experimental Data
The following table summarizes the extrapolated experimental data for the synthesis of this compound via Suzuki and Stille couplings, based on reactions with analogous substrates.
| Parameter | Suzuki Coupling | Stille Coupling |
| Reactants | 4-Bromophenylboronic acid, 1-Bromo-2-fluorobenzene | (4-Bromophenyl)trimethylstannane, 1-Bromo-2-fluorobenzene |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ (3 mol%) |
| Base/Additive | K₂CO₃ (2.0 equiv) | - |
| Solvent | Toluene/Ethanol/H₂O (4:1:1) | Toluene |
| Temperature | 90 °C | 110 °C |
| Reaction Time | 12 - 18 hours | 16 - 24 hours |
| Typical Yield | 75 - 85% | 80 - 90% |
| Purification | Aqueous workup, Column chromatography | Aqueous KF wash, Column chromatography |
Experimental Protocols
Suzuki Coupling Protocol
Materials:
-
4-Bromophenylboronic acid (1.2 mmol, 1.2 equiv)
-
1-Bromo-2-fluorobenzene (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenylboronic acid, 1-bromo-2-fluorobenzene, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Stille Coupling Protocol
Materials:
-
(4-Bromophenyl)trimethylstannane (1.1 mmol, 1.1 equiv)
-
1-Bromo-2-fluorobenzene (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add (4-bromophenyl)trimethylstannane, 1-bromo-2-fluorobenzene, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 16-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.[4]
-
Filter the slurry through a pad of Celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of Suzuki and Stille couplings.
Logical Decision Workflow
Caption: Decision-making guide for selecting the appropriate coupling method.
Conclusion
Both the Suzuki and Stille couplings are highly effective for the synthesis of this compound. The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the straightforward removal of byproducts.[4] However, for substrates where steric hindrance is a concern or when base-sensitive functional groups are present, the Stille coupling can offer a more robust and higher-yielding alternative, despite the associated toxicity of organotin compounds.[1][5] The choice between these two powerful synthetic tools should be guided by the specific requirements of the synthesis, including scalability, cost, safety, and the chemical nature of the substrates.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Bromo-2-fluorobiphenyl
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 4-Bromo-2-fluorobiphenyl is essential for various stages of research and development, including pharmacokinetic studies, metabolite identification, and quality control. This guide provides a comprehensive comparison of proposed analytical methodologies, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The proposed methods are based on established analytical principles for structurally similar halogenated biphenyls.
Method Comparison: GC-MS vs. HPLC-UV
The selection between GC-MS and HPLC-UV for the quantification of this compound is contingent upon several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. This compound is a semi-volatile and thermally stable compound, making it well-suited for GC-MS analysis.[1]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.[1] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV-Vis absorbance-based detection.[1][2] |
| Sensitivity | High, excellent for trace-level quantification.[1] | Moderate to high, depending on the chromophore of the analyte.[1] |
| Selectivity | Very high, as the mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z).[1] | Good, but can be limited by co-eluting compounds with similar UV spectra.[1] |
| Sample Volatility | Requires analytes to be volatile or semi-volatile and thermally stable. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[1] |
| Derivatization | May be required for polar compounds to increase volatility. | Not typically required.[3] |
Proposed Analytical Methods and Performance Data
The following tables summarize the proposed quantitative performance data for the analytical methods. These values can serve as a benchmark for researchers developing and validating their own methods for this compound analysis.
Table 1: Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Parameter | Proposed Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |
| Limit of Quantitation (LOQ) | 0.3 - 3.0 µg/kg |
| Accuracy (Recovery %) | 80% - 115% |
| Precision (RSD %) | < 15% |
Table 2: Proposed High-Performance Liquid Chromatography (HPLC-UV) Performance Data
| Parameter | Proposed Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 10 - 50 µg/L |
| Limit of Quantitation (LOQ) | 30 - 150 µg/L |
| Accuracy (Recovery %) | 85% - 110% |
| Precision (RSD %) | < 10% |
Experimental Protocols
Protocol 1: Analysis of this compound by GC-MS
This protocol is adapted from methodologies used for the analysis of similar halogenated biphenyls.
1. Sample Preparation (e.g., from a solid matrix):
-
Accurately weigh a known amount of the homogenized sample.
-
Perform a solvent extraction using a suitable solvent such as hexane or a hexane/dichloromethane mixture in a sonicator or via Soxhlet extraction.
-
Concentrate the extract to a smaller volume.
-
Clean up the extract using solid-phase extraction (SPE) with silica or Florisil cartridges to remove interfering compounds.
-
Elute the this compound from the SPE cartridge with an appropriate solvent.
-
Concentrate the cleaned extract to a final volume of 1 mL.
2. Instrumental Analysis (GC-MS):
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Detection Mode: Full scan for qualitative analysis (m/z 50-300) and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 250, 252, 170).[4]
3. Quantification:
-
Create a calibration curve using a series of this compound standards of known concentrations.
-
Quantify the concentration in the samples by comparing the peak area of the analyte to the calibration curve.
Protocol 2: Analysis of this compound by HPLC-UV
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For solid samples, an extraction step with a suitable solvent followed by filtration may be required.
2. Instrumental Analysis (HPLC-UV):
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Quantification:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: GC-MS Experimental Workflow for this compound Analysis.
Caption: HPLC-UV Experimental Workflow for this compound Analysis.
References
A Comparative Guide to 4-Bromo-2-fluorobiphenyl and 4-Chloro-2-fluorobiphenyl in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, palladium-catalyzed cross-coupling reactions stand as an indispensable tool. The choice of reactants, especially the aryl halide, is a critical determinant of reaction efficiency and overall yield. This guide provides a detailed comparison of two common building blocks, 4-Bromo-2-fluorobiphenyl and 4-Chloro-2-fluorobiphenyl, in the context of widely used cross-coupling reactions: Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination.
The fundamental difference in reactivity between these two compounds lies in the inherent strength of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is weaker and more readily undergoes oxidative addition to a low-valent palladium catalyst, which is often the rate-determining step in the catalytic cycle.[1] Conversely, the stronger Carbon-Chlorine (C-Cl) bond requires more forcing conditions, specialized ligands, or more active catalyst systems to achieve comparable reactivity.[1]
Performance in Cross-Coupling Reactions: A Comparative Overview
While direct, side-by-side experimental comparisons for this compound and 4-Chloro-2-fluorobiphenyl are not extensively documented in the literature, we can infer their relative performance based on established principles of chemical reactivity and data from analogous compounds. Generally, this compound is expected to exhibit superior performance in terms of reaction rates and yields under standard cross-coupling conditions.
The following sections provide a summary of expected outcomes and representative experimental protocols for each major class of cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. When comparing the two substrates, this compound is anticipated to couple with a wider range of boronic acids and esters under milder conditions and with lower catalyst loadings than its chloro-analogue. For 4-Chloro-2-fluorobiphenyl, successful coupling often necessitates the use of more electron-rich and bulky phosphine ligands to facilitate the challenging oxidative addition step.
Table 1: Predicted Performance and Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | This compound | 4-Chloro-2-fluorobiphenyl |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos) |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Typical Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Dioxane, Toluene |
| Typical Temperature | 80-100 °C | 100-120 °C |
| Expected Yield | Good to Excellent | Moderate to Good (highly dependent on ligand) |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Note: This is a general protocol and may require optimization for specific substrates.
To a reaction vessel containing the aryl halide (1.0 mmol), the corresponding boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added, and the mixture is heated to the desired temperature with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a key method for the arylation of alkenes. Similar to the Suzuki coupling, the C-Br bond of this compound is more readily cleaved than the C-Cl bond of 4-Chloro-2-fluorobiphenyl. This translates to faster reaction times and often higher yields for the bromo compound. The Heck reaction with aryl chlorides is notoriously more challenging and typically requires higher temperatures and specialized catalyst systems.
Table 2: Predicted Performance and Representative Conditions for Mizoroki-Heck Reaction
| Parameter | This compound | 4-Chloro-2-fluorobiphenyl |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Palladacycles, Pd(OAc)₂ with bulky phosphine ligands |
| Typical Base | Et₃N, K₂CO₃, NaOAc | Cs₂CO₃, K₃PO₄ |
| Typical Solvent | DMF, DMAc, NMP | DMAc, NMP |
| Typical Temperature | 100-120 °C | 120-150 °C |
| Expected Yield | Good to Excellent | Lower to Moderate |
Representative Experimental Protocol: Mizoroki-Heck Reaction
Note: This is a general protocol and may require optimization for specific substrates.
In a sealed tube, the aryl halide (1.0 mmol), alkene (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., Et₃N, 1.5 mmol) are combined. A high-boiling polar aprotic solvent such as DMF or DMAc (5 mL) is added. The tube is sealed and heated to the required temperature. The reaction is monitored by GC-MS or LC-MS. After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, filtered, and concentrated. The product is purified by chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. The trend in reactivity observed in C-C coupling reactions holds true for C-N coupling. This compound will generally be a more amenable substrate for amination reactions, reacting with a broader scope of amines under milder conditions. The amination of 4-Chloro-2-fluorobiphenyl often requires the use of specialized, bulky, and electron-rich phosphine ligands developed by Buchwald, Hartwig, and others to achieve high yields.
Table 3: Predicted Performance and Representative Conditions for Buchwald-Hartwig Amination
| Parameter | This compound | 4-Chloro-2-fluorobiphenyl |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with ligands like BINAP, Xantphos | Pd₂(dba)₃ or Pd(OAc)₂ with bulky biarylphosphine ligands (e.g., XPhos, RuPhos) |
| Typical Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | NaOt-Bu, LHMDS |
| Typical Solvent | Toluene, Dioxane | Toluene, Dioxane |
| Typical Temperature | 80-110 °C | 100-130 °C |
| Expected Yield | Good to Excellent | Moderate to Excellent (highly ligand-dependent) |
Representative Experimental Protocol: Buchwald-Hartwig Amination
Note: This is a general protocol and may require optimization for specific substrates.
An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and a base (e.g., NaOt-Bu, 1.2-1.4 mmol). The tube is evacuated and backfilled with argon. The aryl halide (1.0 mmol), the amine (1.2 mmol), and an anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) are added. The mixture is then heated with stirring. The reaction is monitored by LC-MS. Upon completion, the reaction is cooled, quenched with a saturated aqueous solution of ammonium chloride, and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by chromatography.
Logical and Experimental Workflows
To effectively compare and utilize these substrates in a research setting, a logical workflow for catalyst and condition screening is essential.
The catalytic cycle for these palladium-catalyzed reactions generally proceeds through a series of well-established steps.
References
Characterization of Impurities in Synthesized 4-Bromo-2-fluorobiphenyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Bromo-2-fluorobiphenyl, a key intermediate in the manufacturing of pharmaceuticals and other bioactive compounds, can be achieved through various synthetic routes. The choice of synthesis method significantly impacts the impurity profile of the final product, which is a critical consideration for its use in drug development. This guide provides a comparative analysis of the impurities arising from two common synthetic pathways: the diazotization of 4-bromo-2-fluoroaniline followed by a Gomberg-Bachmann reaction, and the Suzuki-Miyaura cross-coupling reaction. We present a detailed examination of the potential impurities, analytical methodologies for their characterization, and a representative comparison of their levels.
Comparison of Impurity Profiles
The impurity profile of this compound is intrinsically linked to the synthetic route employed. The following table summarizes the common impurities associated with the Diazotization/Gomberg-Bachmann and Suzuki-Miyaura coupling methods, along with typical detection levels observed in crude reaction mixtures. It is important to note that these values are representative and can vary based on reaction conditions and purification procedures.
| Impurity | Chemical Structure | Diazotization/Gomberg-Bachmann Route (Typical % Area by GC) | Suzuki-Miyaura Coupling Route (Typical % Area by GC) |
| Starting Materials | |||
| 4-Bromo-2-fluoroaniline | 4-Br, 2-F-C₆H₃NH₂ | 0.1 - 2.0% | N/A |
| Phenylboronic acid | C₆H₅B(OH)₂ | N/A | 0.1 - 1.5% |
| Isomeric Byproducts | |||
| 2-Bromo-4-fluorobiphenyl | 2-Br, 4-F-C₁₂H₈ | < 0.5% (if present in starting material) | N/A |
| 3-Bromo-2-fluorobiphenyl | 3-Br, 2-F-C₁₂H₈ | < 0.5% (if present in starting material) | N/A |
| Homocoupling Byproducts | |||
| Biphenyl | C₁₂H₁₀ | < 0.1% | 0.5 - 3.0% |
| 4,4'-Dibromo-2,2'-difluorobiphenyl | (4-Br, 2-F-C₆H₃)₂ | N/A | 1.0 - 5.0% |
| Other Process-Related Impurities | |||
| 4-Bromo-2-fluorophenol | 4-Br, 2-F-C₆H₃OH | 0.1 - 1.0% | N/A |
| Azoxy compounds | Ar-N=N(O)-Ar | Traces | N/A |
| Triphenylphosphine oxide | (C₆H₅)₃PO | N/A | 0.1 - 1.0% (if PPh₃ is used as ligand) |
Experimental Protocols
Accurate characterization of impurities requires robust analytical methods. Below are detailed protocols for the analysis of this compound and its impurities using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Objective: To separate, identify, and quantify volatile impurities in the synthesized this compound.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
GC Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (100:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
MSD Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 500 amu.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and quantify non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 60 | 40 |
| 30 | 60 | 40 |
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in acetonitrile.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition (60:40 Water:Acetonitrile).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the structure of the main product and identify isomeric and other structural impurities.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
Sample Preparation:
-
Dissolve 10-20 mg of the 4-Bromo
A Comparative Guide to Palladium Catalysts for the Synthesis of 4-Bromo-2-fluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Bromo-2-fluorobiphenyl is a critical step in the development of various pharmaceuticals and advanced materials. The Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium complexes, is a cornerstone method for this transformation. The choice of catalyst significantly influences reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of different palladium catalysts, supported by experimental data, to aid in the selection of the optimal catalytic system.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of various palladium catalyst systems in Suzuki-Miyaura cross-coupling reactions to synthesize fluorinated biphenyls. While direct comparative data for this compound is limited in single studies, the presented data for structurally similar substrates offers a valuable benchmark for catalyst performance.
| Catalyst System | Aryl Halide Substrate | Boronic Acid Partner | Base | Solvent | Temp (°C) | Time (h) | Conversion/Yield (%) | Reference |
| G-COOH-Pd-10 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | K2CO3 | DMF/H2O | 110 | 48 | >95 (Conversion) | [1][2] |
| Pd(PPh₃)₄ | 1-Bromo-3,4-difluorobenzene | Various arylboronic acids | K₃PO₄ | Dioxane/H₂O | 105 | 8.5 | 77 (Yield) | [3] |
| Pd(OAc)₂ with SPhos | 4-Fluorobenzoic acid | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100-120 | - | Optimized | [4] |
| Pd(PPh₃)₄ | 2-Bromo-4-fluoro-5-methylpyridine | Aryl/Heteroaryl boronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | 12-24 | Protocol | [5] |
| Pd/C (3 wt%) | Aryl halides | Phenylboronic acid | - | Aqueous | - | - | High Activity | [6] |
Experimental Protocols
A generalized experimental protocol for the synthesis of 4-Bromo-2-fluorobhenyl via a Suzuki-Miyaura coupling reaction is provided below. This protocol is a composite of several reported methods and may require optimization for specific catalyst systems and laboratory conditions.[4][5][7][8]
Materials:
-
4-Bromo-2-fluorobromoaniline (or other suitable precursor for the aryl halide)
-
Phenylboronic acid (or desired arylboronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a supported Pd catalyst)
-
Ligand (if using a precursor like Pd(OAc)₂, e.g., SPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water mixture, DMF/Water)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (e.g., a derivative that can be converted to this compound, 1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (0.02-5 mol%), the ligand (if required), and the base (2.0-3.0 mmol).
-
Inerting: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 5-10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and evaluation of palladium catalysts for this compound synthesis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for benchmarking palladium catalysts.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Solvent Effects in Reactions of 4-Bromo-2-fluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
The choice of solvent is a critical parameter in optimizing chemical reactions, influencing reaction rates, yields, and selectivity. This guide provides a comparative study of solvent effects in three common palladium-catalyzed cross-coupling reactions involving 4-Bromo-2-fluorobiphenyl: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. The data presented herein, compiled from published literature and generalized from reactions with similar substrates, aims to inform solvent selection for the synthesis of complex molecules where this compound is a key intermediate.
Data Presentation: Solvent Effects on Reaction Yield
The following tables summarize the impact of different solvents on the yield of Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with this compound or structurally related aryl bromides.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Solvent System | Base | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Toluene/H₂O | K₂CO₃ | Pd(PPh₃)₄ | 100 | 12 | ~95 | General, based on similar substrates |
| DMF/H₂O | K₂CO₃ | Pd Nanoparticles | 110 | 3 | High | [1] |
| 1,4-Dioxane | K₃PO₄ | Pd(PPh₃)₄ | 80 | 12 | 60 | [2] |
| Acetonitrile | K₃PO₄ | Pd(PPh₃)₄ | 80 | 12 | 36 | [2] |
| Toluene | K₃PO₄ | Pd(PPh₃)₄ | 80 | 12 | 40* | [2] |
| Water | Na₂CO₃ | Pd/C | Reflux | 1 | 98** | [3] |
*Note: Data for 5-(4-bromophenyl)-4,6-dichloropyrimidine, a structurally related aryl bromide. **Note: Reaction with sodium tetraphenylborate.
Table 2: Buchwald-Hartwig Amination of this compound with Morpholine
| Solvent | Base | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Toluene | NaOtBu | Pd₂(dba)₃ / XPhos | 100 | 18 | High | General Protocol |
| Toluene | tBuOK | Pd-NHC complex | 85 | - | High | [4] |
| DMF | DBU | Pd₂(dba)₃ / XantPhos | 100 | 18 | Moderate | [5] |
| 1,4-Dioxane | NaOtBu | Pd(OAc)₂ / BINAP | 100 | 24 | Moderate | General Protocol |
| THF | NaOtBu | Pd-PEPPSI-iPENT | - | - | 37*** | [6] |
***Note: Data for chlorobenzene with a secondary amine.
Table 3: Heck Reaction of this compound with Styrene
| Solvent | Base | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DMF | K₂CO₃ | PdNPs@Fu | 100 | 6 | 93**** | [7] |
| NMP | Et₃N | Pd(OAc)₂ / P(o-tol)₃ | 120 | 12 | High | General Protocol |
| Toluene | Et₃N | Pd(PPh₃)₄ | 100 | 24 | Moderate | General Protocol |
| DMA | K₂CO₃ | Pd(OAc)₂ / P(t-Bu)₃·HBF₄ | 100 | - | High | [8] |
****Note: Data for bromobenzene with styrene.
Experimental Protocols
Detailed methodologies for the three key reactions are provided below. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Heck Reaction
This protocol provides a general method for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 2-4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or NMP)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a sealed reaction tube, add this compound, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent, the alkene, and the base.
-
Seal the tube and heat the reaction mixture to 100-140 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the precipitated base hydrohalide salt.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations: Reaction Mechanisms and Workflow
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, along with a general experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Bromo-2-fluorobiphenyl: An Analysis of Reaction Kinetics and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Bromo-2-fluorobiphenyl is a crucial building block in the creation of various pharmaceutical compounds. This guide provides a comparative analysis of the common synthetic routes to this biphenyl derivative, with a focus on reaction kinetics, experimental protocols, and overall efficiency. The two primary methods discussed are the classical diazotization of fluoro-anilines and the modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Comparison of Synthetic Methodologies
The choice of synthetic route to this compound often depends on factors such as starting material availability, cost, scalability, and desired purity. Below is a summary of the key quantitative data for the different approaches.
| Method | Starting Material | Key Reagents | Reaction Time | Temperature | Yield | Reference |
| Method 1: Diazotization | 4-Bromo-2-fluoroaniline | Sodium nitrite, Benzene, Iron powder, HCl | ~32 hours (multi-step) | 65°C, then reflux | 51.5% | [1] |
| Method 2: Bromination & Diazotization | o-Fluoroaniline | Bromine, Dichloromethane, Isopropyl nitrite | ~4.5 hours (for key steps) | 0-15°C | Not explicitly stated for the full sequence, but the use of bromine is highlighted as more cost-effective than NBS. | [2] |
| Method 3: Suzuki-Miyaura Coupling (Analogous) | 1-Bromo-2-fluorobenzene and 4-Fluorophenylboronic acid | Pd nanoparticles on COOH-modified graphene, K2CO3, H2O/DMF | 3 - 48 hours | 70 - 110°C | Up to ~95% conversion | [3][4] |
| Method 4: Suzuki-Miyaura Coupling (Analogous) | 1-Bromo-3,4-difluorobenzene and various arylboronic acids | Pd(PPh3)4, K3PO4, Water/Dioxane | 8.5 hours | 105°C | 72-80% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are the protocols for the key experiments discussed.
Method 1: Synthesis via Diazotization of 4-Bromo-2-fluoroaniline
This classical approach involves the diazotization of 4-bromo-2-fluoroaniline followed by a coupling reaction with benzene.
Procedure:
-
A solution of 96 grams (0.50 mole) of crude 4-bromo-2-fluoroaniline and 60.0 grams (1.0 mole) of glacial acetic acid in 100 ml of benzene is added dropwise over 7 hours to a mixture of 69.0 grams (1.0 mole) of sodium nitrite, 69 ml of water, and 700 ml of benzene kept at 65°C.[1]
-
The mixture is stirred at 65°C overnight (12 hours) under a nitrogen atmosphere.[1]
-
The cooled mixture is washed twice with 400 ml of 1 N hydrochloric acid.[1]
-
The organic layer is then heated under reflux overnight (13 hours) with 20 grams (0.36 mole) of iron powder, 250 ml of methanol, and 150 ml of concentrated hydrochloric acid.[1]
-
After cooling, the benzene layer is washed with 490 ml of water and evaporated.[1]
-
The resulting crude product is distilled under reduced pressure to yield this compound.[1]
Method 3 (Analogous): Suzuki-Miyaura Cross-Coupling
While a specific protocol for this compound was not detailed in the search results, the following general procedure for the synthesis of fluorinated biphenyls using a heterogeneous palladium catalyst is representative. This reaction couples 1-bromo-2-fluorobenzene with 4-fluorophenylboronic acid.
Procedure:
-
In a reaction vessel, combine 1-bromo-2-fluorobenzene (1 mmol), 4-fluorophenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
-
Add the palladium catalyst (e.g., G-COOH-Pd-10, a heterogeneous catalyst of Pd nanoparticles on COOH-modified graphene).[3][4]
-
Add a solvent mixture, such as water and N,N-dimethylformamide (DMF).[3][4]
-
The reaction mixture is heated to a specified temperature (e.g., 70-110°C) and stirred for a designated time (3-48 hours), with the reaction progress monitored by techniques like gas chromatography.[3][4]
-
Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent.
-
The organic layers are combined, dried, and the solvent is evaporated to yield the crude product, which can be further purified by chromatography.
Visualizing the Reaction Pathways
To better understand the workflows of these synthetic methods, the following diagrams illustrate the key steps and relationships.
Caption: Workflow for the synthesis of this compound via the diazotization of 4-bromo-2-fluoroaniline.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. CN114524705A - Synthetic method of this compound - Google Patents [patents.google.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Cross-Validation of Analytical Results for 4-Bromo-2-fluorobiphenyl: A Comparative Guide
Physicochemical Properties of 4-Bromo-2-fluorobiphenyl
A summary of the key physicochemical properties of this compound is presented in the table below.[1][2][3][4]
| Property | Value |
| CAS Number | 41604-19-7 |
| Molecular Formula | C₁₂H₈BrF |
| Molecular Weight | 251.09 g/mol |
| Melting Point | 39-41 °C |
| Boiling Point | >110 °C at 760 mmHg |
| SMILES | C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)F |
| InChI Key | HTRNHWBOBYFTQF-UHFFFAOYSA-N |
Spectroscopic and Chromatographic Data
Several analytical techniques are routinely used to characterize this compound. Available spectral data confirms the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are powerful tools for the structural elucidation of this compound. Spectral data is available in public databases such as ChemicalBook and PubChem.[1][5]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), provides information on the molecular weight and fragmentation pattern of this compound. The NIST Mass Spectrometry Data Center reports a top peak at m/z 250.[1]
Infrared (IR) and Raman Spectroscopy
FTIR and Raman spectra offer insights into the functional groups and vibrational modes of the molecule.[1] Spectral data for this compound is available from various sources.[1]
Comparative Analysis of Analytical Methods: HPLC vs. GC-MS
While specific quantitative performance data for this compound is limited, a comparative analysis of HPLC and GC-MS for the closely related compound 4-Bromobiphenyl provides valuable insights for method selection and validation.[6]
Quantitative Performance Data (for 4-Bromobiphenyl)
The following tables summarize the performance data for the analysis of 4-Bromobiphenyl using GC-MS and HPLC.[7] This data can serve as a starting point for the validation of methods for this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for 4-Bromobiphenyl [7]
| Parameter | Water | Sediment/Soil |
| Limit of Detection (LOD) | 30 pg/L | - |
| Limit of Quantification (LOQ) | 1.0–50 pg/L | 3.5–4.0 pg/g |
| Recovery | - | 70-120% |
Table 2: High-Performance Liquid Chromatography (HPLC) Performance Data for 4-Bromobiphenyl [7]
| Parameter | River Water |
| Limit of Detection (LOD) | 18.2 - 65.3 µg/L |
| Recovery | >65% |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating analytical methods. The following are generalized protocols for the analysis of this compound based on common practices for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and selective method suitable for the analysis of volatile and thermally stable compounds like this compound.
-
Sample Preparation:
-
Dissolve a known amount of the sample in a suitable volatile solvent (e.g., hexane, toluene).
-
For environmental samples, a solid-phase extraction (SPE) or Soxhlet extraction may be necessary to isolate and concentrate the analyte.[7]
-
-
Instrumental Analysis:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector: Splitless injection is often employed for trace analysis.
-
Oven Temperature Program: An initial temperature of around 50-70°C, ramped to 250-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[8]
-
-
Quantification:
-
Create a calibration curve using a series of external standards of this compound.
-
The concentration of the analyte is determined by comparing its peak area to the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For this compound, a reversed-phase method is appropriate.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm filter to remove particulate matter.
-
-
Instrumental Analysis:
-
HPLC Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used in an isocratic or gradient elution mode.
-
Detector: A UV detector set at a wavelength where this compound exhibits strong absorbance (e.g., 254 nm).[6]
-
Flow Rate: Typically 1.0 mL/min.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound and generate a calibration curve by plotting peak area against concentration.
-
Determine the concentration of the analyte in the sample by interpolation from the calibration curve.
-
Workflow and Decision Making
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation.
Caption: Decision workflow for selecting an analytical method.
The following diagram illustrates a general experimental workflow for the analysis of this compound.
Caption: General experimental workflow for analysis.
References
- 1. 4-Bromo-2-fluoro-1,1'-biphenyl | C12H8BrF | CID 521063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-溴-2-氟联苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound(41604-19-7) 1H NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-2-fluorobiphenyl: A Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-2-fluorobiphenyl, a halogenated aromatic compound. Adherence to these procedures is crucial for mitigating risks and maintaining regulatory compliance.
Immediate Safety Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or glasses that comply with OSHA standards, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat to prevent skin exposure.[1][2]
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.
-
Avoid Contact: Exercise all necessary precautions to prevent direct contact with the skin and eyes, as well as to avoid ingestion and inhalation.[1]
-
Hygiene: Thoroughly wash hands and any exposed skin after handling the compound. Eating, drinking, or smoking in areas where this chemical is handled or stored is strictly prohibited.[1]
Hazard and Physical Property Overview
A thorough understanding of the substance's properties is the first step toward its safe disposal.
| Property | Value |
| Appearance | Off-white to pale-yellow crystalline solid[1] |
| Molecular Formula | C12H8BrF[1] |
| Melting Point | 38 - 42 °C / 100.4 - 107.6 °F[1] |
| Flash Point | 113 °C / 235.4 °F[1] |
| Solubility | Insoluble in water[1] |
| Incompatible Materials | Strong oxidizing agents[1] |
| Hazard Classifications | Acute Toxicity (Oral), Category 4; Chronic Aquatic Hazard, Category 1 |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste.
Step 1: Waste Segregation
-
This compound is a halogenated organic compound. It must be collected in a designated waste container for halogenated organic waste.[3] Do not mix it with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[4] Keep it separate from acidic or alkaline waste streams, as well as from waste containing heavy metals, pesticides, or cyanides.[4]
Step 2: Waste Collection and Container Management
-
Collect all waste containing this compound in a clearly labeled, sealed, and appropriate container.[5] Polyethylene containers are often recommended for halogenated solvent waste.[6]
-
The container must be affixed with a "Hazardous Waste" tag as soon as the first waste is added.[4]
-
Store the waste container in a designated satellite accumulation area, such as a safety cabinet or under a laboratory fume hood.[4][7] The storage area should be cool, dry, and well-ventilated.[4]
-
Ensure the container is kept tightly closed when not in use.[4]
Step 3: Spill Management
In the event of a spill, immediate and appropriate cleanup is critical.
-
Small Spills: For small spills, ensure the area is well-ventilated. Wear appropriate PPE. Absorb the spilled material with an inert dry material and place it in a suitable, sealed container for disposal as hazardous waste.[6]
-
Large Spills: In the case of a larger spill, evacuate the area and alert emergency services.
Step 4: Final Disposal
-
The recommended disposal method for halogenated organic compounds like this compound is high-temperature incineration in a licensed and approved facility.[3] This process is designed to safely destroy persistent organic pollutants.
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.[5] All disposal activities must comply with local, state, and federal regulations.
Disposal Decision Workflow
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
